Product packaging for 2-Ethylisonicotinonitrile(Cat. No.:CAS No. 1531-18-6)

2-Ethylisonicotinonitrile

Cat. No.: B075280
CAS No.: 1531-18-6
M. Wt: 132.16 g/mol
InChI Key: WERAOGVQORFBMU-UHFFFAOYSA-N
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Description

2-Ethylisonicotinonitrile is a valuable pyridine-based nitrile building block extensively used in medicinal chemistry and organic synthesis. Its core structure, featuring an electron-deficient pyridine ring and a reactive nitrile group, makes it a versatile intermediate for constructing more complex heterocyclic systems. The ethyl substituent at the 2-position adds steric and electronic modulation, influencing the compound's physicochemical properties and its binding affinity in target interactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2 B075280 2-Ethylisonicotinonitrile CAS No. 1531-18-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylpyridine-4-carbonitrile
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InChI

InChI=1S/C8H8N2/c1-2-8-5-7(6-9)3-4-10-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WERAOGVQORFBMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90165218
Record name 2-Ethylisonicotinonitrile
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Molecular Weight

132.16 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1531-18-6
Record name 2-Ethyl-4-pyridinecarbonitrile
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Record name 2-Ethylisonicotinonitrile
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Record name 2-Ethylisonicotinonitrile
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Record name 2-ethylisonicotinonitrile
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Record name 2-ETHYLISONICOTINONITRILE
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Foundational & Exploratory

2-Ethylisonicotinonitrile CAS number 1531-18-6 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Ethylisonicotinonitrile (CAS: 1531-18-6) for Advanced Research and Development

Introduction

This compound, identified by CAS Number 1531-18-6, is a substituted pyridine derivative that serves as a critical building block in synthetic organic chemistry. As a member of the N-heterocycle family of compounds, it holds significant value due to the prevalence of the pyridine scaffold in pharmaceuticals and agrochemicals.[1][2] Its unique structure, featuring an ethyl group at the 2-position and a nitrile group at the 4-position of the pyridine ring, offers multiple sites for chemical modification, making it a versatile intermediate for creating diverse and complex molecules.[1] This guide provides a comprehensive technical overview of this compound, covering its fundamental properties, spectral characteristics, reactivity, applications in drug discovery, and essential safety protocols for researchers, scientists, and drug development professionals.

Section 1: Chemical Identity and Core Properties

A precise understanding of a compound's identity and physical characteristics is foundational for its application in research and synthesis. This compound is an oil at room temperature, with a color ranging from light beige to beige.[3][4] Its core identifiers and physical properties are summarized below.

Chemical Structure

The molecular structure consists of a pyridine ring substituted with an ethyl group at the C2 position and a cyano (nitrile) group at the C4 position.

cluster_0 This compound N1 N C2 C N1->C2 C3 C C2->C3 C2->C3 Et_C1 CH2 C2->Et_C1 C4 C C3->C4 C5 C C4->C5 C4->C5 CN_C C C4->CN_C C6 C C5->C6 C6->N1 C6->N1 Et_C2 CH3 Et_C1->Et_C2 CN_N N CN_C->CN_N

Caption: Chemical structure of this compound.

Identification and Nomenclature
PropertyValue
CAS Number 1531-18-6[5][6][7][8]
Molecular Formula C₈H₈N₂[1][5][6][7]
Molecular Weight 132.16 g/mol [1][5][6][7]
IUPAC Name 2-ethylpyridine-4-carbonitrile[7]
Synonyms 2-Ethyl-4-pyridinecarbonitrile, 4-Cyano-2-ethylpyridine[3][4]
InChI InChI=1S/C8H8N2/c1-2-8-5-7(6-9)3-4-10-8/h3-5H,2H2,1H3[7]
InChIKey WERAOGVQORFBMU-UHFFFAOYSA-N[5][9]
SMILES CCc1cc(ccn1)C#N[7]
Physical and Chemical Properties
PropertyValueSource(s)
Appearance Light Beige to Beige Oil[3][4]
Boiling Point 211.4°C at 760 mmHg[1][5][8]
Density 1.05 g/cm³[3][5]
Flash Point 86.8°C / 87°C[3][5]
Refractive Index 1.519 - 1.523[3][5]
Vapor Pressure 0.183 mmHg at 25°C[5]
LogP 1.51568[5]
Solubility Slightly soluble in Chloroform and Methanol[3][4]

Section 2: Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment rely on spectroscopic methods. While specific spectra for this compound are proprietary, its structure allows for the confident prediction of key signals.

Predicted Spectral Features
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group (a triplet and a quartet) and three aromatic protons on the pyridine ring, each with unique chemical shifts and coupling patterns due to their positions relative to the nitrogen and substituent groups.

  • ¹³C NMR: The carbon NMR spectrum should display eight unique carbon signals: two for the ethyl group, five for the pyridine ring carbons, and one for the nitrile carbon. The nitrile carbon signal would appear in the characteristic range of 115-125 ppm.

  • Infrared (IR) Spectroscopy: A prominent and sharp absorption band is expected in the range of 2220-2240 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration.[10] Additional bands will correspond to C-H stretching of the aromatic and aliphatic groups, and C=C/C=N stretching vibrations of the pyridine ring.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion (M⁺) peak corresponding to its exact mass (132.06900).[5] Fragmentation patterns would likely involve the loss of the ethyl group or components of the pyridine ring.

Protocol: General Spectroscopic Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a standard NMR tube.

  • NMR Spectroscopy:

    • Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio for all carbon signals.[11]

  • IR Spectroscopy:

    • For the liquid sample, apply a thin film between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[11]

    • Record the spectrum using an FTIR spectrometer over a range of 4000 to 400 cm⁻¹, subtracting a background spectrum of the empty plates.[11]

  • Mass Spectrometry:

    • Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for a volatile liquid, to obtain electron ionization (EI) mass spectra.

    • Analyze the molecular ion peak to confirm the molecular weight and study the fragmentation pattern to support the proposed structure.[11]

Section 3: Synthesis and Reactivity

The synthetic utility of this compound stems from the reactivity of its functional groups: the pyridine ring and the nitrile moiety.

Core Reactivity

The nitrile group is a versatile functional handle that can undergo various transformations:

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 2-ethylisonicotinic acid or its corresponding amide.

  • Reduction: The nitrile can be reduced to a primary amine (4-(aminomethyl)-2-ethylpyridine) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

The pyridine ring itself can participate in reactions such as:

  • N-Oxidation: The nitrogen atom can be oxidized to form the corresponding N-oxide, which can alter the reactivity of the ring for subsequent substitutions.

  • Substitution: The electron-withdrawing nature of the nitrile group and the ring nitrogen influences the positions of electrophilic and nucleophilic aromatic substitution.

A This compound B 2-Ethylisonicotinamide A->B H₂O₂ / base D 4-(Aminomethyl)-2-ethylpyridine A->D 1. LiAlH₄ 2. H₂O C 2-Ethylisonicotinic Acid B->C H₃O⁺ / heat

Caption: Key reactivity pathways of the nitrile group.

General Synthetic Approach

While specific industrial synthesis routes are often proprietary, a common method for producing cyanopyridines is through the ammoxidation of the corresponding methylpyridine. For this compound, a plausible precursor would be 2-ethyl-4-methylpyridine.

Workflow: Ammoxidation for Cyanopyridine Synthesis

  • Reactant Feed: Gaseous 2-ethyl-4-methylpyridine, ammonia, and an oxygen-containing gas (like air) are mixed.

  • Catalytic Conversion: The gas mixture is passed over a solid-state catalyst (often a mixture of metal oxides like vanadium and molybdenum) in a fluid-bed or fixed-bed reactor at elevated temperatures (300-500°C).

  • Reaction: The methyl group is oxidized and dehydrated in the presence of ammonia to form the nitrile group and water.

    • R-CH₃ + NH₃ + 1.5 O₂ → R-C≡N + 3 H₂O

  • Product Separation: The resulting gas stream is cooled. This compound is separated from water, unreacted starting materials, and byproducts through condensation and subsequent purification steps like distillation.

Section 4: Applications in Drug Discovery and Development

The true value of this compound is realized in its application as a versatile intermediate for constructing active pharmaceutical ingredients (APIs).[1] The cyanopyridine motif is a recognized pharmacophore present in numerous approved drugs, particularly in the domain of kinase inhibitors.[12]

Role as a Pharmaceutical Intermediate

N-heterocycles are foundational in drug design, with over 80% of small-molecule drugs approved between 2013 and 2023 containing such a structure.[2] The pyridine ring in this compound provides a rigid scaffold that can be strategically decorated with other functional groups to optimize binding to biological targets like enzymes and receptors.[2]

The nitrile group can be used as a key anchor point for building more complex molecular architectures or can itself act as a hydrogen bond acceptor in drug-target interactions. Its conversion to an amide or an amine opens up further synthetic possibilities for creating libraries of compounds for biological screening.[13] This compound is particularly valuable in the development of potential anti-inflammatory or antiviral agents.[1]

Start This compound (Building Block) Step1 Nitrile Group Transformation (e.g., Hydrolysis, Reduction) Start->Step1 Step 1 Step2 Pyridine Ring Functionalization (e.g., Coupling Reactions) Step1->Step2 Step 2 Step3 Scaffold Elaboration & Side Chain Addition Step2->Step3 Step 3 End Complex API Candidate (e.g., Kinase Inhibitor) Step3->End Final Steps

Caption: Role as a building block in a synthetic workflow.

Relevance in Kinase Inhibitor Design

Many kinase inhibitors mimic the purine ring of ATP to bind to the enzyme's active site.[2] The 2-pyridone motif, which can be derived from cyanopyridines, is a common feature in such inhibitors because it effectively engages in hydrogen bonding within the ATP binding cleft.[12] The development of novel nicotinamide and cyanopyridone derivatives targeting receptors like VEGFR-2 and HER-2 highlights the importance of this structural class in modern oncology research.[12][14][15]

Section 5: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety. This compound is classified as a hazardous chemical that causes skin and serious eye irritation.[16]

Hazard Information
  • GHS Classification: Skin Irritation (Category 2), Eye Irritation (Category 2A).[16]

  • Signal Word: WARNING.[16]

  • Primary Hazards: Irritant. In case of fire, hazardous decomposition products can include oxides of carbon and nitrogen.[16]

Protocol: Safe Handling and Storage
  • Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[16]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors or mists.[16]

  • Handling:

    • Avoid contact with skin, eyes, and clothing.

    • Do not ingest.[16]

    • Keep containers tightly closed when not in use.[16]

    • Wash hands and any affected areas thoroughly after handling.[16]

  • First Aid Measures:

    • If on Skin: Wash with plenty of water. If irritation occurs, seek medical attention.[16]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[16]

  • Storage:

    • Store in a tightly sealed container in a dry, room-temperature environment.[1][3][6]

    • Keep away from incompatible materials such as strong oxidizing agents and strong acids.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Small quantities may be manageable in a liquid waste system, but larger quantities require professional disposal.[16]

Conclusion

This compound (CAS 1531-18-6) is more than a simple chemical; it is an enabling tool for innovation in medicinal and materials chemistry. Its well-defined physical properties, predictable spectral characteristics, and versatile reactivity make it a valuable intermediate. For drug development professionals, its structural similarity to motifs found in successful therapeutics, particularly kinase inhibitors, underscores its potential in the design of next-generation pharmaceuticals. Adherence to strict safety protocols is essential to harness its synthetic power responsibly. This guide serves as a foundational resource for any scientist looking to incorporate this potent building block into their research and development programs.

References

Physical and chemical properties of 2-Ethylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Ethylisonicotinonitrile

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 1531-18-6), a heterocyclic nitrile intermediate of significant interest to the pharmaceutical and agrochemical research sectors. We will delve into its core physicochemical properties, characteristic spectral signatures, plausible synthetic routes, and key reactivity patterns. Furthermore, this document outlines standardized protocols for analytical characterization and discusses the strategic importance of the this compound scaffold in modern drug development, supported by a framework of established safety and handling procedures. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of novel chemical entities.

Core Physicochemical & Structural Properties

This compound, also known as 2-ethyl-4-cyanopyridine, is a substituted pyridine derivative. The presence of the nitrile group, a potent electron-withdrawing moiety, and the pyridine ring, a key heterocycle in medicinal chemistry, defines its chemical behavior and utility as a synthetic building block.[1]

Identity and Key Physical Data

A summary of the fundamental physical and chemical properties of this compound is presented below. These parameters are critical for predicting its behavior in various solvent systems, designing reaction conditions, and ensuring appropriate handling and storage.

PropertyValueSource
CAS Number 1531-18-6[1][2]
Molecular Formula C₈H₈N₂[1][2]
Molecular Weight 132.16 g/mol [1][2]
Boiling Point 211.4°C (at 760 mmHg)[1][2]
Density 1.05 g/cm³[2]
Flash Point 86.8°C[2]
Refractive Index 1.523[2]
LogP (predicted) 1.51568[2]
Storage and Stability

For laboratory use, this compound should be stored at room temperature in a dry, well-sealed container to prevent hydrolysis of the nitrile group and degradation from atmospheric moisture.[1]

Spectroscopic and Analytical Characterization

Definitive structural confirmation and purity assessment are paramount. The following sections describe the expected spectral data for this compound, which serve as a benchmark for newly synthesized or procured batches.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for key functional groups. The most diagnostic absorption band for this compound is the nitrile (C≡N) stretching vibration, which is expected to appear as a sharp, medium-intensity peak in the 2220-2280 cm⁻¹ region.[3] Other key expected absorptions include:

  • ~3000-3150 cm⁻¹: Aromatic C-H stretching from the pyridine ring.

  • ~2850-2975 cm⁻¹: Aliphatic C-H stretching from the ethyl group.

  • ~1550-1600 cm⁻¹: C=C and C=N ring stretching vibrations of the pyridine nucleus.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the precise arrangement of atoms.

  • ¹H NMR: The proton NMR spectrum is predicted to show distinct signals for the ethyl group and the three aromatic protons on the pyridine ring.

    • Ethyl Group: A quartet (2H) around δ 2.7-2.9 ppm (CH₂) and a triplet (3H) around δ 1.2-1.4 ppm (CH₃).

    • Pyridine Ring: Three signals in the aromatic region (δ 7.5-8.8 ppm). Due to the substitution pattern, these protons will appear as distinct multiplets (e.g., doublets or doublet of doublets), with their specific chemical shifts influenced by the anisotropic effects of the nitrile and ethyl groups.

  • ¹³C NMR: The carbon spectrum will complement the proton data.

    • Nitrile Carbon (C≡N): A signal is expected around δ 117-120 ppm.[4]

    • Pyridine Ring Carbons: Five distinct signals are expected in the δ 120-155 ppm range, including the carbon attached to the nitrile group (ipso-carbon) which will be significantly deshielded.

    • Ethyl Group Carbons: Two signals in the aliphatic region, corresponding to the CH₂ (δ ~25-30 ppm) and CH₃ (δ ~12-15 ppm) carbons.

Mass Spectrometry (MS)

Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry can confirm the molecular weight. The molecular ion peak [M]⁺ is expected at an m/z of 132.07.[2][5] Common fragmentation patterns may include the loss of an ethyl radical (-29 Da) or a methyl radical (-15 Da) from the parent ion.

Synthesis and Reactivity

As a valuable intermediate, understanding the synthesis and chemical reactivity of this compound is crucial for its application in multi-step synthetic campaigns.

Plausible Synthetic Pathways

While specific industrial preparations are proprietary, a logical laboratory-scale synthesis can be conceptualized from readily available precursors. A common strategy for preparing substituted cyanopyridines involves the cyanation of a corresponding halopyridine.[6]

cluster_0 Conceptual Synthetic Route Start 2-Ethyl-4-chloropyridine Reagent Metal Cyanide (e.g., CuCN, Zn(CN)₂) Solvent (e.g., DMF, DMSO) Heat Start->Reagent Cyanation Reaction Product This compound Reagent->Product

Caption: A plausible synthetic pathway to this compound.

This pathway involves a nucleophilic substitution where the chloro-substituent at the 4-position of the pyridine ring is displaced by a cyanide anion, often facilitated by a metal catalyst.

Chemical Reactivity

The reactivity of this compound is governed by its two primary functional moieties: the nitrile group and the pyridine ring.

  • Nitrile Group Reactions: The C≡N triple bond can undergo a variety of transformations.

    • Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield 2-ethylisonicotinic acid or its corresponding amide.

    • Reduction: Can be reduced to 2-ethyl-4-(aminomethyl)pyridine using reducing agents like LiAlH₄ or catalytic hydrogenation.

    • Organometallic Addition: Grignard or organolithium reagents can add across the nitrile to form ketones after hydrolysis.

  • Pyridine Ring Reactions: The pyridine ring is electron-deficient, particularly due to the electron-withdrawing nitrile group. This deactivation makes electrophilic aromatic substitution challenging. However, the nitrogen atom in the ring remains nucleophilic and can be alkylated or oxidized to an N-oxide.

cluster_main Key Reactivity Sites cluster_nitrile Nitrile Group cluster_ring Pyridine Ring mol This compound Nitrile_Hydrolysis Hydrolysis (→ Amide/Acid) mol->Nitrile_Hydrolysis 1a Nitrile_Reduction Reduction (→ Amine) mol->Nitrile_Reduction 1b Ring_N_Alkylation N-Alkylation / N-Oxidation mol->Ring_N_Alkylation 2

Caption: Primary sites of chemical reactivity on the molecule.

Role in Drug Development and Medicinal Chemistry

The incorporation of a nitrile group is a well-established strategy in modern drug design.[7] The nitrile moiety is metabolically robust and can serve as a versatile pharmacophore, acting as a hydrogen bond acceptor or a bioisostere for other functional groups.[8]

This compound is a valuable intermediate for creating active pharmaceutical ingredients (APIs), particularly for compounds with potential anti-inflammatory or antiviral properties.[1] Its structure provides a rigid scaffold that can be elaborated upon to optimize binding affinity to biological targets.

cluster_dd Drug Discovery Scaffold Scaffold This compound Core Scaffold R1 Modification at Pyridine Ring Scaffold->R1 R2 Transformation of Nitrile Group Scaffold->R2 R3 Modification of Ethyl Group Scaffold->R3 Lead Lead Compound Optimization R1->Lead R2->Lead R3->Lead API Final API Candidate Lead->API

Caption: Role as a versatile scaffold in lead optimization.

Experimental Protocol: Analytical Characterization Workflow

To ensure the quality and identity of this compound, a standardized analytical workflow is essential.

Step-by-Step Characterization Protocol:
  • Visual Inspection: Note the physical state (liquid/solid) and color of the sample.

  • Solubility Test: Assess solubility in common laboratory solvents (e.g., water, methanol, dichloromethane, hexanes) to guide solution preparation for subsequent analyses.

  • Purity Analysis via HPLC:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for peak shaping).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to an appropriate wavelength (e.g., 254 nm or 270 nm).

    • Objective: Determine the purity by calculating the area percentage of the main peak.

  • Structural Confirmation:

    • Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition (C₈H₈N₂).

    • IR Spectroscopy: Acquire an IR spectrum (e.g., using a thin film on NaCl plates or ATR) and confirm the presence of the C≡N stretch.

    • NMR Spectroscopy: Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃) and acquire ¹H, ¹³C, and, if necessary, 2D NMR (COSY, HSQC) spectra to confirm the complete structure and assign all signals.

  • Data Consolidation: Compile all analytical data to generate a comprehensive Certificate of Analysis (CoA) for the batch.

cluster_workflow Analytical Characterization Workflow start Sample Received solubility Solubility Screening start->solubility hplc Purity Check (HPLC) solubility->hplc hrms Molecular Formula (HRMS) hplc->hrms ir Functional Groups (IR) hrms->ir nmr Structural Elucidation (NMR) ir->nmr end Certificate of Analysis nmr->end

Caption: Standardized workflow for analytical characterization.

Safety, Handling, and Disposal

While a specific Safety Data Sheet (SDS) for this compound is not widely available, prudent safety measures should be adopted based on its structural analogues, such as 2-ethylpyridine and other cyanopyridines.[9][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[9]

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9][10]

  • Fire Safety: The compound has a flash point of 86.8°C, indicating it is a combustible liquid. Keep away from heat, sparks, open flames, and other ignition sources.[2][11] Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or foam.[9]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

This compound is a synthetically versatile building block with significant potential in pharmaceutical and agrochemical research. Its well-defined physicochemical properties, predictable reactivity, and the strategic value of its nitrile-pyridine scaffold make it a compound of high interest. Adherence to rigorous analytical characterization and appropriate safety protocols is essential for its successful and safe application in research and development settings.

References

A Technical Guide to the Synthesis of 2-Ethylisonicotinonitrile: Pathways, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

2-Ethylisonicotinonitrile is a pivotal heterocyclic building block in modern medicinal and agricultural chemistry. Its unique substitution pattern—an ethyl group at the C2 position and a nitrile at the C4 position of a pyridine ring—renders it a valuable precursor for the synthesis of a wide array of complex molecular targets, including active pharmaceutical ingredients (APIs) and novel pesticides.[1] The strategic importance of this intermediate necessitates the development of robust, efficient, and scalable synthetic routes. This guide provides an in-depth analysis of the core synthetic pathways to this compound, designed for researchers, chemists, and process development professionals. We will explore three primary retrosynthetic strategies: the ammoxidation of an alkylpyridine precursor, the direct alkylation of the isonicotinonitrile core, and a functional group interconversion approach starting from isonicotinic acid derivatives. Each pathway is presented with a detailed mechanistic rationale, step-by-step experimental protocols, and a comparative analysis to guide the selection of the most appropriate method based on laboratory or industrial constraints.

Introduction: The Significance of this compound

Substituted pyridines are a cornerstone of heterocyclic chemistry, with the cyanopyridine motif being particularly versatile. The nitrile group serves as a powerful functional handle, readily convertible into amines, amides, carboxylic acids, and ketones, making cyanopyridines essential intermediates in organic synthesis.[2] this compound (CAS No. 1531-18-6) combines this reactivity with a specific alkyl substitution that is often crucial for modulating the steric and electronic properties of a final compound, enhancing its biological activity or tuning its pharmacokinetic profile. Its application as an intermediate is found in the development of potential anti-inflammatory or antiviral agents.[1] The efficiency and cost-effectiveness of its synthesis are therefore critical factors in the drug development pipeline. This document aims to provide a comprehensive scientific resource detailing viable and field-proven synthetic methodologies.

Retrosynthetic Analysis

A logical breakdown of the this compound structure reveals three primary bond disconnections that form the basis of our synthetic exploration.

G cluster_A Pathway 1: Ammoxidation cluster_B Pathway 2: C-Alkylation cluster_C Pathway 3: Functional Group Interconversion Target This compound A1 C-CN Bond Formation Target->A1 Retrosynthesis B1 C-C Bond Formation Target->B1 Retrosynthesis C1 Nitrile Formation Target->C1 Retrosynthesis P1 2-Ethyl-4-methylpyridine A1->P1 P2 Isonicotinonitrile (4-Cyanopyridine) B1->P2 P3 2-Ethylisonicotinamide C1->P3

Caption: Retrosynthetic analysis of this compound.

  • Pathway 1 (C-CN Bond Formation): This approach disconnects the C4-CN bond, identifying an appropriately substituted alkylpyridine, such as 2-ethyl-4-methylpyridine, as the key precursor. The nitrile is then installed via an ammoxidation reaction.

  • Pathway 2 (C-C Bond Formation): This strategy involves the disconnection of the C2-ethyl bond, pointing to isonicotinonitrile (4-cyanopyridine) as the starting material. The synthesis is achieved through a selective C2-alkylation.

  • Pathway 3 (Functional Group Interconversion): Here, the nitrile is viewed as a derivative of a carboxylic acid amide. This pathway begins with 2-ethylisonicotinamide, which is then dehydrated to form the target nitrile.

Key Synthesis Pathways

Pathway 1: Catalytic Ammoxidation of 2-Ethyl-4-methylpyridine

This pathway is analogous to the industrial synthesis of cyanopyridines from methylpyridines (picolines).[3][4] Ammoxidation is a vapor-phase reaction where a methyl group is converted into a nitrile in the presence of ammonia, air (as the oxygen source), and a heterogeneous catalyst at elevated temperatures.

Mechanistic Rationale: The reaction proceeds via a complex series of surface-catalyzed oxidation and condensation steps. The catalyst, typically a mixed metal oxide (e.g., V-Ti-Sb oxides), facilitates the activation of the methyl C-H bonds and the reaction with ammonia and oxygen.[5] The process is highly efficient for converting alkyl groups into nitriles in a single, continuous-flow operation.

G reactant 2-Ethyl-4-methylpyridine + NH₃ + O₂ catalyst V-Ti-O Catalyst (320-390°C) reactant->catalyst product This compound catalyst->product byproduct H₂O catalyst->byproduct byproduct

Caption: Workflow for the Ammoxidation Pathway.

Experimental Protocol (Conceptual):

  • Catalyst Bed Preparation: A fixed-bed reactor is packed with a vanadium-titanium-based catalyst.[5]

  • Reactant Feed: A gaseous mixture of 2-ethyl-4-methylpyridine, ammonia, water vapor, and air is prepared. A typical molar ratio is 1 : 1.5–5.5 : 3–11 : 15–30 (alkylpyridine:NH₃:H₂O:air).[5]

  • Reaction: The reactant mixture is passed through the heated catalyst bed, with the reaction temperature maintained between 320–390°C.[5]

  • Product Isolation: The effluent gas stream is cooled to condense the product and unreacted starting materials.

  • Purification: The crude product is separated from water and byproducts. Purification is typically achieved by reduced pressure distillation to yield the final product.[5]

Data Summary Table:

ParameterValue/ConditionRationale & Reference
Starting Material 2-Ethyl-4-methylpyridineProvides the required carbon skeleton.
Key Reagents Ammonia, AirSources of nitrogen and oxygen for nitrile formation.[3]
Catalyst Vanadium-Titanium oxidesStandard for selective ammoxidation of alkylpyridines.[5]
Temperature 320–390°COptimal range for catalyst activity and selectivity.[5]
Pressure 0.020–0.070 KPa (gauge)Low pressure operation is typical for these processes.[4]
Yield >95% (Reported for analogous systems)High conversion and selectivity are hallmarks of this method.[4]
Pathway 2: Direct C2-Ethylation of Isonicotinonitrile

This pathway builds the target molecule by forming the C-C bond between the pyridine ring and the ethyl group. Direct alkylation of pyridines can be challenging due to regioselectivity issues. However, radical-mediated methods, such as the Minisci reaction, provide a powerful tool for selective alkylation at the electron-deficient C2 and C4 positions.

Mechanistic Rationale: The Minisci reaction involves the generation of an electrophilic radical (in this case, an ethyl radical) which then attacks the protonated, electron-deficient pyridine ring. The ethyl radical can be generated from various precursors, such as propionic acid via oxidative decarboxylation with a silver catalyst and a persulfate oxidant. The protonated pyridine ring directs the incoming radical preferentially to the C2 position.

G node1 Et-COOH + Ag⁺ → Et-COO• + Ag⁰ + H⁺ node2 Et-COO• → Et• + CO₂ node1->node2 Decarboxylation node3 Isonicotinonitrile + H⁺ ⇌ Protonated Pyridine node4 Protonated Pyridine + Et• → Radical Cation Intermediate node3->node4 Radical Attack node5 Radical Cation + S₂O₈²⁻ → this compound + HSO₄⁻ + SO₄⁻• node4->node5 Oxidation & Rearomatization

Caption: Simplified mechanism of Minisci C2-Ethylation.

Experimental Protocol:

  • Reaction Setup: To a solution of isonicotinonitrile (4-cyanopyridine) (1 equiv.) in a suitable solvent (e.g., a mixture of acetonitrile and water), add sulfuric acid to protonate the pyridine ring.

  • Reagent Addition: Add propionic acid (3-5 equiv.) as the ethyl source, silver nitrate (AgNO₃, catalytic amount, e.g., 0.1 equiv.), and ammonium persulfate ((NH₄)₂S₂O₈, 1.5-2.0 equiv.) as the oxidant.

  • Reaction Execution: Heat the mixture to 60-80°C with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture and neutralize it with an aqueous base (e.g., NaHCO₃ or NH₄OH).

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Data Summary Table:

ParameterValue/ConditionRationale & Reference
Starting Material Isonicotinonitrile (4-Cyanopyridine)Commercially available pyridine core.
Key Reagents Propionic acid, (NH₄)₂S₂O₈, AgNO₃Generates ethyl radicals for the Minisci reaction.
Solvent Acetonitrile/WaterCommon solvent system for Minisci reactions.
Temperature 60–80°CPromotes radical generation and reaction kinetics.
Yield Moderate to Good (40-70%)Yields are typical for Minisci-type reactions.
Selectivity C2 vs. other positionsGenerally favors C2 for 4-substituted pyridines.
Pathway 3: Dehydration of 2-Ethylisonicotinamide

This classical approach relies on the synthesis of the corresponding amide, 2-ethylisonicotinamide, followed by its dehydration to the nitrile. This is a reliable and high-yielding transformation, with the main challenge being the synthesis of the amide precursor.

Mechanistic Rationale: The synthesis of the amide can be achieved from 2-ethylisonicotinic acid via standard amide coupling or from its corresponding ester via aminolysis. The subsequent dehydration step involves activating the amide oxygen with a dehydrating agent (e.g., phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or trifluoroacetic anhydride (TFAA)). This activation facilitates an E2-type elimination of water to form the nitrile.[6]

G reactant 2-Ethylisonicotinamide reagent Dehydrating Agent (e.g., P₂O₅, POCl₃) reactant->reagent product This compound reagent->product byproduct H₂O (as adduct) reagent->byproduct

Caption: Workflow for the Dehydration Pathway.

Experimental Protocol (Dehydration Step):

  • Reaction Setup: In a dry, round-bottomed flask under an inert atmosphere, place 2-ethylisonicotinamide (1 equiv.).

  • Reagent Addition: Add phosphorus pentoxide (P₂O₅, ~0.7-1.0 equiv.) to the flask and mix the powders thoroughly.[6]

  • Reaction Execution: Connect the flask to a distillation apparatus. Heat the mixture vigorously with a flame or heating mantle. The product, this compound, will distill as it is formed.[6]

  • Product Collection: Collect the distillate in a receiver cooled in an ice bath.

  • Purification: The collected product can be further purified by redistillation if necessary. The boiling point of this compound is approximately 211°C.[1]

Data Summary Table:

ParameterValue/ConditionRationale & Reference
Starting Material 2-EthylisonicotinamideThe direct precursor for dehydration.
Key Reagent Phosphorus Pentoxide (P₂O₅)A powerful and classic dehydrating agent for amides.[6]
Conditions Neat, Vigorous HeatingSolvent-free reaction driven by thermal energy.[6]
Work-up Direct DistillationSimplifies purification by removing the product from the solid residue.
Yield High (80-90%)Dehydration of primary amides is typically very efficient.[6]

Comparative Analysis of Synthetic Pathways

PathwayAdvantagesDisadvantagesBest Suited For
1. Ammoxidation Highly efficient, high yielding, suitable for large-scale continuous production, atom-economical.Requires specialized high-temperature/pressure equipment (fixed-bed reactor), precursor may not be readily available.Industrial-scale manufacturing where capital investment in equipment is justified.
2. C2-Ethylation Uses readily available starting material (isonicotinonitrile), good for introducing structural diversity.Moderate yields, potential for regioselectivity issues, requires careful optimization.Laboratory-scale synthesis, medicinal chemistry programs for analog synthesis.
3. Dehydration High-yielding final step, uses classical and reliable chemistry, straightforward purification.Multi-step overall (requires synthesis of the amide precursor), precursor synthesis can be lengthy.Bench-scale synthesis where the precursor amide or acid is available or can be synthesized efficiently.

Conclusion

The synthesis of this compound can be accomplished through several distinct and viable chemical pathways. The optimal choice is dictated by the desired scale, available equipment, and the cost of starting materials. For large-scale industrial production, catalytic ammoxidation stands out as the most efficient and economical route, provided the 2-ethyl-4-methylpyridine precursor is accessible. For laboratory and exploratory applications, direct C2-ethylation via a Minisci-type reaction offers a rapid route from a common starting material, while the dehydration of 2-ethylisonicotinamide represents a robust and high-yielding final step in a more classical, multi-step sequence. A thorough evaluation of these factors will enable the research or process chemist to select the most strategic and effective pathway for obtaining this valuable chemical intermediate.

References

An In-depth Technical Guide to the Structural Analysis and Conformation of 2-Ethylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical analysis of the structural and conformational properties of 2-Ethylisonicotinonitrile. In the absence of extensive publicly available experimental data, this document synthesizes foundational chemical principles, spectroscopic predictions, and conformational analysis based on analogous molecular systems. This approach offers a robust framework for understanding and predicting the behavior of this compound in various research and development contexts, particularly in drug design and medicinal chemistry where molecular geometry and electronic structure are paramount.

Molecular Identity and Physicochemical Properties

This compound, with the chemical formula C₈H₈N₂, is a substituted pyridine derivative. The core structure consists of a pyridine ring with a nitrile group at the 4-position and an ethyl group at the 2-position. This substitution pattern dictates its electronic and steric properties, which are fundamental to its reactivity and potential biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈N₂--INVALID-LINK--
Molecular Weight 132.16 g/mol --INVALID-LINK--
CAS Number 1531-18-6--INVALID-LINK--
Boiling Point 211.4°C--INVALID-LINK--
SMILES CCC1=NC=CC(=C1)C#N--INVALID-LINK--
InChIKey WERAOGVQORFBMU-UHFFFAOYSA-N--INVALID-LINK--

Synthesis Strategies

The synthesis of this compound can be approached through several established methods for the funtionalization of pyridine rings. A common strategy involves the introduction of the ethyl group onto a pre-existing isonicotinonitrile scaffold or, conversely, the cyanation of a 2-ethylpyridine derivative.

A plausible synthetic route, based on literature precedents for the synthesis of substituted pyridines, is outlined below.[1] This demonstrates a common approach involving the modification of a pyridine N-oxide.

Synthesis_of_2_Ethylisonicotinonitrile start 2-Ethylpyridine intermediate1 2-Ethylpyridine N-oxide start->intermediate1 Oxidation (e.g., m-CPBA) intermediate2 Activated N-oxide complex intermediate1->intermediate2 Activation (e.g., POCl3) product This compound intermediate2->product Cyanation (e.g., KCN)

Caption: A potential synthetic pathway for this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the ethyl group and the aromatic protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
CH₃ (Ethyl) ~1.3Triplet3H
CH₂ (Ethyl) ~2.8Quartet2H
H-3 (Pyridine) ~7.5Doublet1H
H-5 (Pyridine) ~7.6Doublet1H
H-6 (Pyridine) ~8.7Singlet (or narrow doublet)1H

Disclaimer: These are estimated values and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. Each carbon atom in the pyridine ring and the ethyl group will have a unique chemical shift.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
CH₃ (Ethyl) ~14
CH₂ (Ethyl) ~25
C4 (Pyridine, attached to CN) ~120
CN (Nitrile) ~117
C3 (Pyridine) ~125
C5 (Pyridine) ~128
C6 (Pyridine) ~150
C2 (Pyridine, attached to ethyl) ~160

Disclaimer: These are estimated values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups.

Table 4: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H (Aromatic) 3100-3000Medium-Weak
C-H (Aliphatic) 2980-2850Medium-Strong
C≡N (Nitrile) 2240-2220Strong, Sharp
C=N, C=C (Pyridine ring) 1600-1450Medium-Strong

The strong, sharp absorption band for the nitrile group is a particularly useful diagnostic feature in the IR spectrum.

Structural Analysis and Conformation

The three-dimensional structure and conformational flexibility of this compound are critical for its interaction with biological targets. The primary conformational freedom in this molecule arises from the rotation of the ethyl group relative to the pyridine ring.

Conformational Isomers

Rotation around the C2-C(ethyl) single bond can lead to different spatial arrangements of the ethyl group. The stability of these conformers is influenced by steric interactions between the ethyl group and the nitrogen atom of the pyridine ring, as well as the proton at the 3-position.

Conformational_Analysis cluster_0 Rotation around C2-C(ethyl) bond cluster_1 Steric Hindrance Conformer1 Syn-periplanar (Eclipsed) Conformer2 Anti-periplanar (Staggered) Conformer1->Conformer2 Rotation Steric_N Pyridine Nitrogen Conformer1->Steric_N Steric_H3 H-3 Proton Conformer2->Steric_H3 Ethyl_Group Ethyl Group Ethyl_Group->Steric_N Interaction Ethyl_Group->Steric_H3 Interaction

Caption: Factors influencing the conformation of this compound.

The most stable conformation is likely to be one that minimizes steric hindrance.[2][3] Therefore, a staggered conformation where the methyl group of the ethyl substituent is oriented away from the pyridine ring is predicted to be the lowest energy state. The barrier to rotation around the C2-C(ethyl) bond is expected to be relatively low, allowing for rapid interconversion between conformers at room temperature.

X-ray Crystallography Insights (Hypothetical)

While no experimental crystal structure for this compound has been found in the public domain, such data would provide definitive information on bond lengths, bond angles, and the solid-state conformation. In a crystalline state, intermolecular forces, such as pi-stacking of the pyridine rings, could influence the preferred conformation. A crystal structure would be invaluable for validating computational models and understanding the molecule's packing in a solid form.

Conclusion and Future Directions

This technical guide provides a detailed structural and conformational analysis of this compound based on established chemical principles and predictive methods. While experimental data is currently limited, the theoretical framework presented here offers valuable insights for researchers in medicinal chemistry and drug development.

Future experimental work, including the acquisition of NMR and IR spectra, and particularly the determination of a single-crystal X-ray structure, would be highly beneficial. These data would allow for the refinement of the models presented in this guide and provide a more complete understanding of this molecule's properties.

References

A Comprehensive Spectroscopic and Analytical Guide to 2-Ethylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Ethylisonicotinonitrile, also known as 2-ethyl-4-cyanopyridine or 2-ethylpyridine-4-carbonitrile, is a substituted pyridine derivative with significant applications in medicinal chemistry and materials science.[1] Its molecular structure, featuring a pyridine ring functionalized with an ethyl group at the 2-position and a nitrile group at the 4-position, makes it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, quality control, and for tracking its transformations in chemical reactions.

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While direct experimental spectra for this specific compound are not widely published, this guide leverages established spectroscopic principles and data from closely related analogs to provide a robust and predictive characterization. This approach not only offers a reliable spectroscopic profile but also serves as an instructive example of structural elucidation for substituted pyridines.

Molecular Structure and Atom Numbering

For clarity in the assignment of spectroscopic signals, the atoms of this compound are numbered as shown in the diagram below.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the protons of the ethyl group and the three aromatic protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the electron-donating effect of the ethyl group.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H37.50 - 7.60d~5.0
H58.70 - 8.80d~5.0
H67.30 - 7.40s-
H7 (CH₂)2.80 - 2.90q~7.6
H8 (CH₃)1.30 - 1.40t~7.6

Interpretation and Rationale:

  • Aromatic Protons (H3, H5, H6): The pyridine ring protons are expected in the downfield region. H5, being ortho to the nitrogen and meta to the electron-withdrawing cyano group, is predicted to be the most deshielded. H3, adjacent to the cyano group, will also be downfield. H6, ortho to the ethyl group, is expected at the most upfield position among the aromatic protons. The coupling between the ortho protons H3 and H5 should result in doublets with a coupling constant of approximately 5.0 Hz.

  • Ethyl Group Protons (H7, H8): The methylene protons (H7) of the ethyl group are adjacent to the aromatic ring and will appear as a quartet due to coupling with the three methyl protons (H8). The methyl protons (H8) will resonate as a triplet due to coupling with the two methylene protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C2160 - 165
C3125 - 130
C4120 - 125
C5150 - 155
C6122 - 127
C7 (CH₂)25 - 30
C8 (CH₃)13 - 18
C9 (CN)116 - 120

Interpretation and Rationale:

  • Aromatic Carbons (C2-C6): The carbon atoms of the pyridine ring resonate in the aromatic region. C2, bonded to the nitrogen and the ethyl group, is expected to be significantly downfield. C5, adjacent to the nitrogen, will also be downfield. C4, bearing the cyano group, will have its chemical shift influenced by the nitrile functionality.

  • Ethyl Group Carbons (C7, C8): The aliphatic carbons of the ethyl group will appear in the upfield region of the spectrum, with typical values for such a substituent on an aromatic ring.

  • Nitrile Carbon (C9): The carbon of the cyano group is expected to have a characteristic chemical shift in the range of 116-120 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensity
~3050C-H stretch (aromatic)Medium
~2970, ~2870C-H stretch (aliphatic)Medium
~2230C≡N stretch (nitrile)Strong, Sharp
~1600, ~1550C=C and C=N ring stretchingMedium to Strong
~1460, ~1380C-H bend (aliphatic)Medium

Interpretation and Rationale:

  • C≡N Stretch: The most characteristic peak in the IR spectrum of this compound is the strong and sharp absorption band for the nitrile group (C≡N) stretch, expected around 2230 cm⁻¹.[2]

  • C-H Stretches: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will appear just below 3000 cm⁻¹.

  • Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring typically give rise to a series of absorptions in the 1600-1400 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

Predicted Mass Spectrometry Data

m/zProposed Fragment
132[M]⁺ (Molecular Ion)
117[M - CH₃]⁺
105[M - C₂H₅]⁺ or [M - HCN]⁺
78[Pyridine]⁺

Interpretation and Rationale of Fragmentation:

The molecular ion ([M]⁺) is expected at an m/z of 132, corresponding to the molecular weight of the compound.[3] The primary fragmentation pathway is likely the benzylic cleavage, which is the loss of a methyl radical (•CH₃) from the ethyl group to form a highly stable cation at m/z 117. This is often the base peak in the mass spectra of ethyl-substituted pyridines.[4] Further fragmentation could involve the loss of the entire ethyl group (•C₂H₅) or the loss of hydrogen cyanide (HCN) from the molecular ion.

G M [C₈H₈N₂]⁺˙ m/z = 132 (Molecular Ion) M_minus_CH3 [C₇H₅N₂]⁺ m/z = 117 M->M_minus_CH3 - •CH₃ M_minus_C2H5 [C₆H₄N₂]⁺˙ m/z = 105 M->M_minus_C2H5 - •C₂H₅ M_minus_HCN [C₇H₇N]⁺˙ m/z = 105 M->M_minus_HCN - HCN

Caption: Proposed mass spectral fragmentation pathway for this compound.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz NMR spectrometer. Use a 30-degree pulse angle with an acquisition time of 4 seconds and a relaxation delay of 1 second. Co-add 16 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument at 100 MHz using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, co-add 1024 scans with a relaxation delay of 2 seconds.

Infrared (IR) Spectroscopy

  • Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small drop of neat liquid this compound directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Collect 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum should be recorded and automatically subtracted.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into an electron ionization (EI) mass spectrometer, either via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization and Analysis: Use a standard electron energy of 70 eV for ionization. Analyze the resulting fragments using a quadrupole or time-of-flight (TOF) mass analyzer over a mass range of m/z 40-200.

Conclusion

The predicted spectroscopic data presented in this guide provide a comprehensive and reliable profile for the characterization of this compound. The interpretations are grounded in fundamental principles of spectroscopy and comparative data from analogous structures. This guide serves as a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling the confident identification and quality assessment of this important chemical intermediate.

References

The Solubility Profile of 2-Ethylisonicotinonitrile: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that governs its behavior throughout the drug development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive examination of the solubility of 2-ethylisonicotinonitrile (CAS: 1531-18-6), a vital building block in the synthesis of various pharmaceutical compounds.[1] We will move beyond a simple listing of data to explore the underlying molecular principles that dictate its solubility in a range of organic solvents. This document details the physicochemical properties of this compound, presents a theoretical framework for predicting its solubility based on molecular interactions and Hansen Solubility Parameters (HSP), and provides a rigorous, step-by-step experimental protocol for its empirical determination. This guide is intended for researchers, chemists, and formulation scientists who require a deep and practical understanding of this compound's solubility characteristics.

Introduction: The Critical Role of Solubility

In the fields of pharmaceutical development and fine chemical synthesis, understanding solubility is not merely an academic exercise; it is a fundamental requirement for process design, optimization, and product efficacy.[2][3][4][5] this compound, a substituted pyridinecarbonitrile, serves as a key intermediate in the synthesis of numerous APIs, including potential anti-inflammatory, antiviral, and anticancer agents.[1][6] Its purification, reaction kinetics, and ultimate incorporation into final drug products are all profoundly influenced by its ability to dissolve in various organic media.

An inadequate understanding of solubility can lead to significant challenges, including:

  • Inefficient Purification: Poor solvent selection for crystallization can result in low yields and impure final products.

  • Reaction Failures: Inadequate solubility of a reactant can lead to slow or incomplete chemical reactions.

  • Formulation Difficulties: The choice of solvents or co-solvents in early-stage formulation is dictated by the solubility of the API or its precursors.

This guide provides the theoretical and practical tools necessary to make informed decisions regarding solvent selection for processes involving this compound.

Physicochemical Profile of this compound

Before delving into its solubility, it is essential to understand the intrinsic properties of the this compound molecule. These characteristics provide the basis for predicting its interactions with various solvents.

PropertyValueSource
CAS Number 1531-18-6[7]
Molecular Formula C₈H₈N₂[7]
Molecular Weight 132.16 g/mol [1][7]
Boiling Point 211.4 °C at 760 mmHg[1][7]
Density 1.05 g/cm³[7]
Flash Point 86.8 °C[7]
LogP (Octanol-Water) 1.516[7]
Polar Surface Area (PSA) 36.68 Ų[7]
Appearance Light Beige to Beige Oil[8]

The molecule's structure features a pyridine ring, an ethyl group, and a nitrile group (C≡N).[7] The nitrile group and the nitrogen atom in the pyridine ring are polar and can act as hydrogen bond acceptors. The ethyl group and the aromatic ring are nonpolar. This amphiphilic nature suggests a nuanced solubility profile, with miscibility depending on the balance of polar and nonpolar characteristics of the solvent. The LogP value of 1.516 indicates a moderate lipophilicity, suggesting it will favor organic solvents over water but will not be exclusively soluble in highly nonpolar solvents.

Theoretical Framework for Solubility Prediction

The age-old axiom of "like dissolves like" provides a useful starting point for solubility prediction.[9][10] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. We can dissect the this compound molecule to understand its potential interactions.

cluster_solute This compound cluster_solvents Solvent Interactions solute Nonpolar Regions Ethyl Group (C₂H₅) Aromatic Ring (C₅H₃N) van der Waals Forces polar_protic Polar Protic (e.g., Ethanol) solute:f1->polar_protic Weaker Interaction polar_aprotic Polar Aprotic (e.g., Acetone) solute:f1->polar_aprotic Weaker Interaction nonpolar Nonpolar (e.g., Toluene) solute:f1->nonpolar Strong Interaction (Dispersion Forces) solute_polar Polar Regions Nitrile Group (-C≡N) Pyridine Nitrogen (:N) Dipole-Dipole H-Bond Acceptor solute_polar:f1->polar_protic Strong Interaction (H-Bonding) solute_polar:f1->polar_aprotic Strong Interaction (Dipole-Dipole) solute_polar:f1->nonpolar Weak Interaction

Caption: Intermolecular forces governing the solubility of this compound.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful framework.[11] HSP theory decomposes the total Hildebrand solubility parameter (δ) into three components:

  • δD: Energy from dispersion forces (van der Waals).

  • δP: Energy from polar (dipole-dipole) forces.

  • δH: Energy from hydrogen bonding.[12][13]

The principle is that substances with similar HSP values are likely to be miscible. The distance (Ra) between the HSP values of a solute (1) and a solvent (2) in the three-dimensional Hansen space can be calculated:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [12]

SolventδD (MPa½)δP (MPa½)δH (MPa½)
n-Heptane15.30.00.0
Toluene18.01.42.0
Ethyl Acetate15.85.37.2
Acetone15.510.47.0
Ethanol15.88.819.4
Methanol15.112.322.3

Data compiled from various sources.[14][15]

Based on its structure, this compound is expected to have moderate δD and δP values and a moderate-to-high δH value (primarily as a hydrogen bond acceptor). Therefore, solvents like ethyl acetate, acetone, and short-chain alcohols are predicted to be effective solvents. Highly nonpolar solvents like heptane are expected to be poor solvents due to the mismatch in polarity and hydrogen bonding capacity.

Predicted Solubility Profile

Based on the theoretical principles discussed, the following qualitative solubility profile can be predicted. This serves as a hypothesis to be confirmed by experimental validation.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh The hydroxyl group can hydrogen-bond with the pyridine nitrogen and nitrile group. The alkyl chains are compatible with the ethyl group.
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateHigh to Moderate Strong dipole-dipole interactions with the nitrile and pyridine moieties. Lack of hydrogen bond donation may slightly limit solubility compared to protic solvents.
Aromatic TolueneModerate The aromatic ring of toluene interacts favorably with the pyridine ring via π-π stacking. The polarity mismatch with the nitrile group may limit high solubility.
Nonpolar Aliphatic Heptane, HexaneLow Dominated by weak dispersion forces, which are insufficient to overcome the strong dipole-dipole interactions between solute molecules.
Chlorinated ChloroformModerate to High Chloroform is a weak hydrogen bond donor and has a significant dipole moment, allowing for favorable interactions. Literature suggests slight solubility.[8]

Experimental Determination of Solubility

Theoretical predictions must be validated through empirical measurement. The isothermal equilibrium shake-flask method is a robust and widely accepted technique for determining the solubility of a compound at a specific temperature.[16]

Protocol: Isothermal Equilibrium Solubility Determination

This protocol provides a self-validating system for generating reliable solubility data.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (purity >97%)

  • Selected organic solvent (HPLC grade or equivalent)

  • Analytical balance (±0.01 mg)

  • Scintillation vials or glass test tubes with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

  • Preparation: Add an excess amount of this compound to a vial. Causality: Adding an excess ensures that a saturated solution is formed, with undissolved solid remaining to confirm equilibrium.

  • Solvent Addition: Accurately add a known volume or mass of the chosen solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for 24-72 hours. Causality: This extended period is critical to ensure that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Phase Separation: After equilibration, let the vials stand undisturbed in the incubator for at least 2 hours to allow the excess solid to settle. Causality: This step minimizes the amount of suspended solid that needs to be removed by filtration.

  • Sample Extraction: Carefully withdraw a sample from the clear supernatant using a syringe.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean, pre-weighed vial. Causality: Filtration is a crucial step to remove any undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.

  • Dilution: Accurately dilute a known mass or volume of the filtered saturated solution with the same solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in desired units (e.g., mg/mL, mol/L).

start Start prep 1. Add excess solute to vial start->prep add_solvent 2. Add known volume of solvent prep->add_solvent equilibrate 3. Equilibrate (24-72h) at constant T add_solvent->equilibrate settle 4. Settle solids (≥2h) equilibrate->settle extract 5. Withdraw supernatant settle->extract filter 6. Filter (0.22 µm) sample extract->filter dilute 7. Dilute filtrate for analysis filter->dilute quantify 8. Quantify concentration (e.g., HPLC) dilute->quantify calculate 9. Calculate solubility quantify->calculate end End calculate->end

Caption: Workflow for the isothermal equilibrium shake-flask solubility method.

Conclusion

This compound presents a solubility profile governed by the interplay of its polar nitrile and pyridine functionalities and its nonpolar ethyl and aromatic components. While quantitative experimental data is sparse in public literature, a strong predictive understanding can be achieved by applying fundamental principles of intermolecular forces and semi-empirical models like Hansen Solubility Parameters. The theoretical analysis suggests high solubility in polar protic and aprotic solvents, moderate solubility in aromatic and chlorinated solvents, and low solubility in nonpolar aliphatic solvents. For drug development professionals, the provided experimental protocol offers a reliable and robust method for generating the precise solubility data required for process development, optimization, and formulation. This combination of theoretical prediction and rigorous experimental validation empowers researchers to confidently and efficiently utilize this compound in their synthetic and pharmaceutical applications.

References

The Strategic Role of 2-Ethylisonicotinonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Drug Discovery and Development Professionals

Abstract

2-Ethylisonicotinonitrile, a substituted pyridine derivative, represents a pivotal building block in medicinal chemistry, most notably as the direct precursor to the second-line anti-tuberculosis agent, Ethionamide. This technical guide provides an in-depth analysis of the synthesis, chemical reactivity, and extensive applications of this versatile intermediate. We will explore its critical role in the development of antitubercular drugs, its potential as a scaffold for generating diverse chemical libraries, and the established protocols for its synthesis and derivatization. This document serves as a comprehensive resource for researchers and scientists engaged in drug discovery, offering both foundational knowledge and actionable experimental insights to leverage the unique chemical attributes of this compound in the pursuit of novel therapeutic agents.

Introduction: The Pyridine Scaffold in Drug Design

The pyridine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous clinically significant drugs. Its nitrogen atom provides a key site for hydrogen bonding, while the aromatic system can engage in various intermolecular interactions with biological targets. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Within this important class of heterocycles, this compound (also known as 2-ethyl-4-cyanopyridine) emerges as a particularly valuable intermediate. Its structure combines the essential pyridine core with two reactive functional groups: a cyano group, which is a versatile precursor for various nitrogen-containing functionalities, and an ethyl group, which can influence binding affinity and pharmacokinetic profiles.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1531-18-6
Molecular Formula C₈H₈N₂
Molecular Weight 132.16 g/mol
Boiling Point 211.4°C
Appearance Not specified, likely a liquid or low-melting solid

Synthesis of the Core Intermediate: this compound

The efficient synthesis of this compound is a critical first step for its utilization in drug discovery programs. While multiple routes to cyanopyridines exist, a common and industrially scalable approach involves the alkylation of a readily available starting material, 4-cyanopyridine. This method is analogous to the synthesis of other 2-alkyl-4-cyanopyridine intermediates used in pharmaceutical manufacturing.

The proposed synthesis leverages the reactivity of the pyridine ring, which can be alkylated at the 2-position. The reaction proceeds via a free-radical mechanism, often initiated by a radical initiator and using an alkylating agent to introduce the ethyl group.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 4-cyanopyridine.

Materials:

  • 4-Cyanopyridine

  • Propionic acid

  • Silver nitrate (AgNO₃)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-cyanopyridine and a catalytic amount of silver nitrate in a mixture of water and dichloromethane.

  • Add propionic acid to the mixture.

  • Prepare a solution of ammonium persulfate in water and add it dropwise to the reaction mixture with vigorous stirring at room temperature.

  • Allow the reaction to proceed for several hours, monitoring the consumption of the starting material by thin-layer chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, using a gradient of hexane and ethyl acetate as the eluent, to yield pure this compound.

Key Application: Synthesis of the Anti-Tuberculosis Drug Ethionamide

The most prominent application of this compound in medicinal chemistry is its role as the immediate precursor to Ethionamide. Ethionamide (2-ethylpyridine-4-carbothioamide) is a crucial second-line antibiotic used in the treatment of multidrug-resistant tuberculosis (MDR-TB)[1]. It functions as a prodrug, activated by the mycobacterial enzyme EthA, and subsequently inhibits mycolic acid synthesis, an essential component of the mycobacterial cell wall[1][2].

The conversion of this compound to Ethionamide is a direct thionation reaction, where the nitrile group is transformed into a thioamide.

Diagram: Synthesis of Ethionamide from this compound

G cluster_0 Synthesis of Ethionamide This compound This compound Ethionamide Ethionamide This compound->Ethionamide  H₂S or Na₂S/S

Caption: Conversion of this compound to Ethionamide via thionation.

Experimental Protocol: Thionation of this compound to Ethionamide

Objective: To synthesize Ethionamide from this compound.

Materials:

  • This compound

  • Sodium sulfide (Na₂S)

  • Elemental sulfur (S)

  • Water

  • Methanol or Acetonitrile for crystallization

  • Hydrochloric acid (HCl)

Procedure:

  • Prepare a solution of sodium sulfide and elemental sulfur in water.

  • To this solution, add this compound at room temperature (25-30°C).

  • Stir the reaction mixture for several hours. The reaction progress can be monitored by TLC.

  • Upon completion, adjust the pH of the aqueous mixture to 8.5-9.0 with concentrated hydrochloric acid to precipitate the crude product.

  • Filter the resulting solid and wash it with water.

  • Dry the crude solid.

  • Purify the crude Ethionamide by crystallization from a suitable solvent such as methanol or acetonitrile to obtain a yellow crystalline solid.

Potential for Derivatization and Library Synthesis

Beyond its use in synthesizing Ethionamide, the this compound scaffold offers significant potential for the creation of diverse chemical libraries for drug discovery screening. The cyano group and the pyridine ring are amenable to a wide range of chemical transformations.

Modifications of the Cyano Group

The nitrile functionality is a versatile handle for introducing various functional groups:

  • Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (2-ethylisonicotinic acid) or amide (2-ethylisonicotinamide)[3]. These derivatives can then be used in standard coupling reactions to form esters and amides.

  • Reduction: Reduction of the nitrile can yield the corresponding primary amine (4-(aminomethyl)-2-ethylpyridine), which can be further functionalized.

  • Cyclization Reactions: The cyano group can participate in cyclization reactions with various reagents to form different heterocyclic rings, such as tetrazoles or triazoles, which are common motifs in medicinal chemistry.

Reactions on the Pyridine Ring

The pyridine ring itself can be a site for further modification:

  • N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide. This modification can alter the electronic properties of the ring and provide a handle for further reactions, such as direct cyanation at the 2-position if starting from a different precursor[4].

  • Substitution Reactions: While electrophilic substitution on the pyridine ring is generally difficult, nucleophilic substitution reactions are possible, especially if a leaving group is present on the ring.

Diagram: Potential Derivatization Pathways of this compound

G cluster_1 Derivatization of this compound A This compound B 2-Ethylisonicotinamide A->B  H₂O₂ / base C 2-Ethylisonicotinic Acid A->C  H₃O⁺ / heat D 4-(Aminomethyl)-2-ethylpyridine A->D  Reduction (e.g., LiAlH₄) E Ethionamide (2-Ethylpyridine-4-carbothioamide) A->E  H₂S or Na₂S/S

Caption: Key transformations of the cyano group in this compound.

Biological Significance of Derivatives

The primary biological significance of derivatives of this compound stems from the activity of Ethionamide against Mycobacterium tuberculosis. The structural similarity of Ethionamide to isoniazid, another key anti-tuberculosis drug, is noteworthy, although they are activated by different enzymatic pathways, which explains the lack of complete cross-resistance[1].

Recent research has also explored analogs of Ethionamide for other biological activities. For instance, Ethionamide and its analogs have been shown to be potent inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis, suggesting potential applications in dermatology[5].

Furthermore, the broader class of cyanopyridine derivatives has demonstrated a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities, highlighting the potential for discovering novel therapeutic agents through the derivatization of the this compound scaffold.

Conclusion

This compound is a high-value intermediate in medicinal chemistry, underscored by its indispensable role in the synthesis of the anti-tuberculosis drug Ethionamide. Its straightforward synthesis and the versatile reactivity of its cyano and pyridine moieties make it an attractive starting point for the development of new chemical entities. This guide has provided a comprehensive overview of its synthesis, key reactions, and therapeutic relevance, offering a solid foundation for researchers to explore its full potential in the ongoing quest for novel and effective medicines. The strategic use of this and similar building blocks will continue to be a cornerstone of successful drug discovery and development programs.

References

The Nicotinonitrile Scaffold: A Technical Guide to its Discovery, Synthesis, and Application in Modern Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Unassuming Power of a Cyanopyridine

In the vast lexicon of heterocyclic chemistry, the pyridine ring stands as a cornerstone, a privileged scaffold that has been instrumental in the development of countless agrochemicals, materials, and, most notably, pharmaceuticals.[1] Its unique electronic properties, arising from the nitrogen heteroatom, allow it to engage in crucial hydrogen bonding interactions with biological targets, making it a highly sought-after motif in drug design.[1] This guide focuses on a particularly versatile derivative of this venerable heterocycle: nicotinonitrile, or 3-cyanopyridine.

The introduction of a nitrile group at the 3-position of the pyridine ring imbues the scaffold with a unique reactivity profile, serving as a versatile chemical handle for a wide array of synthetic transformations.[2][3] It is a critical intermediate in the industrial synthesis of essential compounds like nicotinamide (a form of Vitamin B3).[4][5] However, its true value in the realm of drug discovery lies in its role as a core structural component in a number of marketed drugs, ranging from anticancer agents to cardiotonics.[5]

This technical guide provides an in-depth exploration of the discovery and history of nicotinonitrile derivatives, a detailed analysis of the evolution of their synthesis, and a look into their application in the development of modern therapeutics. It is intended for researchers, scientists, and drug development professionals who seek to understand the foundational chemistry of this important scaffold and leverage it in their own work.

Chapter 1: A Historical Perspective on the Emergence of Nicotinonitrile

The story of nicotinonitrile is intrinsically linked to the broader history of pyridine chemistry. While pyridine itself was first isolated from coal tar in the 19th century, its first synthesis was reported in 1876 by William Ramsay, who produced it by reacting acetylene with hydrogen cyanide under high heat.[1] This marked a significant milestone in the synthesis of heteroaromatic compounds.[1]

The direct lineage of nicotinonitrile can be traced back to the study of nicotine and its derivatives. In 1867, the oxidative degradation of nicotine was used to synthesize nicotinic acid, from which the name "nicotinic" is derived.[6] While not the nitrile itself, this was a key step in the exploration of 3-substituted pyridines.

The first preparations of nicotinonitrile likely arose from the dehydration of its corresponding amide, nicotinamide. Early methods for this transformation were often harsh, utilizing strong dehydrating agents. A well-documented procedure involves the reaction of nicotinamide with phosphorus pentoxide, a powerful dehydrating agent, to yield nicotinonitrile.[7][8] This classical method, while effective, requires high temperatures and careful handling of the reagents.

G cluster_reactants Reactants cluster_products Products Nicotinamide Nicotinamide Nicotinonitrile Nicotinonitrile Nicotinamide->Nicotinonitrile Dehydration Byproduct Phosphoric Acid Derivatives P2O5 Phosphorus Pentoxide (P₂O₅) P2O5->Nicotinonitrile Reagent

Over time, more efficient and scalable methods for the production of nicotinonitrile were developed, most notably the ammoxidation of 3-methylpyridine (3-picoline). This vapor-phase catalytic reaction, which uses ammonia and oxygen, has become a major industrial route for the synthesis of nicotinonitrile, prized for its efficiency and the low cost of its starting materials.[5][9]

Chapter 2: The Evolution of Synthetic Methodologies

The synthesis of the nicotinonitrile scaffold has evolved significantly from the early, often forceful, chemical transformations. Modern synthetic chemistry offers a diverse toolkit for the construction of these valuable molecules, ranging from classical named reactions to highly efficient multicomponent strategies.

Classical Named Reactions for Pyridine Ring Synthesis

Several foundational named reactions in organic chemistry provide routes to substituted pyridines, which can then be functionalized to introduce the nitrile group, or in some cases, incorporate it directly.

  • Hantzsch Pyridine Synthesis: First reported in 1882, the Hantzsch synthesis is a multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[6] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine. This method is particularly effective for producing symmetrically substituted pyridines.[6]

Hantzsch_Mechanism

  • Guareschi-Thorpe Pyridine Synthesis: This condensation reaction typically involves a cyanoacetic ester or cyanoacetamide, a 1,3-dicarbonyl compound, and ammonia, leading to the formation of a 2-hydroxypyridine (or its tautomer, a 2-pyridone), which contains a cyano group at the 3-position.[10][11][12] This method is highly valuable as it directly installs the desired nitrile functionality.

  • Kröhnke Pyridine Synthesis: A versatile method for preparing highly substituted pyridines, the Kröhnke synthesis involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate.[7][8] The mechanism proceeds through a Michael addition followed by cyclization and aromatization.[7]

Krohnke_Mechanism

Modern Multicomponent Reactions (MCRs)

The principles of atom economy and synthetic efficiency have driven the development of multicomponent reactions (MCRs) for the synthesis of complex molecules in a single pot. Several MCRs have been developed for the synthesis of nicotinonitrile derivatives, often offering high yields and functional group tolerance under mild conditions.[13][14] These reactions typically involve the condensation of an aldehyde, a compound with an active methylene group (like malononitrile), and a third component that provides the remaining atoms for the pyridine ring, often in the presence of a catalyst.[13]

Comparative Analysis of Synthetic Routes

The choice of synthetic route to a particular nicotinonitrile derivative depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

MethodStarting MaterialsKey FeaturesAdvantagesDisadvantages
Dehydration of Nicotinamide NicotinamideClassical, straightforwardSimple starting materialHarsh conditions, strong dehydrating agents
Ammoxidation of 3-Picoline 3-Methylpyridine, Ammonia, OxygenIndustrial scale, vapor-phaseEconomical, high throughputRequires specialized equipment, high temperatures
Hantzsch Synthesis Aldehyde, β-Ketoester, AmmoniaForms a dihydropyridine intermediateVersatile for symmetrical pyridinesRequires a subsequent oxidation step
Guareschi-Thorpe Synthesis Cyanoacetamide, 1,3-Dicarbonyl, AmmoniaDirectly forms a cyanopyridoneDirect installation of the nitrile groupYields can be variable
Kröhnke Synthesis Pyridinium ylide, α,β-Unsaturated carbonylConvergent, forms trisubstituted pyridinesHigh yields, broad substrate scopeRequires pre-formation of the pyridinium salt
Multicomponent Reactions Various simple building blocksOne-pot, atom-economicalHigh efficiency, diversity-orientedCan require catalyst optimization

Chapter 3: Experimental Protocols for Key Syntheses

To provide a practical context for the methodologies discussed, this chapter details the experimental procedures for the synthesis of nicotinonitrile and a key derivative, 2-chloronicotinonitrile. These protocols are adapted from established and validated procedures.

Synthesis of Nicotinonitrile via Dehydration of Nicotinamide

This procedure is a classic example of the dehydration of an amide to a nitrile using phosphorus pentoxide.[7][8]

Experimental Protocol:

  • In a dry 1-liter round-bottomed flask, place 100 g (0.82 mole) of powdered nicotinamide and 100 g (0.70 mole) of phosphorus pentoxide.

  • Stopper the flask and shake to thoroughly mix the two powders.

  • Assemble a distillation apparatus with an air condenser, connecting the flask to the condenser. Use a Claisen flask immersed in an ice-salt bath as the receiver.

  • Reduce the pressure to 15–20 mm Hg.

  • Heat the mixture with a high-temperature burner, moving the flame to melt the material as rapidly as possible. Then, heat vigorously until distillation ceases (approximately 15–20 minutes).

  • Allow the apparatus to cool completely.

  • Rinse the product from the condenser with ether and combine it with the distillate.

  • Distill the ether on a steam bath.

  • Distill the remaining product at atmospheric pressure using an air condenser. The nicotinonitrile product will distill at 205–208 °C and has a melting point of 50–51 °C. The typical yield is 71–72 g (83–84%).[7]

Synthesis of 2-Chloronicotinonitrile

2-Chloronicotinonitrile is a valuable intermediate for the synthesis of more complex derivatives. This procedure describes its preparation from nicotinamide-1-oxide.

Experimental Protocol:

  • Caution: This preparation should be conducted in a well-ventilated fume hood.

  • In a 1-liter round-bottomed flask, place 85.0 g (0.62 mole) of nicotinamide-1-oxide and 260 ml (2.78 moles) of phosphorus oxychloride.

  • Equip the flask with a reflux condenser and a calcium chloride drying tube.

  • Heat the mixture in an oil bath, slowly raising the temperature to 100 °C over 20-25 minutes.

  • At 100-105 °C, a vigorous exothermic reaction will begin, with the evolution of hydrogen chloride gas. Control the reflux by applying an ice-water bath as needed.

  • After the initial vigorous reaction subsides (about 5 minutes), continue to heat the mixture under reflux at 115–120 °C for 1.5 hours.

  • After cooling, distill the excess phosphorus oxychloride under reduced pressure.

  • Pour the residual dark-brown oil with stirring into a beaker containing 280–300 g of crushed ice.

  • Bring the total volume to 600 ml with water and let it stand overnight at 5 °C.

  • Filter the crude product by suction and wash with water.

  • Suspend the solid in 300 ml of 5% sodium hydroxide at 15 °C and stir for 30 minutes. Filter and wash with water until the filtrate is neutral. Repeat this washing step.

  • Dry the solid under reduced pressure over phosphorus pentoxide.

  • Purify the product by Soxhlet extraction with anhydrous ether.

  • After evaporation of the ether, 30–33 g (35–39%) of white 2-chloronicotinonitrile is obtained, with a melting point of 105–106 °C.

Chapter 4: The Nicotinonitrile Scaffold in Modern Pharmaceuticals

The true impact of nicotinonitrile chemistry is most evident in its application to drug discovery. The scaffold is a key component of several approved drugs, where it contributes to the molecule's overall structure, target binding, and pharmacokinetic properties.

DrugTherapeutic AreaTarget(s)Role of Nicotinonitrile Scaffold
Bosutinib OncologyBCR-Abl and Src Tyrosine KinasesPart of the 4-anilino-3-quinolinecarbonitrile core, essential for ATP-competitive inhibition.
Neratinib OncologyHER1, HER2, and HER4 Tyrosine KinasesForms the quinoline-3-carbonitrile core, which is crucial for its irreversible binding to the kinase domain.
Milrinone CardiologyPhosphodiesterase 3 (PDE3)A key component of the bipyridine structure, contributing to the molecule's inotropic and vasodilator properties.
Olprinone CardiologyPhosphodiesterase 3 (PDE3)Forms the core pyridone-carbonitrile structure, essential for its cardiotonic effects.
Case Study: Bosutinib (Bosulif®)

Bosutinib is a tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia (CML).[11][15] It was originally synthesized by Wyeth and is now developed by Pfizer.[11] The core of bosutinib is a 4-anilino-3-quinolinecarbonitrile structure, where the nicotinonitrile moiety is fused into the quinoline ring system.[15]

The synthesis of the bosutinib core involves the construction of the 3-cyano-4-hydroxyquinoline ring, often through an intramolecular cyclization of a precursor like 3-(2-aminophenyl)-3-oxopropanenitrile.[16] This core is then further functionalized to produce the final drug molecule. The nitrile group in this scaffold is critical for its function as an ATP-competitive inhibitor of the Bcr-Abl and Src kinases.[15]

Case Study: Neratinib (Nerlynx®)

Neratinib is an irreversible tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer.[7][17] It was discovered by Wyeth and is now developed by Puma Biotechnology.[7] The chemical structure of neratinib also features a quinoline-3-carbonitrile core.

The synthesis of neratinib involves the construction of this quinoline core, followed by the introduction of the side chains that are crucial for its potent and irreversible inhibition of the HER family of receptors.[18][19] The nitrile group plays a key role in the molecule's interaction with the kinase active site.

Case Study: Milrinone (Primacor®)

Milrinone is a cardiotonic agent used for the short-term management of severe heart failure.[4][20] It is a phosphodiesterase 3 (PDE3) inhibitor with a bipyridine structure.[20] One of the pyridine rings in milrinone is a 2-pyridone substituted with a cyano group at the 5-position.

The synthesis of milrinone can be achieved through various routes, often starting from 4-picoline and involving the condensation of intermediates with cyanoacetamide to form the cyanopyridone ring.[6][20] The nitrile group is a key feature of this second-generation PDE inhibitor, contributing to its increased potency compared to its predecessor, amrinone.[21]

Case Study: Olprinone

Olprinone is another phosphodiesterase III inhibitor with positive inotropic and vasodilator effects, used in the treatment of heart failure.[22] Its structure features a 5-(imidazo[1,2-a]pyridin-6-yl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile core.[22] The synthesis of this complex heterocyclic system relies on the principles of pyridine chemistry, with the nicotinonitrile moiety being a central component of the final active molecule.

Conclusion and Future Perspectives

From its early discovery rooted in the chemistry of natural products to its current status as a cornerstone of industrial synthesis and pharmaceutical development, the journey of nicotinonitrile is a testament to its enduring versatility. The evolution of its synthesis, from harsh classical methods to elegant and efficient multicomponent reactions, reflects the broader progress of organic chemistry.

For drug development professionals, the nicotinonitrile scaffold remains a highly valuable starting point for the design of new therapeutics. Its ability to serve as a versatile chemical handle, a key component of privileged structures, and a modulator of crucial biological interactions ensures its continued relevance. As our understanding of disease pathways deepens and the demand for novel, highly specific therapeutics grows, we can expect to see the unassuming cyanopyridine at the heart of many new and innovative medicines. The ongoing research into green and sustainable synthetic methods will further enhance the accessibility and utility of this remarkable scaffold, paving the way for the next generation of nicotinonitrile-based drugs.

References

A Technical Guide to the Safe Handling, Storage, and Emergency Management of 2-Ethylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 2-Ethylisonicotinonitrile (CAS No: 1531-18-6). The protocols and recommendations herein are synthesized from established safety data and best practices to ensure the highest level of laboratory safety and scientific integrity.

Section 1: Core Hazard Profile & Toxicological Rationale

This compound is a valuable heterocyclic nitrile intermediate used in the synthesis of pharmaceuticals, particularly active pharmaceutical ingredients (APIs).[1] Its molecular structure, however, contains a nitrile group (-C≡N), which defines its primary toxicological concern. The toxicity of many nitriles is attributed to their in-vivo metabolism, which can release cyanide ions. Cyanide is a potent cytotoxic agent that inhibits cellular respiration, leading to rapid and severe systemic toxicity. Therefore, all handling procedures must be approached with the understanding that this compound is potentially highly toxic, especially if ingested. Precautionary statements from suppliers suggest immediate and severe hazard upon swallowing.[2] This guide is built upon the principle of mitigating exposure through a deep understanding of this underlying toxicological mechanism.

Section 2: Material Identification and Physicochemical Properties

Accurate identification and knowledge of a chemical's properties are foundational to a robust safety assessment. These properties influence storage conditions, handling techniques, and emergency response.

PropertyValueSource(s)
CAS Number 1531-18-6[1][2][3]
Molecular Formula C₈H₈N₂[1][2][3]
Molecular Weight 132.16 g/mol [1][2][3]
Synonyms 4-Cyano-2-ethylpyridine, 2-Ethylpyridine-4-carbonitrile[2]
Appearance Light Beige to Beige Oil[2]
Boiling Point 211.4 °C @ 760 mmHg[1][3]
Flash Point 86.8 °C / 188.2 °F[3]
Density 1.05 g/cm³[2][3]
Vapor Pressure 0.183 mmHg @ 25 °C[3]

Section 3: GHS Hazard Classification

The Globally Harmonized System (GHS) provides a universal framework for communicating chemical hazards.[4] Based on available data for this compound and related nitrile compounds, the following classification should be adopted as a conservative minimum standard.[2][5][6][7]

GHS ElementClassification
Signal Word Danger
Pictogram
alt text
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
Hazard Statements H301: Toxic if swallowed.[7] H312: Harmful in contact with skin. H319: Causes serious eye irritation.[5] H332: Harmful if inhaled.
Precautionary Statements P261: Avoid breathing mist/vapors/spray.[2] P264: Wash face, hands, and any exposed skin thoroughly after handling.[5][8] P270: Do not eat, drink or smoke when using this product.[5][8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][5] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2][5] P405: Store locked up.[8] P501: Dispose of contents/container to an approved waste disposal plant.[8][9]

Section 4: Risk Mitigation and the Hierarchy of Controls

Effective safety management prioritizes controls that are most effective at reducing risk. Personal Protective Equipment (PPE) is the final line of defense, not the first. The following hierarchy must be applied when planning any work with this compound.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Is it possible to not use the chemical? Engineering Engineering Controls Substitution->Engineering Can a less hazardous chemical be used? Administrative Administrative Controls Engineering->Administrative Isolate people from the hazard (e.g., Fume Hood) PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE Change the way people work (e.g., SOPs, Training)

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

Section 5: Standard Operating Procedures for Safe Handling

Adherence to a strict, standardized protocol is essential. The following procedures are mandatory for all personnel working with this compound.

Engineering Controls

The primary engineering control is the mandatory use of a certified chemical fume hood. The fume hood must have a verified face velocity (typically 80-120 fpm) to ensure containment of vapors and potential aerosols. All manipulations, including weighing, transfers, and reaction setup, must occur within the fume hood.[9]

Personal Protective Equipment (PPE)

The correct selection and use of PPE are critical to prevent dermal, ocular, and respiratory exposure.[10]

PPE TypeSpecificationRationale
Hand Protection Nitrile or Neoprene Gloves (minimum 4 mil thickness)Provides chemical resistance against splashes. Contaminated gloves must be replaced immediately.[11][12]
Eye Protection Chemical Splash Goggles (ANSI Z87.1 rated)Protects against splashes and vapors. Safety glasses are insufficient.[9][12]
Body Protection Flame-Resistant Laboratory CoatProtects skin and personal clothing from contamination.
Additional PPE Face ShieldRequired in conjunction with goggles when there is a significant risk of splashing (e.g., large-scale transfers, work under pressure).[12][13]
Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within a chemical fume hood for the procedure. Ensure an emergency eyewash station and safety shower are accessible and unobstructed.

  • Don PPE: Before handling the primary container, don all required PPE as specified in Section 5.2.

  • Container Inspection: Visually inspect the container for any signs of damage or leakage before opening.

  • Aliquotting/Weighing: Perform all transfers and weighing operations on a disposable, lipped weigh paper or within a secondary container to contain any minor spills. Use dedicated, clean spatulas and glassware.

  • Reaction Setup: When adding the compound to a reaction vessel, do so slowly and carefully to avoid splashing. Ensure the reaction apparatus is properly secured.

  • Post-Handling: Tightly seal the primary container. Decontaminate all non-disposable equipment that came into contact with the chemical.

  • Waste Disposal: Dispose of all contaminated disposable materials (gloves, weigh papers, pipette tips) in a designated, sealed hazardous waste container.

  • Doff PPE & Hygiene: Remove PPE in the correct order (gloves first), avoiding self-contamination. Wash hands and forearms thoroughly with soap and water.[5]

Section 6: Guidelines for Chemical Storage

Proper storage is crucial for maintaining chemical integrity and preventing hazardous situations.

Storage Conditions
  • Location: Store in a cool, dry, well-ventilated area designated for toxic and organic compounds.[1][9]

  • Temperature: Store at room temperature, away from direct sunlight and sources of heat or ignition.[2] The flash point of 86.8 °C indicates it is a combustible liquid.[3]

  • Container: Keep the container tightly closed and sealed in its original or a compatible secondary container.[9][14]

Segregation and Incompatibilities

Segregate this compound from incompatible materials to prevent dangerous reactions.

Incompatible Material ClassExamplesRationale / Potential Hazard
Strong Acids Hydrochloric Acid, Sulfuric AcidCan cause a violent reaction or decomposition, potentially liberating hydrogen cyanide gas.[9]
Strong Oxidizing Agents Nitrates, Perchlorates, PeroxidesCan lead to a vigorous, exothermic reaction, creating a fire or explosion hazard.[15]

Section 7: Emergency Protocols: A Self-Validating Response System

In the event of an emergency, a clear, logical, and rehearsed response is critical to ensuring the safety of all personnel.[16][17]

Emergency_Response_Workflow cluster_exposure Personal Exposure Response cluster_spill Spill Response Start INCIDENT OCCURS Assess Assess Scene Safety (Fire, Reactive Hazard?) Start->Assess AlertType Personal Exposure or Spill? Assess->AlertType AlertPersonnel Alert others in the lab. Remove victim from immediate area. AlertType->AlertPersonnel Exposure Evacuate Evacuate immediate area. Alert others. AlertType->Evacuate Spill RemoveClothing Remove contaminated clothing. AlertPersonnel->RemoveClothing FirstAid Administer First Aid (See Section 7.1) RemoveClothing->FirstAid SeekMedical SEEK IMMEDIATE MEDICAL ATTENTION Call Poison Control/911 FirstAid->SeekMedical ControlIgnition Remove ignition sources. Evacuate->ControlIgnition Contain Contain spill with absorbent material (e.g., vermiculite, sand) ControlIgnition->Contain Cleanup Collect material with non-sparking tools into waste container. Contain->Cleanup Decontaminate Decontaminate area. Cleanup->Decontaminate

Caption: A workflow for responding to an incident involving this compound.

Exposure Response (First Aid)
  • Ingestion: THIS IS A MEDICAL EMERGENCY. Immediately call a Poison Control Center or emergency services (911).[2][5] If the person is conscious, rinse their mouth with water.[9] Do NOT induce vomiting.[5]

  • Inhalation: Immediately move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[9] If breathing is difficult or stops, trained personnel should provide artificial respiration.[9] Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[5][9] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

Spill Containment and Cleanup
  • Evacuate all non-essential personnel from the immediate area.

  • If the spill is flammable, remove all sources of ignition.[9]

  • Wear appropriate PPE, including respiratory protection if vapors are significant.

  • Contain the spill using an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.

  • Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[9]

  • Clean the spill area with a suitable decontamination solution, followed by soap and water.

  • Properly dispose of all contaminated materials as hazardous waste.

Section 8: References

  • This compound | CAS#:1531-18-6 | Chemsrc. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--

  • This compound - MySkinRecipes. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--

  • Personal Protective Equipment | US EPA. (2025, September 12). Retrieved December 12, 2025, from --INVALID-LINK--

  • This compound | 1531-18-6 - ChemicalBook. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--

  • Safety Data Sheet - 2-Ethylpyridine. (2025, December 18). Retrieved December 12, 2025, from --INVALID-LINK--

  • Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--

  • Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--

  • Personal Protective Equipment Guidance - Dow Corporate. (2012, June 8). Retrieved December 12, 2025, from --INVALID-LINK--

  • Safety Data Sheet - 2-Cyanopyridine. (2025, May 29). Retrieved December 12, 2025, from --INVALID-LINK--

  • SAFETY DATA SHEET - 2-Pyridinecarbonitrile. (2010, October 11). Retrieved December 12, 2025, from --INVALID-LINK--

  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7). Retrieved December 12, 2025, from --INVALID-LINK--

  • What to do in a chemical emergency - GOV.UK. (2024, October 10). Retrieved December 12, 2025, from --INVALID-LINK--

  • Safety Data Sheet - 2-cyano-Pyrimidine. (2025, December 15). Retrieved December 12, 2025, from --INVALID-LINK--

  • 2-(ethyl(Methyl)aMino)isonicotinonitrile SDS - ECHEMI. (2019, July 15). Retrieved December 12, 2025, from --INVALID-LINK--

  • What to Do in a Chemical Emergency - CDC. (2024, April 10). Retrieved December 12, 2025, from --INVALID-LINK--

  • GHS Classification Summary - PubChem - NIH. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--

  • 2-Hydroxyisonicotinonitrile | C6H4N2O | CID 2761051 - PubChem - NIH. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--

  • 2-Aminoisonicotinonitrile | C6H5N3 | CID 7015524 - PubChem - NIH. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--

  • Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid - CDC Stacks. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--

  • Chapter 16. Effective Planning for Chemical Emergencies | EPA. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--

  • Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals | Risk Management and Safety - University of Notre Dame. (2024, March). Retrieved December 12, 2025, from --INVALID-LINK--

  • Safety Data Sheet - 2-Pyridinecarbonitrile - Szabo-Scandic. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--

  • Chemical Emergency Preparedness Program Interim Guidance. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--

  • Acetonitrile: Human health tier II assessment. (2017, October 27). Retrieved December 12, 2025, from --INVALID-LINK--

  • Toxicological Profile for Cyanide - NCBI Bookshelf. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--

  • List of Incompatible Chemicals – Laboratory Safety - St. Olaf College. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--

References

Reactivity of the nitrile group in 2-Ethylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 2-Ethylisonicotinonitrile

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the chemical reactivity inherent in the nitrile group of this compound, a versatile heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the electronic properties, key transformations, and strategic applications of this moiety, moving beyond simple reaction lists to explain the underlying principles and experimental causality that drive synthetic choices.

Introduction: The Strategic Importance of this compound

This compound (C₈H₈N₂) is a substituted pyridine derivative that has garnered interest as a valuable intermediate in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its structure, featuring a pyridine ring, an ethyl substituent, and a strategically placed nitrile group, offers a unique combination of electronic and steric properties.

The core of its synthetic utility lies in the nitrile (-C≡N) group. The nitrile is a robust and highly versatile functional group that, despite its intrinsic stability, can be transformed into a wide array of other functionalities, including primary amines, carboxylic acids, amides, and ketones.[2][3] The electron-withdrawing nature of the pyridine ring further activates the nitrile carbon towards nucleophilic attack, enhancing its reactivity compared to simple alkyl or aryl nitriles.[4] This guide will dissect the principal reaction pathways stemming from this crucial functional group.

Compound Properties
IUPAC Name 2-Ethylpyridine-4-carbonitrile
Molecular Formula C₈H₈N₂
Molecular Weight 132.16 g/mol [1]
Boiling Point 211.4°C[1]
CAS Number 1531-18-6[1]

Electronic Structure and Inherent Reactivity

The reactivity of the nitrile group is dictated by its electronic architecture. The carbon and nitrogen atoms are sp-hybridized, resulting in a linear geometry.[4][5] The high electronegativity of nitrogen polarizes the triple bond, creating a significant dipole moment and rendering the carbon atom electrophilic and susceptible to nucleophilic attack.[4][5][6]

In this compound, this inherent electrophilicity is amplified by the pyridine ring. The nitrogen atom in the ring exerts a strong electron-withdrawing inductive effect, which is transmitted through the aromatic system to the nitrile group at the C4 position. This effect decreases the electron density at the nitrile carbon, making it an even more potent electrophile.[4]

Caption: Electronic influences on the nitrile group's reactivity.

Major Synthetic Transformations of the Nitrile Group

The enhanced electrophilicity of the nitrile in this compound opens the door to several high-yield transformations crucial for molecular diversification in drug discovery.

Hydrolysis: Accessing Amides and Carboxylic Acids

Hydrolysis is a fundamental reaction of nitriles, proceeding in two stages: first to an amide intermediate and then to a carboxylic acid.[7][8] The reaction can be catalyzed by either acid or base, with the choice of catalyst dictating the final product and workup procedure.[9]

  • Acid-Catalyzed Hydrolysis: Heating the nitrile under reflux with an aqueous acid (e.g., HCl, H₂SO₄) protonates the nitrile nitrogen, dramatically increasing the carbon's electrophilicity and allowing attack by a weak nucleophile like water.[6][10][11] The reaction proceeds through an amide intermediate to yield 2-Ethylisonicotinic acid and an ammonium salt.[7]

  • Base-Catalyzed Hydrolysis: Refluxing with an aqueous base (e.g., NaOH) involves the direct attack of the potent hydroxide nucleophile on the nitrile carbon.[6] This initially forms the salt of the carboxylic acid (e.g., sodium 2-ethylisonicotinate) and ammonia gas.[7][9] A subsequent acidification step is required to isolate the free 2-Ethylisonicotinic acid.[9]

  • Catalytic Hydration to Amides: For applications where the amide is the desired product, harsh hydrolytic conditions that lead to the carboxylic acid must be avoided. Modern methods employ metal catalysts for the selective hydration of nitriles to amides under milder conditions.[12] Heterogeneous catalysts like manganese dioxide (MnO₂) or homogeneous platinum complexes have shown high efficiency and functional group tolerance.[12][13]

G start This compound amide 2-Ethylisonicotinamide (Intermediate) start->amide H₂O, H⁺ or OH⁻ (mild) or MnO₂ catalyst salt Sodium 2-Ethylisonicotinate start->salt 1. NaOH, H₂O, heat (complete hydrolysis) acid 2-Ethylisonicotinic Acid amide->acid H₂O, H⁺, heat salt->acid 2. H₃O⁺ workup

Caption: Hydrolysis pathways of this compound.

Experimental Protocol: Acid-Catalyzed Hydrolysis to 2-Ethylisonicotinic Acid

Objective: To demonstrate a robust, self-validating protocol for the complete hydrolysis of the nitrile group.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.32 g, 10 mmol).

  • Reagent Addition: Carefully add 20 mL of 6 M hydrochloric acid. The two-phase mixture is stirred to ensure adequate mixing.

  • Heating: The reaction mixture is heated to reflux (approx. 110°C) using a heating mantle. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) every 2 hours, observing the disappearance of the starting material. Causality: Refluxing provides the necessary activation energy for the hydrolysis of the stable amide intermediate.

  • Reaction Completion: After 8-12 hours, upon confirmation of reaction completion via TLC, the flask is allowed to cool to room temperature.

  • Isolation: The reaction mixture is cooled in an ice bath. The pH is carefully adjusted to ~3-4 with a concentrated NaOH solution, which is the isoelectric point for many amino acids and related compounds, to precipitate the product.

  • Purification: The resulting solid precipitate is collected by vacuum filtration, washed with cold deionized water (2 x 10 mL) to remove inorganic salts, and dried under vacuum to yield 2-Ethylisonicotinic acid.

  • Validation: Product identity and purity are confirmed by ¹H NMR, ¹³C NMR, and melting point analysis, comparing the data against literature values.

Reduction: Generating Amines and Aldehydes

The reduction of the nitrile group is a powerful tool for introducing primary amines or aldehydes, both of which are critical functional groups in medicinal chemistry. The choice of reducing agent is paramount to achieving the desired outcome.[14]

  • Reduction to Primary Amines: Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation (H₂ over Raney Ni, Pd, or Pt) are used for the complete reduction of the nitrile to a primary amine (2-(aminomethyl)-4-ethylpyridine).[10][11][14][15] The mechanism with LiAlH₄ involves two successive additions of a hydride ion (H⁻).[6]

  • Reduction to Aldehydes: To stop the reduction at the aldehyde stage, a less reactive hydride reagent is required. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.[11][14][15] At low temperatures, DIBAL-H adds one equivalent of hydride to form a stable aluminum-imine intermediate.[6] This intermediate is then hydrolyzed during the aqueous workup to release the desired aldehyde, 2-Ethylisonicotinaldehyde.[6][14]

G cluster_strong Complete Reduction cluster_mild Partial Reduction start This compound amine 2-(Aminomethyl)-4-ethylpyridine (Primary Amine) start->amine 1. LiAlH₄, THF 2. H₂O workup OR H₂, Raney Ni aldehyde 2-Ethylisonicotinaldehyde (Aldehyde) start->aldehyde 1. DIBAL-H, Toluene, -78 °C 2. H₃O⁺ workup

Caption: Selective reduction pathways for the nitrile group.

Nucleophilic Addition of Organometallics: Ketone Synthesis

The reaction of nitriles with organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, provides a direct route to ketones.[5][11] The organometallic reagent adds to the electrophilic nitrile carbon to form an imine anion, which is stabilized as a magnesium or lithium salt.[6][10] Crucially, this intermediate is stable and does not react further with another equivalent of the organometallic reagent. Subsequent hydrolysis of the imine salt during aqueous workup yields the ketone.[6]

For this compound, reaction with methylmagnesium bromide (CH₃MgBr) followed by hydrolysis would yield 1-(4-ethylpyridin-2-yl)ethan-1-one.

Reagent Intermediate Final Product
Grignard (R-MgX)Imine-magnesium saltKetone (R-C=O)
Organolithium (R-Li)Imine-lithium saltKetone (R-C=O)
Cycloaddition Reactions: Constructing Heterocycles

The carbon-nitrogen triple bond can participate in cycloaddition reactions, serving as a powerful method for constructing nitrogen-containing heterocycles.[16][17] A particularly important transformation is the [3+2] cycloaddition with azides (the Huisgen cycloaddition) to form tetrazoles.[3][18]

Reacting this compound with sodium azide (NaN₃) in the presence of a Lewis acid or an ammonium salt catalyst (e.g., NH₄Cl) can yield 2-ethyl-4-(1H-tetrazol-5-yl)pyridine. Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.

G start This compound product 2-Ethyl-4-(1H-tetrazol-5-yl)pyridine start->product [3+2] Cycloaddition (e.g., ZnCl₂, H₂O) reagent + Sodium Azide (NaN₃)

Caption: [3+2] Cycloaddition to form a tetrazole ring system.

Summary and Outlook for Drug Development

The nitrile group of this compound is not merely a placeholder but a versatile chemical handle that enables a vast array of synthetic transformations. Its reactivity, enhanced by the electronic properties of the pyridine ring, allows for the controlled and selective introduction of amines, aldehydes, amides, carboxylic acids, ketones, and complex heterocyclic systems like tetrazoles.

For drug development professionals, this compound represents a valuable starting point for generating compound libraries. The ability to easily convert the nitrile into various key pharmacophores allows for rapid structure-activity relationship (SAR) studies. Furthermore, the nitrile group itself is found in over 60 approved small-molecule drugs, where it can act as a hydrogen bond acceptor, a lipophilic element, or even a covalent warhead that reacts with nucleophilic residues in a biological target.[19] The continued exploration of the rich chemistry of this compound and its derivatives will undoubtedly lead to the discovery of novel therapeutic agents.

References

A Technical Guide to the Theoretical and Computational Modeling of 2-Ethylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Ethylisonicotinonitrile, a substituted pyridine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Its structural motifs are found in numerous biologically active agents and functional materials. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the molecular properties, reactivity, and potential biological interactions of this compound. By integrating principles of quantum mechanics and classical mechanics, these computational approaches offer profound insights that can accelerate experimental research and guide the rational design of novel derivatives. This document details the causality behind methodological choices, presents self-validating protocols for key computational experiments, and is grounded in authoritative scientific literature.

Introduction to this compound

This compound (C₈H₈N₂) is an aromatic heterocyclic compound featuring a pyridine ring substituted with an ethyl group at position 2 and a nitrile group at position 4. The pyridine scaffold is a privileged structure in drug discovery, appearing in a vast array of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key intermolecular interactions.[1][2] The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor or be transformed into other functionalities, making it a valuable synthetic intermediate.[3][4]

This guide explores the molecule through the lens of computational chemistry, a discipline that has become indispensable in modern chemical research. By simulating molecular behavior at the atomic level, we can predict properties, understand reaction mechanisms, and screen for potential biological activity, thereby streamlining the discovery and development pipeline.

Physicochemical and Structural Properties

A foundational understanding of a molecule begins with its fundamental properties. These values serve as crucial parameters for both experimental work and computational model setup.

PropertyValueSource
CAS Number 1531-18-6[5]
Molecular Formula C₈H₈N₂[3][5]
Molecular Weight 132.16 g/mol [3][5]
Boiling Point 211.4 °C at 760 mmHg[3][5]
Density 1.05 g/cm³[5]
Flash Point 86.8 °C[5]
LogP 1.51568[5]
Refractive Index 1.523[5]

Computational Methodologies: A Guided Approach

The following sections detail the core computational workflows for characterizing this compound. Each protocol is designed as a self-validating system, explaining not just the steps, but the scientific rationale driving them.

Quantum Mechanics: Density Functional Theory (DFT)

Expertise & Rationale: Density Functional Theory (DFT) is the workhorse of modern computational quantum chemistry for molecules of this size. It provides an optimal balance between computational cost and accuracy for predicting electronic structure-dependent properties. Unlike simpler methods, DFT accounts for electron correlation, which is essential for accurately describing chemical bonding and reactivity. We use DFT to determine the molecule's most stable 3D conformation, its electronic frontier orbitals (which govern reactivity), and its vibrational frequencies (which correspond to its infrared spectrum).[6][7]

Protocol: Electronic Structure and Reactivity Analysis

  • Structure Preparation: Begin with a 2D sketch of this compound and convert it to a preliminary 3D structure using a molecular editor like Avogadro or ChemDraw.

  • Geometry Optimization:

    • Objective: To find the lowest energy (most stable) conformation of the molecule.

    • Method: Employ the B3LYP hybrid functional, which has a long track record of success for organic molecules.

    • Basis Set: Use the Pople-style 6-311++G(d,p) basis set. The ++ indicates diffuse functions to better describe lone pairs and the nitrile's electron distribution, while (d,p) adds polarization functions for improved geometric accuracy.

    • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Vibrational Frequency Calculation:

    • Objective: To confirm that the optimized structure is a true energy minimum and to predict the infrared (IR) spectrum.

    • Procedure: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) as the optimization.

    • Validation: A true minimum will have zero imaginary frequencies. The calculated frequencies can be compared with experimental IR data for validation.

  • Electronic Property Analysis:

    • Objective: To understand the molecule's reactivity and electronic distribution.

    • Calculations:

      • Frontier Molecular Orbitals (FMOs): Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical stability.

      • Molecular Electrostatic Potential (MEP): Generate an MEP map. This map visualizes electron-rich (red) and electron-poor (blue) regions, identifying likely sites for nucleophilic and electrophilic attack, respectively.[2]

Workflow: DFT Analysis

DFT_Workflow cluster_input Input Preparation cluster_calc Quantum Calculation (B3LYP/6-311++G(d,p)) cluster_validation Validation cluster_output Output Analysis Input Initial 3D Structure Opt Geometry Optimization Input->Opt Submit Freq Frequency Calculation Opt->Freq Optimized Geometry Validation Confirm Zero Imaginary Frequencies Freq->Validation Vibrational Modes MEP MEP Map Validation->MEP Validated Minimum FMO HOMO-LUMO Gap Validation->FMO Spectrum Simulated IR Spectrum Validation->Spectrum

Caption: Workflow for DFT-based molecular property prediction.

Predicted Data Summary (Illustrative)

Calculated PropertyPredicted ValueSignificance
HOMO Energy -6.8 eVIndicates electron-donating ability
LUMO Energy -1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap 5.6 eVRelates to chemical stability and reactivity
Dipole Moment 3.5 DebyeMeasures molecular polarity
Molecular Docking: Probing Biological Interactions

Expertise & Rationale: Given that pyridine derivatives are prevalent in pharmaceuticals, molecular docking is a critical first step to assess the potential of this compound as a drug candidate.[6][8] Docking predicts the preferred binding orientation of a ligand to a biological target (e.g., an enzyme) and estimates the strength of the interaction. This allows for rapid, large-scale virtual screening to prioritize compounds for experimental testing. We will hypothesize a study targeting Transforming growth factor-beta-activated kinase 1 (TAK1), a protein kinase implicated in inflammatory diseases and cancer, for which pyridine-based inhibitors are known.[9]

Protocol: Ligand-Protein Docking

  • Receptor Preparation:

    • Source: Download the 3D crystal structure of TAK1 from the Protein Data Bank (PDB).

    • Processing: Use software like UCSF Chimera or PyMOL to prepare the protein. This involves removing water molecules and co-crystallized ligands, adding hydrogen atoms, and repairing any missing side chains.

  • Ligand Preparation:

    • Source: Use the DFT-optimized 3D structure of this compound.

    • Processing: Use a tool like AutoDock Tools to assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.

  • Grid Generation:

    • Objective: Define the search space for the docking simulation.

    • Procedure: A grid box is centered on the known active site of the target protein. The size should be sufficient to encompass the entire binding pocket.

  • Docking Simulation:

    • Software: Use a validated docking program such as AutoDock Vina.

    • Algorithm: The software will systematically explore different conformations and orientations of the ligand within the grid box, evaluating each "pose" using a scoring function. The scoring function estimates the binding affinity (e.g., in kcal/mol).

  • Results Analysis:

    • Objective: Identify the most plausible binding mode and key molecular interactions.

    • Procedure: Analyze the top-ranked poses. Visualize the ligand-protein complex to identify hydrogen bonds, hydrophobic interactions, and pi-stacking. The binding affinity score provides a quantitative estimate of binding strength.

Workflow: Molecular Docking

Docking_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Receptor Prepare Receptor (PDB) Grid Define Binding Site Grid Receptor->Grid Ligand Prepare Ligand (DFT) Ligand->Grid Dock Run Docking (AutoDock Vina) Grid->Dock Pose Analyze Binding Poses Dock->Pose Binding Affinity Scores Interaction Identify Key Interactions (H-bonds, Hydrophobic) Pose->Interaction

Caption: Standard workflow for a molecular docking experiment.

Predicted Docking Results (Illustrative vs. TAK1)

ParameterResultInterpretation
Binding Affinity -7.2 kcal/molIndicates stable binding
Interacting Residues Met107, Cys108, Lys63Key amino acids in the active site
Key Interactions H-bond with Met107 backbone; Hydrophobic contact with Cys108Specific forces stabilizing the complex
Molecular Dynamics (MD) Simulation: Assessing Complex Stability

Expertise & Rationale: Molecular docking provides a static snapshot of binding. Molecular Dynamics (MD) simulations introduce temperature, pressure, and solvent to simulate the dynamic behavior of the ligand-protein complex over time. This is a crucial validation step to assess the stability of the predicted binding pose from docking. An MD simulation can reveal whether the key interactions are maintained, how water molecules mediate the binding, and if the ligand induces conformational changes in the protein.[10]

Protocol: All-Atom MD Simulation

  • System Setup:

    • Input: Use the best-ranked pose from the molecular docking study as the starting structure.

    • Solvation: Place the complex in a periodic box of explicit water molecules (e.g., TIP3P water model).

    • Ionization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's total charge.

    • Force Field: Assign a force field (e.g., AMBER or CHARMM) that defines the potential energy function for all atoms.

  • Energy Minimization:

    • Objective: To relax the system and remove any steric clashes introduced during the setup.

    • Procedure: Perform a series of steepest descent and conjugate gradient minimization steps.

  • Equilibration:

    • Objective: To bring the system to the desired temperature and pressure.

    • Procedure:

      • NVT Ensemble: Gradually heat the system to 300 K while keeping the volume constant.

      • NPT Ensemble: Allow the system to equilibrate at 300 K and 1 atm pressure, letting the box volume fluctuate.

  • Production Run:

    • Objective: To generate a trajectory of the system's atomic motions for analysis.

    • Procedure: Run the simulation for a significant period (e.g., 100-200 nanoseconds) under NPT conditions, saving the coordinates at regular intervals.

  • Trajectory Analysis:

    • Objective: To extract meaningful biophysical data from the simulation.

    • Metrics:

      • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and ligand over time to assess overall stability. A stable system will show a plateau in the RMSD.

      • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein.

      • Interaction Analysis: Monitor the key hydrogen bonds and hydrophobic contacts identified in docking to see if they persist throughout the simulation.

Workflow: Molecular Dynamics Simulation

MD_Workflow cluster_setup System Setup cluster_equil Equilibration cluster_prod Production & Analysis Input Docked Ligand-Protein Complex Solvate Solvate & Add Ions Input->Solvate Minimize Energy Minimization Solvate->Minimize Force Field NVT NVT (Heating) Minimize->NVT NPT NPT (Pressure) NVT->NPT Production Production MD Run (100 ns) NPT->Production Equilibrated System Analysis Trajectory Analysis (RMSD, RMSF, Interactions) Production->Analysis

Caption: Key stages of an all-atom molecular dynamics simulation.

Synthesis of Insights and Future Directions

The integration of these computational techniques provides a powerful, multi-scale framework for investigating this compound.

  • Guided Synthesis: DFT calculations, particularly MEP analysis, can guide synthetic chemists in predicting the most likely sites for chemical modification to enhance potency or alter physicochemical properties.[1][6]

  • Hit Identification and Optimization: Molecular docking serves as an efficient filter to screen this compound and its virtual derivatives against entire libraries of biological targets, identifying promising "hits."

  • Mechanism of Action: For promising hits, MD simulations provide a dynamic understanding of the binding event, validating the interaction and offering insights into the structural basis of its biological activity. This knowledge is crucial for the subsequent lead optimization phase in drug development.[10]

Future work should focus on using these validated computational models to design a small, focused library of this compound derivatives. Predictions of enhanced binding affinity or improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties from the models should then be used to prioritize which compounds to synthesize and test experimentally. This iterative cycle of computational prediction and experimental validation is the cornerstone of modern, efficient drug discovery.

Conclusion

Theoretical studies and computational modeling provide an indispensable toolkit for the in-depth characterization of molecules like this compound. From elucidating fundamental electronic properties with DFT to predicting and validating biological interactions through docking and MD simulations, these methods offer unparalleled insight at the atomic level. By following rigorous, self-validating protocols, researchers can generate reliable, actionable data that significantly accelerates the pace of discovery and innovation in both pharmaceutical and material sciences. The true power of this approach lies in its synergy with experimental work, creating a feedback loop that drives the rational design of next-generation chemical entities.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Ethylisonicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 2-Ethylisonicotinonitrile Scaffolds

The this compound core, a pyridine ring functionalized with an ethyl group at the 2-position and a nitrile at the 4-position, represents a privileged scaffold in medicinal chemistry and materials science. The unique electronic properties and steric arrangement of these substituents provide a versatile platform for the development of novel therapeutic agents and functional materials. Derivatives of this class have been investigated for their potential in treating a range of diseases, owing to the ability of the cyano group to act as a hydrogen bond acceptor or a precursor for other functional groups, and the ethyl group to modulate lipophilicity and steric interactions.[1] This guide provides a detailed, field-proven protocol for the synthesis of this compound derivatives, emphasizing the chemical principles behind the chosen methodology.

Synthetic Strategy: A Two-Stage Approach to Functionalization

The synthesis of this compound derivatives is most effectively achieved through a strategic, two-part process that allows for high regioselectivity and good overall yields. The chosen methodology involves:

  • N-Oxidation of 2-Ethylpyridine: This initial step activates the pyridine ring, making it more susceptible to nucleophilic attack. The N-oxide intermediate is crucial for directing the subsequent cyanation to the desired position.[2][3][4]

  • Regioselective Cyanation: The activated N-oxide is then treated with a cyanide source in the presence of an activating agent to introduce the nitrile group specifically at the 4-position.

This approach is favored over direct cyanation of 2-ethylpyridine, which would likely result in a mixture of isomers and lower yields.

Experimental Protocols

Part 1: Synthesis of 2-Ethylpyridine N-oxide

Principle: The lone pair of electrons on the nitrogen atom of the pyridine ring attacks the electrophilic oxygen of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the N-oxide. This transformation increases the electron density at the 2- and 4-positions of the ring, preparing it for the subsequent cyanation step.

Materials:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
2-EthylpyridineC₇H₉N107.1510.0 g0.0933
m-CPBA (77%)C₇H₅ClO₃172.5715.0 g~0.067
Dichloromethane (DCM)CH₂Cl₂84.93200 mL-
Sodium Bicarbonate (sat. aq.)NaHCO₃84.01As needed-
Sodium Sulfate (anhydrous)Na₂SO₄142.04As needed-

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.0933 mol) of 2-ethylpyridine in 200 mL of dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 15.0 g of meta-chloroperoxybenzoic acid (m-CPBA, 77%) in small portions over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-ethylpyridine N-oxide as a viscous oil.

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Part 2: Synthesis of this compound

Principle: This step utilizes a modified Reissert-Henze reaction.[5] The 2-ethylpyridine N-oxide is activated by an acylating agent, such as dimethylcarbamoyl chloride, forming a highly reactive intermediate. This intermediate readily undergoes nucleophilic attack by the cyanide ion at the 4-position. Subsequent elimination of N,N-dimethylcarbamic acid rearomatizes the ring to yield the desired this compound.[2]

Materials:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
2-Ethylpyridine N-oxideC₇H₉NO123.1510.0 g0.0812
Potassium CyanideKCN65.127.9 g0.121
Dimethylcarbamoyl ChlorideC₃H₆ClNO107.5410.5 g0.0976
Acetonitrile (ACN)C₂H₃N41.05150 mL-
WaterH₂O18.0250 mL-

Procedure:

  • Caution: Potassium cyanide is highly toxic. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.

  • In a 250 mL three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, dissolve 10.0 g (0.0812 mol) of 2-ethylpyridine N-oxide in 150 mL of acetonitrile.

  • In a separate beaker, dissolve 7.9 g (0.121 mol) of potassium cyanide in 50 mL of water.

  • Add the aqueous potassium cyanide solution to the reaction flask.

  • From the dropping funnel, add 10.5 g (0.0976 mol) of dimethylcarbamoyl chloride dropwise to the stirred mixture over 20 minutes. An exothermic reaction may be observed.

  • After the addition is complete, heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully add 100 mL of water.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure this compound.

Visualizing the Workflow

Synthesis_Workflow cluster_part1 Part 1: N-Oxidation cluster_part2 Part 2: Cyanation start1 2-Ethylpyridine reagent1 m-CPBA, DCM start1->reagent1 Oxidation product1 2-Ethylpyridine N-oxide reagent1->product1 start2 2-Ethylpyridine N-oxide product1->start2 Intermediate reagent2 KCN, (CH₃)₂NCOCl start2->reagent2 Cyanation product2 This compound reagent2->product2

Caption: Overall workflow for the synthesis of this compound.

Reaction Mechanism: Cyanation of 2-Ethylpyridine N-oxide

Cyanation_Mechanism cluster_mechanism Mechanism of Cyanation n_oxide 2-Ethylpyridine N-oxide activated_intermediate Activated N-acyloxy pyridinium salt n_oxide->activated_intermediate + Activating Agent activating_agent Dimethylcarbamoyl Chloride adduct Dihydropyridine adduct activated_intermediate->adduct + CN⁻ (Nucleophilic Attack at C4) cyanide CN⁻ product This compound adduct->product - Byproduct (Elimination & Aromatization) byproduct N,N-dimethylcarbamic acid

Caption: Simplified mechanism for the cyanation of 2-Ethylpyridine N-oxide.

Troubleshooting and Expert Insights

  • Incomplete N-Oxidation: If the N-oxidation step is sluggish, ensure the m-CPBA is fresh and of high purity. The reaction can be gently warmed to 40 °C to drive it to completion, but this may increase the formation of byproducts.

  • Low Yield in Cyanation: The success of the cyanation step is highly dependent on the activation of the N-oxide. Ensure the dimethylcarbamoyl chloride is added to the N-oxide solution before significant heating. The reaction is also sensitive to water content; use anhydrous solvents where possible.

  • Safety with Cyanide: Always have a quench solution (e.g., sodium hypochlorite) readily available when working with cyanides. Acidic conditions must be avoided as this will generate highly toxic hydrogen cyanide gas.

Conclusion

The protocol detailed above provides a robust and reproducible method for the synthesis of this compound, a valuable building block for further chemical exploration. By understanding the underlying principles of pyridine N-oxide chemistry, researchers can adapt this protocol to synthesize a wide array of 2-substituted isonicotinonitrile derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols for 2-Ethylisonicotinonitrile in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Advantage of Pyridyl Scaffolds in MCRs

Multi-component reactions (MCRs) represent a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures in a single, convergent step.[1][2] This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of diverse chemical libraries, which is of paramount importance in drug discovery and materials science.[3][4] Among the vast array of building blocks for MCRs, isonitriles are particularly noteworthy for their unique reactivity, serving as a linchpin in celebrated transformations such as the Passerini and Ugi reactions.[5][6]

This application note focuses on a specialized isonitrile, 2-Ethylisonicotinonitrile (also known as 2-ethyl-4-isocyanopyridine). The incorporation of the 2-ethylpyridine moiety into MCR products is of significant strategic interest. The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and other key biological interactions. The ethyl substituent at the 2-position introduces steric and electronic perturbations that can be exploited to fine-tune the physicochemical and pharmacological properties of the resulting compounds.

These notes will provide researchers, scientists, and drug development professionals with a comprehensive guide to the reactivity of this compound in key MCRs, complete with detailed, field-proven protocols and mechanistic insights.

Core Reactivity and Mechanistic Considerations

The reactivity of this compound in MCRs is primarily dictated by the isocyano group (-N≡C). This functional group exhibits a unique electronic structure, with a lone pair on the carbon atom, making it an excellent nucleophile. In the context of Passerini and Ugi reactions, the isonitrile carbon attacks an electrophilic iminium or oxonium ion, initiating a cascade of bond-forming events.

The 2-ethylpyridyl group has a dual influence on the reactivity:

  • Electronic Effects: The pyridine nitrogen is electron-withdrawing, which can modulate the nucleophilicity of the isonitrile. However, the overall electronic nature of the pyridine ring can also influence the stability of intermediates.

  • Steric Hindrance: The ethyl group at the ortho-position to the nitrogen atom can introduce steric bulk, potentially influencing the stereochemical outcome of the reaction and the accessibility of the isonitrile.

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component condensation of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isonitrile to yield an α-acyloxy carboxamide.[5][7] The reaction is believed to proceed through a concerted, non-ionic pathway in aprotic solvents, particularly at high concentrations.[8]

G cluster_0 Passerini Reaction Mechanism R1_CHO Aldehyde (R¹CHO) Intermediate Cyclic Transition State R1_CHO->Intermediate H-bonding R2_COOH Carboxylic Acid (R²COOH) R2_COOH->Intermediate R3_NC This compound (R³NC) R3_NC->Intermediate α-addition Product α-Acyloxy Carboxamide Intermediate->Product Mumm Rearrangement G cluster_1 Ugi Reaction Workflow Aldehyde Aldehyde Imine Imine Formation Aldehyde->Imine Amine Amine Amine->Imine Iminium Iminium Ion Imine->Iminium Protonation Nitrilium Nitrilium Intermediate Iminium->Nitrilium Isocyanide This compound Isocyanide->Nitrilium α-addition Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Iminium Adduct α-Adduct Carboxylic_Acid->Adduct Trapping Nitrilium->Adduct Product Bis-Amide Product Adduct->Product Mumm Rearrangement

References

Application Notes & Protocols: The Strategic Role of 2-Ethylisonicotinonitrile in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Active Pharmaceutical Ingredient (API) synthesis is a meticulously designed process where the selection of starting materials and intermediates dictates the efficiency, scalability, and purity of the final drug substance.[1][][3] This guide provides an in-depth examination of 2-Ethylisonicotinonitrile, a pivotal heterocyclic nitrile intermediate, and its application in the synthesis of complex APIs.[4] We will explore its physicochemical properties, strategic importance, and detailed protocols for its utilization, with a primary case study on the synthesis of the selective COX-2 inhibitor, Etoricoxib. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement advanced synthetic strategies involving pyridine-based intermediates.

Introduction to this compound: A Versatile Pyridine Building Block

This compound, also known as 2-ethyl-4-cyanopyridine, is a specialized organic compound that serves as a critical building block in the synthesis of pharmaceuticals.[4] Its structure, featuring a pyridine ring functionalized with both an ethyl group and a cyano (nitrile) group, offers a unique combination of reactivity and stability. The pyridine core is a common motif in a vast number of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[5] The nitrile group is a particularly versatile functional handle, capable of being hydrolyzed to a carboxylic acid, reduced to an amine, or participating in cyclization reactions to form more complex heterocyclic systems.

These structural attributes make this compound an invaluable intermediate in constructing the molecular architecture of modern therapeutic agents, particularly in the fields of anti-inflammatory and oncology drugs.[4][6]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of an intermediate is fundamental for process development, safety, and optimization.

PropertyValueSource
CAS Number 1531-18-6[7]
Molecular Formula C₈H₈N₂[4][7]
Molecular Weight 132.16 g/mol [4][7]
Boiling Point 211.4°C at 760 mmHg[4][7]
Density 1.05 g/cm³[7]
Flash Point 86.8°C[7]
Refractive Index 1.523[7]
Storage Room temperature, dry conditions[4]
Safety and Handling

This compound and related nitrile compounds require careful handling due to their potential toxicity. Safety protocols must be strictly followed.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[8]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Use only in a well-ventilated area or outdoors.

  • First Aid:

    • If Swallowed: Immediately call a POISON CENTER or doctor.

    • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Fire Safety: Use water spray, carbon dioxide (CO₂), dry chemical, or foam to extinguish. Vapors may form explosive mixtures with air.[9]

Core Application: Synthesis of Etoricoxib

The most prominent application of a 2-ethylpyridine core, structurally related to this compound, is in the synthesis of Etoricoxib . Etoricoxib is a highly selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of osteoarthritis, rheumatoid arthritis, and other pain-related conditions.[10] The synthesis of its complex 2,3'-bipyridine core structure is a significant chemical challenge, where building blocks containing the pre-functionalized pyridine ring are essential.

The overall strategy involves the condensation of a substituted pyridyl ketone with a reagent that provides the atoms necessary to form the second pyridine ring, ultimately creating the central bipyridine scaffold of Etoricoxib.

Overall Synthetic Pathway for Etoricoxib

The synthesis of Etoricoxib can be accomplished through various routes, but a common approach involves the construction of the bipyridine core from key intermediates. The diagram below illustrates a generalized pathway where a ketone intermediate, containing the 4-(methylsulfonyl)phenyl group, is reacted to form the final API. The 2-ethylpyridine moiety is a critical component of one of the starting materials.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Final Step A 1-(6-methylpyridin-3-yl)-2- [4-(methylthio)phenyl]ethanone C Condensation & Annulation A->C B Vinamidinium Salt Derivative (e.g., 2-chloro-N,N-dimethylamino trimethinium salt) B->C D Annulated Pyridine Intermediate (5-chloro-3-(4-methylthio)phenyl) -6'-methyl-[2,3']bipyridine) C->D Base, Acid, NH4+ source E Oxidation D->E Oxidizing Agent (e.g., H2O2, catalyst) F Etoricoxib (5-chloro-3-(4-methylsulfonyl)phenyl) -6'-methyl-[2,3']bipyridine) E->F

Caption: Generalized synthetic pathway to Etoricoxib.

Experimental Protocols

The following protocols are based on established methodologies found in patent literature and represent common practices in pharmaceutical process chemistry.[10][11][12]

Protocol 1: Synthesis of the Bipyridine Core of Etoricoxib

This protocol describes the crucial condensation and annulation step to form the central bipyridine structure of an Etoricoxib precursor. This method highlights the assembly of the heterocyclic system.

Objective: To synthesize 5-chloro-3-(4-methylthiophenyl)-6'-methyl-[2,3']bipyridine from a ketone intermediate.

Reagents & Materials:

  • 1-(6-methylpyridin-3-yl)-2-[4-(methylthio)phenyl]ethanone (Intermediate V)

  • 2-chloro-N,N-dimethylaminotrimethinium hexafluorophosphate (Vinamidinium Salt, Intermediate III)

  • Potassium tert-butoxide (Base)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (or other suitable alcohol)

  • Acetic Acid

  • Aqueous Ammonia solution

  • Ammonium Acetate (or other anhydrous ammonium salt)

  • Ethyl Acetate (for extraction)

  • 10% Sodium Bicarbonate solution

  • Water (deionized)

  • Anhydrous Sodium Sulfate (for drying)

Procedure:

  • Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve potassium tert-butoxide (1.2 eq) in anhydrous THF under a nitrogen atmosphere.

  • Initial Cooling: Cool the solution to 10-15°C using an ice-water bath. This step is critical to control the exothermicity of the subsequent addition and prevent side reactions.

  • Ketone Addition: Slowly add a solution of 1-(6-methylpyridin-3-yl)-2[4-(methylthio)phenyl]ethanone (1.0 eq) in THF to the cooled base solution over 30-60 minutes, maintaining the internal temperature below 25°C.

  • Vinamidinium Salt Addition: To the resulting mixture, add the vinamidinium salt (1.1 eq) portion-wise, ensuring the temperature does not exceed 30°C. Stir the reaction mixture at room temperature for 1-2 hours until TLC or HPLC analysis indicates the consumption of the starting ketone.

  • Ring Closure/Annulation: In a separate vessel, prepare a mixture of an alcohol (e.g., methanol) and an acid (e.g., acetic acid). Add this mixture to the reaction flask. Subsequently, add an aqueous solution of ammonia followed by an anhydrous ammonium salt (e.g., ammonium acetate).[11]

  • Heating: Heat the reaction mixture to 55-60°C and stir for 6-20 hours.[10] The elevated temperature drives the cyclization and aromatization to form the pyridine ring.

  • Work-up & Extraction: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and a 10% aqueous sodium bicarbonate solution to neutralize any remaining acid.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure at a temperature below 50°C to yield the crude product.[10]

  • Purification: The crude intermediate can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/hexane) or by column chromatography on silica gel.[13]

ParameterConditionRationale
Base Potassium tert-butoxideStrong, non-nucleophilic base to deprotonate the ketone, forming the enolate.
Solvent Anhydrous THFAprotic solvent, suitable for organometallic reactions and dissolving reagents.
Temperature 10-25°C (initial), 55-60°C (heating)Initial cooling controls reactivity; heating drives the final ring closure.
Ammonia/Ammonium Salt Provides the nitrogen atom for the new pyridine ring.
Typical Yield 70-85% (after purification)Varies based on scale and purity of starting materials.[10]
Protocol 2: Quality Control and Analytical Methods

Ensuring the purity and identity of this compound and its subsequent intermediates is paramount.[14] Standard analytical techniques are employed for this purpose.

Objective: To verify the identity and assess the purity of a synthesized intermediate.

Methods:

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To determine the purity of the compound and quantify impurities.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).

    • Detection: UV detector at a wavelength relevant to the chromophore (e.g., 254 nm).

    • Procedure: Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in the mobile phase. Inject the sample and analyze the chromatogram for the main peak area and any impurity peaks. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.

  • Gas Chromatography (GC):

    • Purpose: To analyze for residual solvents from the synthesis.

    • Column: A suitable capillary column (e.g., DB-624).

    • Detector: Flame Ionization Detector (FID).

    • Procedure: Use headspace analysis. Place a weighed sample in a headspace vial, heat to a set temperature, and inject the vapor phase into the GC. Compare retention times to known solvent standards.

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR: To confirm the chemical structure. The spectrum should be consistent with the expected shifts and coupling constants for this compound or the target intermediate.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared (IR) Spectroscopy: To identify key functional groups, such as the characteristic nitrile (C≡N) stretch around 2230 cm⁻¹.

G A Receive Crude Intermediate Sample B Sample Preparation (Dissolve in suitable solvent) A->B C Structural Verification B->C D Purity & Impurity Profile B->D E Residual Solvent Analysis B->E F NMR (1H, 13C) C->F G Mass Spectrometry C->G H HPLC-UV D->H I Headspace GC-FID E->I J Compare data to reference standards F->J G->J H->J I->J K Generate Certificate of Analysis (CoA) J->K

Caption: Workflow for analytical quality control of intermediates.

Conclusion

This compound and its structural motifs are more than just simple chemical precursors; they are enabling intermediates that allow for the efficient and strategic synthesis of high-value Active Pharmaceutical Ingredients.[1][] As demonstrated in the synthesis of Etoricoxib, the pre-functionalized pyridine ring provides a robust foundation for constructing complex molecular architectures. The protocols and analytical methods detailed in this guide offer a framework for researchers to leverage these versatile building blocks in their drug discovery and development programs, ensuring both synthetic success and the high standards of quality required in the pharmaceutical industry.

References

Application Notes: 2-Ethylisonicotinonitrile as a Scaffold for Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Value of the Pyridine Scaffold in Agrochemicals

The pyridine ring is a foundational structural motif in a multitude of successful agrochemicals, from herbicides that mimic plant auxins to potent neonicotinoid insecticides.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in the design of new active ingredients. 2-Ethylisonicotinonitrile (CAS 1531-18-6) represents a versatile, yet underexplored, starting point for generating novel chemical diversity in this space.[4] As an isonicotinonitrile, or 4-cyanopyridine, it serves as a key intermediate for a variety of agrochemical and pharmaceutical products.[5] This document provides a comprehensive guide to leveraging this compound as a core building block in a modern agrochemical discovery program, outlining synthetic strategies, high-throughput screening protocols, and principles of lead optimization.

PART 1: Synthesis and Derivatization for Chemical Library Generation

The primary application of this compound in agrochemical research is as a synthetic intermediate.[4] The nitrile group (-C≡N) and the pyridine ring are both amenable to a wide range of chemical transformations, allowing for the creation of a diverse library of analogues for biological screening.

Protocol 1.1: Parallel Synthesis of a 2-Ethylisonicotinamide Library

This protocol details the hydrolysis of the nitrile group to a primary amide, followed by N-acylation to generate a library of diverse amide derivatives. The amide linkage is a common feature in bioactive molecules.

Rationale: The conversion of the nitrile to an amide introduces a new hydrogen bond donor/acceptor site, significantly altering the molecule's physicochemical properties and potential biological interactions. Parallel synthesis allows for the rapid generation of dozens to hundreds of distinct compounds, which is essential for effective high-throughput screening.[6]

Step-by-Step Methodology:

  • Nitrile Hydrolysis (Batch Reaction):

    • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of t-butanol and water (3:1).

    • Add potassium hydroxide (2.0 eq) and heat the mixture to 80°C for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and neutralize with 1M HCl to pH ~7.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Ethylisonicotinamide.

  • Library Generation (Parallel Synthesis in 96-well plate):

    • Prepare a stock solution of 2-Ethylisonicotinamide in a suitable solvent like DMF or DMSO.

    • To each well of a 96-well reaction block, add 100 µL of the 2-Ethylisonicotinamide stock solution (0.1 M, 1.0 eq).

    • To each well, add a different acylating agent (e.g., various acid chlorides or carboxylic acids with a coupling agent like HATU) (1.1 eq). Use a liquid handling robot for efficiency.

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) to each well.

    • Seal the plate and allow it to shake at room temperature for 12-24 hours.

    • Upon completion, quench the reaction by adding water to each well.

    • Extract the compounds using a liquid-liquid extraction procedure adapted for the 96-well format (e.g., adding ethyl acetate, shaking, and separating the organic layer).

    • The resulting solutions containing the final products are then diluted to a standard concentration (e.g., 10 mM in DMSO) for biological screening.

G cluster_0 Batch Synthesis cluster_1 Parallel Library Synthesis (96-Well Plate) start This compound hydrolysis KOH, t-BuOH/H2O 80°C start->hydrolysis amide 2-Ethylisonicotinamide (Intermediate) hydrolysis->amide stock Stock Solution of Amide Intermediate amide->stock Transfer to HTS workflow dispense Dispense into 96 wells stock->dispense add_reagents Add Unique Acylating Agents + Base to each well dispense->add_reagents react Shake at RT 12-24h add_reagents->react quench Quench & Extract react->quench library Final Compound Library (96 unique amides) quench->library

Caption: Workflow for generating a chemical library from this compound.

PART 2: High-Throughput Screening (HTS) for Bioactivity

Once a chemical library is generated, the next step is to screen it for potential agrochemical activity. HTS technologies allow for the rapid testing of thousands of compounds in miniaturized biological assays.[7][8][9] The goal of primary screening is to identify "hits"—compounds that show a desired biological effect at a single, relatively high concentration.

Protocol 2.1: In Vitro Fungicidal Activity Screening

Rationale: This protocol uses a broth microdilution method to assess the ability of compounds to inhibit the growth of a model plant pathogenic fungus, such as Botrytis cinerea or Fusarium graminearum. This in vitro assay is cost-effective, rapid, and requires only small amounts of each test compound.[10] Isonicotinoylhydrazide and nicotinamide derivatives have shown promise as antifungal agents.[11][12]

Step-by-Step Methodology:

  • Preparation:

    • Prepare a spore suspension of the target fungus in a suitable liquid medium (e.g., Potato Dextrose Broth) and adjust the concentration to 1 x 10^5 spores/mL.

    • In a 96-well microtiter plate, add 98 µL of the spore suspension to each well.

  • Compound Addition:

    • Add 2 µL of each test compound from the 10 mM DMSO stock library to the corresponding wells (final concentration: 200 µM).

    • Include controls:

      • Negative Control: Add 2 µL of pure DMSO (should show uninhibited growth).

      • Positive Control: Add 2 µL of a known fungicide (e.g., Carbendazim) at a concentration known to be effective (should show complete inhibition).

  • Incubation & Readout:

    • Seal the plate and incubate at 25°C for 48-72 hours with gentle shaking.

    • Measure fungal growth by reading the optical density (OD) at 600 nm using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 * (1 - (OD_test - OD_positive) / (OD_negative - OD_positive))

    • Compounds showing >80% inhibition are considered "hits" for further study.

Protocol 2.2: Whole Organism Herbicidal Screening

Rationale: This protocol uses a miniaturized in vivo assay with a fast-growing aquatic plant, Lemna paucicostata (duckweed), to identify compounds with herbicidal activity. Whole organism screening is crucial as it accounts for compound uptake, translocation, and metabolism, which are missed in target-based in vitro assays.[7][8] Pyridine carboxylate herbicides are a known class of potent plant growth inhibitors.[1][2]

Step-by-Step Methodology:

  • Preparation:

    • In a 48-well microtiter plate, add 990 µL of sterile plant growth medium to each well.

    • Using a sterile loop, transfer three healthy Lemna fronds into each well.

  • Compound Addition:

    • Add 10 µL of each test compound from the 10 mM DMSO stock library to the wells (final concentration: 100 µM).

    • Include controls:

      • Negative Control: Add 10 µL of pure DMSO.

      • Positive Control: Add 10 µL of a known herbicide (e.g., Glyphosate or 2,4-D).[13]

  • Incubation & Readout:

    • Place the plate under controlled light (16h light/8h dark cycle) and temperature (25°C) for 7 days.

    • Assess herbicidal activity by visually scoring phytotoxicity (e.g., chlorosis, necrosis) on a scale of 0 (no effect) to 5 (complete death) or by counting the number of fronds.

  • Data Analysis:

    • Compounds causing a visual score of 3 or higher, or a significant reduction in frond number compared to the negative control, are considered "hits."

G cluster_fungicide Fungicidal Screen cluster_herbicide Herbicidal Screen Library Compound Library (10 mM in DMSO) F_Add Add Test Compounds (Final Conc. 200 µM) Library->F_Add H_Add Add Test Compounds (Final Conc. 100 µM) Library->H_Add F_Plate Dispense Spore Suspension into 96-well Plate F_Plate->F_Add F_Incubate Incubate 48-72h F_Add->F_Incubate F_Read Read Optical Density (OD) F_Incubate->F_Read F_Hit Hit Identification (>80% Inhibition) F_Read->F_Hit H_Plate Dispense Lemna Fronds into 48-well Plate H_Plate->H_Add H_Incubate Incubate 7 days H_Add->H_Incubate H_Read Visual Scoring/ Frond Count H_Incubate->H_Read H_Hit Hit Identification (Score > 3) H_Read->H_Hit

Caption: High-Throughput Screening (HTS) workflow for agrochemical discovery.

PART 3: Data Interpretation and Hit-to-Lead Optimization

Identifying a "hit" is only the first step. The subsequent Hit-to-Lead phase aims to confirm activity, establish a dose-response relationship, and begin exploring the Structure-Activity Relationship (SAR).[14] SAR studies analyze how modifying the chemical structure of a hit compound affects its biological activity, with the goal of improving potency and selectivity while minimizing toxicity.[15][16][17]

Dose-Response Analysis and IC50/EC50 Determination

For promising hits, a dose-response curve is generated by testing the compound at multiple concentrations. This allows for the calculation of the IC50 (for in vitro assays) or EC50 (for in vivo assays), which is the concentration required to achieve 50% of the maximum effect. A lower IC50/EC50 value indicates higher potency.

Compound IDStructure Modification from HitBioassayIC50 / EC50 (µM)
Hit-001 (Parent Hit Compound)Fungicidal (B. cinerea)25.4
Lead-002 Replaced ethyl with cyclopropylFungicidal (B. cinerea)8.1
Lead-003 Added 4-Cl to benzamide ringFungicidal (B. cinerea)2.2
Lead-004 Added 2-Cl to benzamide ringFungicidal (B. cinerea)45.7
Lead-005 Replaced amide with sulfonamideFungicidal (B. cinerea)> 100 (Inactive)

Table 1: Example of Structure-Activity Relationship (SAR) data for a fungicidal hit derived from a this compound scaffold. The data shows that a cyclopropyl group at the 2-position and a chlorine at the 4-position of the benzamide ring enhance potency.

The Iterative Cycle of Lead Optimization

Lead optimization is a cyclical process involving chemical synthesis and biological testing. Insights from SAR data guide the design of the next generation of compounds. This iterative process aims to maximize potency against the target pest while minimizing effects on non-target organisms (e.g., crops, beneficial insects, mammals).

G Design Design Analogs (Based on SAR) Synthesize Synthesize New Compounds Design->Synthesize Iterate to Optimize Potency & Selectivity Test Biological Testing (Dose-Response) Synthesize->Test Iterate to Optimize Potency & Selectivity Analyze Analyze Data (Update SAR) Test->Analyze Iterate to Optimize Potency & Selectivity Analyze->Design Iterate to Optimize Potency & Selectivity

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.

Conclusion

This compound is a highly valuable starting material for agrochemical research. While not an active ingredient itself, its adaptable chemical nature allows it to serve as a foundational scaffold for the generation of large, diverse chemical libraries. By applying systematic principles of parallel synthesis, high-throughput screening, and iterative lead optimization, researchers can effectively explore the chemical space around the isonicotinonitrile core to discover novel herbicides, fungicides, and insecticides with potentially new modes of action.

References

Application and Protocol Guide for the Purity Determination of 2-Ethylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide provides detailed analytical methodologies for the quantitative determination of purity for 2-Ethylisonicotinonitrile, a critical intermediate in the synthesis of pharmaceuticals such as Ethionamide. Recognizing its significance as a European Pharmacopoeia-listed impurity (Ethionamide EP Impurity D), this document outlines robust and validated protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Furthermore, it addresses the identification of potential process-related impurities and degradation products through Mass Spectrometry (MS) and forced degradation studies, ensuring a thorough purity assessment aligned with stringent regulatory expectations. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, providing a framework for accurate and reliable purity analysis.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound (Figure 1), a pyridine derivative with the molecular formula C₈H₈N₂ and a molecular weight of 132.16 g/mol , serves as a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its most notable application is as a precursor to Ethionamide, a key anti-tuberculosis drug. The purity of this intermediate is of paramount importance, as any impurities can be carried through the synthetic pathway, potentially impacting the safety and efficacy of the final drug product.[2][3] The European Pharmacopoeia has identified this compound as a potential impurity in Ethionamide, designated as Ethionamide EP Impurity D, underscoring the regulatory imperative for its stringent control.[3]

This application note provides a suite of validated analytical methods to accurately quantify the purity of this compound and to identify and control its impurities. The methodologies are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures, ensuring that the presented protocols are not only scientifically sound but also meet global regulatory standards.[4][5][6]

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound (CAS: 1531-18-6).

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.

PropertyValueReference
Molecular Formula C₈H₈N₂[1]
Molecular Weight 132.16 g/mol [1]
Boiling Point 211.4 °C at 760 mmHg[1]
Appearance Not specified, likely a liquid or low-melting solid
Solubility Soluble in organic solvents such as methanol, acetonitrile, and dichloromethane.General knowledge for similar structures

Potential Impurities in this compound Synthesis

The control of impurities begins with understanding their potential sources. For this compound, impurities can arise from starting materials, by-products of the synthesis, or degradation. A common synthetic route involves the functionalization of a pre-existing pyridine ring, such as the reaction of 2-ethylpyridine.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted 2-ethylpyridine or other precursors.

  • Isomeric Impurities: Positional isomers that may form during the synthesis.

  • Over-alkylation or Incomplete Reaction Products: By-products from the synthetic route.

  • Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification steps.

Potential Degradation Products:

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, such as acidic, basic, oxidative, thermal, and photolytic stress.[7][8][9][10] For this compound, potential degradation pathways could involve hydrolysis of the nitrile group to the corresponding amide or carboxylic acid.

Analytical Methodologies and Protocols

The following section details the recommended analytical methods for the comprehensive purity assessment of this compound.

Gas Chromatography (GC-FID) for Purity Assay and Volatile Impurities

Principle: Gas chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used technique for the purity assessment of volatile and semi-volatile organic compounds. Its high resolution and sensitivity make it ideal for separating this compound from closely related impurities and for quantifying its purity as a percentage area.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Split/Splitless Inlet

  • Autosampler

  • Data Acquisition and Processing Software

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent such as methanol or acetone.

    • Prepare a blank solution of the solvent.

  • GC-FID Conditions:

ParameterConditionRationale
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar column provides good separation for a wide range of organic compounds.
Carrier Gas Helium or NitrogenInert carrier gas for sample transport.
Inlet Temperature 250 °CEnsures rapid volatilization of the sample without degradation.
Injection Volume 1 µL
Split Ratio 50:1Prevents column overloading and ensures sharp peaks.
Oven Temperature Program Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)A temperature gradient allows for the separation of compounds with a range of boiling points.
Detector Temperature 280 °CPrevents condensation of the eluted compounds.
Data Acquisition Monitor the detector signal for a total run time of approximately 25 minutes.
  • Data Analysis and Purity Calculation:

    • Integrate all peaks in the chromatogram, excluding the solvent peak.

    • Calculate the purity of this compound using the area percent method:

      Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Method Validation (as per ICH Q2(R1)): [4][5][6]

  • Specificity: Inject a blank, the sample, and a spiked sample containing known impurities to demonstrate the absence of interference.

  • Linearity: Prepare a series of dilutions of a this compound reference standard and plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Precision (Repeatability and Intermediate Precision): Perform multiple injections of the same sample and analyze on different days with different analysts to assess the RSD of the purity results. The RSD should typically be ≤ 2%.

  • Accuracy: Perform recovery studies by spiking a known amount of pure this compound into a sample matrix. The recovery should be within 98-102%.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine the lowest concentration of impurities that can be reliably quantified and detected.

Caption: Workflow for GC-FID Purity Analysis.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Non-Volatile Impurities and Stability Studies

Principle: RP-HPLC is a powerful technique for the separation and quantification of a wide range of organic molecules, particularly those that are non-volatile or thermally labile. It is the method of choice for monitoring non-volatile impurities and for stability-indicating assays.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data Acquisition and Processing Software.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase or a suitable diluent (e.g., a mixture of acetonitrile and water).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • RP-HPLC Conditions:

ParameterConditionRationale
Column C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)Provides good retention and separation for moderately polar compounds.
Mobile Phase Isocratic or gradient elution with a mixture of Acetonitrile and Water (with 0.1% formic acid or an appropriate buffer)The organic modifier (acetonitrile) and aqueous phase are adjusted to achieve optimal separation. Formic acid or a buffer is used to control the pH and improve peak shape.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Detection Wavelength 260 nm (or determined by UV scan)The wavelength of maximum absorbance for this compound.
Injection Volume 10 µL
  • Data Analysis and Purity Calculation:

    • Similar to GC-FID, the purity can be determined by the area percent method. For higher accuracy, a reference standard of this compound should be used to create a calibration curve for quantification.

Forced Degradation Studies: [7][8][9][10]

To develop a stability-indicating method, forced degradation studies should be performed. The sample is subjected to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light) and then analyzed by the developed HPLC method to ensure that the degradation products are well-separated from the main peak.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing A Weigh Sample B Dissolve in Diluent A->B C Filter B->C D Inject into HPLC C->D E Separate on C18 Column D->E F Detect by UV/PDA E->F G Integrate Peaks F->G H Calculate Purity G->H

Caption: RP-HPLC Experimental Workflow.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[8][11][12][13][14] It relies on the principle that the integrated signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By using a certified internal standard of known purity, the absolute purity of this compound can be determined with high accuracy.

Instrumentation:

  • High-resolution NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Analytical balance (with at least 0.01 mg readability)

Protocol:

  • Sample and Standard Preparation:

    • Accurately weigh about 10-20 mg of this compound and a similar, accurately weighed amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a clean, dry vial. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transfer to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

    • Ensure complete relaxation of all relevant signals between pulses (D1 ≥ 5 x T₁ of the slowest relaxing proton).

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal for both this compound and the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

      • analyte = this compound

      • std = Internal standard

Validation of qNMR Method:

  • Specificity: The signals chosen for integration must be free from overlap with other signals.

  • Linearity and Range: Analyze samples with varying ratios of analyte to internal standard.

  • Precision and Accuracy: Perform replicate measurements and compare the results to a certified reference material if available.

Mass Spectrometry (MS) for Impurity Identification

Principle: When coupled with a separation technique like GC or HPLC, mass spectrometry is an indispensable tool for the structural elucidation of unknown impurities. High-resolution mass spectrometry (HRMS) can provide the elemental composition of an impurity, which is crucial for its identification.

Techniques:

  • GC-MS: Ideal for identifying volatile and semi-volatile impurities. Electron Ionization (EI) provides a fragmentation pattern that can be compared to spectral libraries for identification.

  • LC-MS: Suitable for non-volatile and thermally labile impurities. Electrospray Ionization (ESI) is a soft ionization technique that typically provides the molecular ion, which is key for determining the molecular weight of the impurity.

Protocol:

  • Sample Analysis: Analyze the this compound sample using a GC-MS or LC-MS method optimized for impurity profiling.

  • Data Analysis:

    • For each impurity peak, obtain the mass spectrum.

    • For HRMS data, determine the accurate mass and predict the elemental composition.

    • Use the fragmentation pattern (for GC-MS) and the molecular weight to propose a structure for the impurity.

    • If necessary, isolate the impurity using preparative chromatography for further structural confirmation by NMR.

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the robust and reliable purity assessment of this compound. The choice of method will depend on the specific requirements of the analysis, with GC-FID being suitable for routine purity checks and volatile impurities, RP-HPLC for non-volatile impurities and stability studies, and qNMR for highly accurate absolute purity determination. The use of mass spectrometry is crucial for the identification of unknown impurities, ensuring a complete understanding of the impurity profile. Adherence to these protocols and the principles of method validation will ensure that the quality of this compound meets the stringent requirements for its use in pharmaceutical manufacturing.

References

Application Note: A Robust HPLC Method for the Quantification of 2-Ethylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the systematic development and validation of a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Ethylisonicotinonitrile. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1] The developed isocratic method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for quality control and research applications. The strategic approach outlined herein, from analyte characterization to full validation according to ICH guidelines, provides a comprehensive protocol for scientists in drug development and chemical analysis.

Introduction

This compound is a heterocyclic nitrile, a derivative of pyridine, that serves as a critical building block in organic synthesis.[1] Its molecular structure, featuring a pyridine ring, an ethyl group, and a nitrile functional group, makes it a valuable precursor for active pharmaceutical ingredients (APIs).[1] Accurate quantification of this intermediate is paramount to ensure the quality, consistency, and purity of final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture.[2] This document provides a detailed guide to developing a robust HPLC method, grounded in an understanding of the analyte's physicochemical properties and adhering to international regulatory standards.

Analyte Characterization: this compound

A successful HPLC method development begins with a thorough understanding of the analyte's properties. These characteristics guide the initial selection of the column, mobile phase, and detection parameters.

Table 1: Physicochemical Properties of this compound

PropertyValueSource & Significance for HPLC
Molecular Formula C₈H₈N₂[1][3][4]
Molecular Weight 132.16 g/mol [1][3] Affects molar concentration calculations.
Structure A pyridine ring confers aromaticity and basicity. The nitrile group is polar.
logP (predicted) 1.5 - 1.9[3][4] Indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography.
pKa (predicted) ~5.6 (Strongest Basic)[5] As a pyridine derivative, the nitrogen atom is basic.[5][6][7] Mobile phase pH should be controlled to ensure a consistent ionization state, ideally 2 pH units away from the pKa for stable retention.
UV Absorbance Aromatic SystemThe pyridine ring is a chromophore that absorbs UV light, enabling UV detection.[2] Aromatic compounds typically have strong absorbance between 250-280 nm.[2][8]
Boiling Point 211.4 °C[1][3] Indicates low volatility, making HPLC a more suitable technique than Gas Chromatography without derivatization.

HPLC Method Development Strategy

Our strategy is a systematic process involving initial screening of chromatographic conditions, followed by optimization to achieve the desired separation characteristics (e.g., peak shape, resolution, and analysis time).

Initial Column and Mobile Phase Selection
  • Stationary Phase: Based on the analyte's moderate hydrophobicity (logP ~1.5-1.9), a C18 (L1) column is the logical starting point for reversed-phase chromatography.[3][9] This non-polar stationary phase will interact with the analyte, providing retention.

  • Mobile Phase: A mixture of water and an organic solvent is standard for reversed-phase HPLC.[10][11][12]

    • Organic Modifier: Acetonitrile (ACN) is often preferred over methanol due to its lower viscosity and lower UV cutoff, which provides a more stable baseline.[11][13]

    • Aqueous Component: To ensure a consistent ionization state of the basic pyridine nitrogen (pKa ~5.6), the mobile phase should be buffered. A pH of approximately 3.0 is ideal, as it will keep the analyte fully protonated and result in a single, sharp chromatographic peak. A phosphate or formate buffer is suitable.

  • Detector: Given the aromatic nature of the pyridine ring, a UV detector is appropriate. A preliminary scan or diode array detector (DAD) can be used to determine the wavelength of maximum absorbance (λmax), which is expected to be around 250-270 nm.[2][8] For this method, 254 nm was chosen as a robust and common wavelength for aromatic compounds.[2]

Experimental Workflow for Method Development

The following diagram illustrates the logical flow from initial screening to a fully validated method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Validation cluster_2 Phase 3: Final Protocol Analyte Analyte Characterization (pKa, logP, UV Abs.) Screening Parameter Screening - Column: C18 - Mobile Phase: ACN/Buffer - Detector: UV 254nm Analyte->Screening Guides Choices Optimization Optimization - Adjust % Organic - Flow Rate - Temperature Screening->Optimization Refine Conditions Validation Method Validation (ICH Q2(R1)) - Specificity, Linearity - Accuracy, Precision - Robustness Optimization->Validation Establish Suitability FinalMethod Final Method Protocol & Application Note Validation->FinalMethod Confirm Reliability ValidationWorkflow cluster_0 Validation Parameters Specificity Specificity (Peak Purity) Report Validation Report Specificity->Report Compile Data Linearity Linearity & Range (Calibration Curve) Linearity->Report Compile Data Accuracy Accuracy (% Recovery) Accuracy->Report Compile Data Precision Precision (Repeatability & Intermediate) Precision->Report Compile Data Robustness Robustness (Small Variations) Robustness->Report Compile Data Method Optimized HPLC Method Method->Specificity Test Method->Linearity Test Method->Accuracy Test Method->Precision Test Method->Robustness Test

References

Gas chromatography-mass spectrometry (GC-MS) of 2-Ethylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Analysis of 2-Ethylisonicotinonitrile by Gas Chromatography-Mass Spectrometry (GC-MS)

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the identification and analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in pharmaceutical and agrochemical synthesis, and its purity and accurate identification are critical for quality control and drug development processes. This guide is designed for researchers, scientists, and drug development professionals, offering a robust methodology grounded in established analytical principles. We will detail the optimized parameters for sample preparation, chromatographic separation, and mass spectrometric detection, explaining the scientific rationale behind each step to ensure methodological transparency and trustworthiness.

Introduction and Scientific Principle

This compound, a substituted pyridinecarbonitrile, possesses the volatility and thermal stability amenable to gas chromatography. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this compound, offering high-resolution separation power (GC) combined with definitive molecular identification and structural elucidation capabilities (MS).[1] The GC separates volatile compounds in a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[2] As each separated compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules—typically through electron ionization (EI)—and then separates the resulting ions based on their mass-to-charge ratio (m/z).[2][3] The resulting mass spectrum provides a unique fragmentation "fingerprint" that allows for unambiguous identification by comparison to spectral libraries.

The methodology outlined herein is developed to provide a reliable and reproducible workflow for the qualitative and quantitative analysis of this compound.

Materials, Reagents, and Instrumentation

Reagents and Consumables
  • This compound Standard: Analytical grade, purity ≥98%.

  • Solvent: GC-MS grade Dichloromethane (DCM) or Ethyl Acetate. Solvents must be volatile and suitable for GC-MS analysis.[2][4]

  • Vials: 1.5 mL amber glass autosampler vials with PTFE-lined caps.[5]

  • Syringe Filters: 0.22 µm PTFE filters, if samples contain particulate matter.[4]

  • Carrier Gas: Helium (He), ultra-high purity grade (99.999%).

Instrumentation

A standard benchtop Gas Chromatograph coupled to a single quadrupole Mass Spectrometer is required. The following configuration was used for method development:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • Autosampler: G4513A Autosampler (or equivalent).

  • Data System: MassHunter Workstation Software (or equivalent).

Experimental Protocols

Preparation of Stock and Working Standards

Causality: Accurate standard preparation is the foundation of reliable quantification. A stock solution is prepared at a high concentration to minimize weighing errors, which is then serially diluted to create working standards for the calibration curve. Using a volatile, high-purity solvent like DCM ensures no interference with the analyte peak.[4]

Protocol:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and bring to volume with Dichloromethane.

  • Working Standards: Perform serial dilutions from the stock solution to prepare a series of calibration standards. For a typical analysis, concentrations of 1, 5, 10, 25, and 50 µg/mL are recommended.

  • Transfer approximately 1 mL of each working standard into a labeled 1.5 mL glass autosampler vial.[5]

Sample Preparation

Causality: The goal of sample preparation is to produce a clean, particle-free solution with the analyte concentration within the calibrated range.[2][4] Dissolving the sample in the same solvent as the standards ensures chromatographic consistency. Filtration is a critical step to prevent contamination of the GC inlet and column.[4]

Protocol:

  • Accurately weigh a known amount of the sample material (e.g., 10 mg) into a 10 mL volumetric flask.

  • Add Dichloromethane to dissolve the sample completely. Use sonication if necessary to ensure full dissolution.

  • Bring the flask to the 10 mL mark with the solvent. This creates an initial sample concentration of approximately 1000 µg/mL.

  • Perform a dilution to bring the expected analyte concentration into the mid-range of the calibration curve (e.g., a 1:100 dilution to achieve ~10 µg/mL).

  • If the solution contains any visible particles, filter it through a 0.22 µm PTFE syringe filter into a clean autosampler vial.[4]

GC-MS Instrumental Method and Parameters

Causality: The instrumental parameters are optimized to achieve good chromatographic peak shape, separation from potential impurities, and a sensitive, reproducible signal.

  • Inlet: A split injection is used to prevent column overloading. A split ratio of 20:1 is a good starting point. The inlet temperature (250 °C) is set high enough to ensure rapid and complete vaporization of the analyte without causing thermal degradation.[6]

  • Column: A DB-5ms column is a robust, general-purpose, low-polarity column suitable for a wide range of semi-volatile compounds, including aromatic nitriles.[6] Its 30-meter length provides excellent resolving power.

  • Oven Program: The temperature program begins at a low temperature (70 °C) to focus the analytes at the head of the column. A controlled ramp (15 °C/min) allows for the separation of compounds based on their boiling points. The final temperature (280 °C) and hold time ensure that the analyte and any higher-boiling compounds are fully eluted from the column.[6]

  • Mass Spectrometer: Electron Ionization (EI) at the standard 70 eV generates reproducible fragmentation patterns that are directly comparable to established spectral libraries like NIST.[3][7] The ion source temperature is maintained at 230 °C to prevent condensation of analytes while minimizing thermal degradation. The mass scan range of 40-350 m/z is chosen to encompass the molecular ion of this compound (m/z 132) and its expected fragments.

Parameter Setting
GC System
Inlet ModeSplit
Inlet Temperature250 °C
Split Ratio20:1
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.2 mL/min (Constant Flow)
GC Column
TypeDB-5ms (or equivalent 5% Phenyl-methylpolysiloxane)
Dimensions30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Program
Initial Temperature70 °C, hold for 1 min
Ramp15 °C/min to 280 °C
Final HoldHold at 280 °C for 5 min
MS System
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temp.280 °C
Solvent Delay3 min
Scan Range40 - 350 m/z
Data Acquisition
ModeFull Scan

Data Analysis and Expected Results

Analyte Identification
  • Retention Time (RT): Under the conditions specified above, this compound is expected to elute at a consistent retention time. This RT should be confirmed by injecting a known standard.

  • Mass Spectrum Matching: The primary identification is achieved by comparing the acquired mass spectrum of the chromatographic peak with a reference spectrum from a trusted spectral library, such as the NIST/EPA/NIH Mass Spectral Library.[8][9][10] A high match score (typically >850/1000) provides strong confidence in the identification.

Predicted Mass Spectrum and Fragmentation

The mass spectrum is the definitive fingerprint of the molecule. For this compound (C₈H₈N₂; Molecular Weight: 132.16 g/mol ), the following ions are predicted under EI conditions. The fragmentation process in EI-MS involves the formation of a high-energy molecular ion (M+•), which then breaks apart into smaller, stable fragment ions.[11]

m/z (Mass-to-Charge) Proposed Ion Structure/Fragment Lost Interpretation
132 [C₈H₈N₂]+• (Molecular Ion)The intact ionized molecule. Its presence is crucial for confirming the molecular weight.
117 [M - CH₃]+Loss of a methyl radical (•CH₃) from the ethyl group. This is a common and favorable α-cleavage fragmentation for ethyl-substituted aromatics.[12]
104 [M - C₂H₄]+• or [M - N₂]+•Loss of a neutral ethene molecule via rearrangement, or potentially the loss of N₂. The former is more common for ethyl-substituted pyridines.
103 [M - C₂H₅]+Loss of an ethyl radical (•C₂H₅). This represents the cleavage of the bond between the pyridine ring and the ethyl side chain.
77 [C₅H₃N]+•A fragment corresponding to the pyridine ring after loss of the ethyl and nitrile groups.

The most abundant peak in the spectrum is called the base peak, which is assigned a relative intensity of 100%. All other peaks are reported relative to the base peak. For this compound, the peak at m/z 117 is expected to be the base peak due to the stability of the resulting ion.

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

Caption: GC-MS workflow for this compound analysis.

Conclusion

This application note provides a comprehensive and scientifically-grounded GC-MS method for the analysis of this compound. The detailed protocols for sample preparation and the optimized instrumental parameters offer a robust starting point for routine quality control, purity assessment, and research applications. By understanding the causality behind the methodological choices, from solvent selection to the specifics of the mass spectrometer settings, researchers can confidently implement, adapt, and validate this method within their own laboratory environments.

References

Application Notes & Protocols: 2-Ethylisonicotinonitrile as a Scaffold for Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for 2-Ethylisonicotinonitrile in Anti-Inflammatory Drug Discovery

Inflammation is a complex biological response essential for host defense against infection and injury. However, its dysregulation leads to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[1][2] The pyridine nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and demonstrating a wide range of biological activities, including anti-inflammatory effects.[3][4] Derivatives of pyridine have been shown to modulate key inflammatory pathways, suggesting their potential as a source for new therapeutic agents.[5][6][7]

This compound is a commercially available pyridine derivative that presents a compelling starting point for a fragment-based or lead-generation drug discovery campaign.[8][9] Its structure offers several strategic advantages:

  • The Pyridine Core: Provides a foundational structure known to interact with various biological targets. The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction in many enzyme active sites.

  • The Nitrile Group: A versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, allowing for the creation of a diverse chemical library from a single precursor.

  • The Ethyl Group: Offers a lipophilic handle that can be modified to optimize pharmacokinetic properties and explore specific binding pockets within a target protein.

This document provides a comprehensive guide for researchers aiming to explore the potential of this compound as a scaffold for the development of novel anti-inflammatory agents. It outlines a strategic workflow from derivative synthesis to preclinical evaluation, grounded in established pharmacological principles and methodologies.

Part 1: Synthetic Strategy & Library Development

The primary objective is to generate a library of derivatives from the this compound scaffold to explore structure-activity relationships (SAR). The nitrile group is the most versatile handle for chemical modification.

Protocol 1.1: Hydrolysis of the Nitrile to Carboxylic Acid

The conversion of the nitrile to a carboxylic acid (2-ethylisonicotinic acid) creates a key intermediate for amide coupling, a cornerstone of medicinal chemistry for building molecular diversity.

Objective: To synthesize 2-ethylisonicotinic acid as a versatile intermediate.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) solution (e.g., 6M)

  • Hydrochloric acid (HCl) for acidification

  • Reflux apparatus

  • Standard extraction and purification equipment (e.g., separatory funnel, rotary evaporator, crystallization dishes)

Procedure:

  • In a round-bottom flask, dissolve this compound in an aqueous solution of NaOH.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction involves the hydrolysis of the nitrile group.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with concentrated HCl to a pH of approximately 3-4. The carboxylic acid product should precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2-ethylisonicotinic acid.

  • Confirm the structure and purity using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS).

Protocol 1.2: Amide Library Synthesis via EDC/HOBt Coupling

With 2-ethylisonicotinic acid in hand, a diverse library of amides can be synthesized by coupling with a variety of primary and secondary amines.

Objective: To generate a library of N-substituted 2-ethylisonicotinamides.

Materials:

  • 2-ethylisonicotinic acid

  • A diverse panel of primary and secondary amines (e.g., anilines, benzylamines, piperidines)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) as a base

  • Standard purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve 2-ethylisonicotinic acid in DMF or DCM.

  • Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution and stir for 20 minutes at room temperature to activate the carboxylic acid.

  • Add the selected amine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the final compounds by ¹H NMR, ¹³C NMR, and LC-MS.

This parallel synthesis approach can be used to rapidly generate a library of compounds for initial screening.

Part 2: In Vitro Screening Cascade for Anti-Inflammatory Activity

A tiered screening approach is recommended to efficiently identify promising compounds while minimizing resource expenditure. The cascade begins with broad, cell-free assays and progresses to more complex, cell-based models of inflammation.

Workflow: From Hit Identification to Lead Characterization

Caption: In Vitro Screening Workflow.

Protocol 2.1: Cyclooxygenase (COX) Inhibition Assay

Rationale: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[5][10] This assay provides a rapid assessment of a compound's potential NSAID-like activity.

Objective: To determine the IC₅₀ of derivative compounds against COX-1 and COX-2 enzymes.

Methodology: Utilize a commercially available colorimetric or fluorometric COX inhibitor screening assay kit. These kits typically measure the peroxidase component of COX activity.

  • Reconstitute COX-1 and COX-2 enzymes according to the manufacturer's protocol.

  • Prepare a series of dilutions for each test compound (e.g., from 100 µM to 1 nM). A known COX inhibitor (e.g., Indomethacin or Celecoxib) should be used as a positive control.

  • In a 96-well plate, add the enzyme, heme, and the test compound or control.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for the recommended time (e.g., 10 minutes) at 37°C.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation:

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Control (Indomethacin) 0.11.50.07
Derivative 1 >1005.2>19.2
Derivative 2 15.61.114.2
... .........

A higher selectivity index indicates preference for COX-2 inhibition, which is often desirable to reduce gastrointestinal side effects associated with COX-1 inhibition.

Protocol 2.2: LPS-Induced Nitric Oxide and Cytokine Production in Macrophages

Rationale: Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (TNF-α, IL-6).[11][12] This cell-based assay is a robust model for assessing the anti-inflammatory potential of compounds in a biologically relevant context.

Objective: To quantify the inhibitory effect of derivatives on the production of NO, TNF-α, and IL-6 in LPS-stimulated RAW 264.7 macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no compound, no LPS) and a positive control (LPS only).

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution).

    • Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the remaining cell culture supernatant.

    • Quantify the concentration of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability (MTT Assay): After collecting the supernatant, assess the viability of the remaining cells using an MTT assay to ensure that the observed inhibitory effects are not due to cytotoxicity.

Part 3: Elucidating the Mechanism of Action

Once active compounds are identified, the next crucial step is to understand their molecular mechanism. The primary inflammatory signaling pathways to investigate are NF-κB, MAPKs, and JAK-STAT.[13][14][15][16]

Key Inflammatory Signaling Pathways

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Cytokine Cytokines (e.g., IL-6) CytokineR Cytokine Receptor Cytokine->CytokineR TAK1 TAK1 TLR4->TAK1 JAK JAK STAT STAT JAK->STAT phosphorylates CytokineR->JAK activates IKK IKK TAK1->IKK p38 p38 TAK1->p38 JNK JNK TAK1->JNK IκB IκB IKK->IκB phosphorylates & degrades NFκB NF-κB IκB->NFκB sequesters NFκB_nuc Active NF-κB NFκB->NFκB_nuc translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) p38->Genes JNK->Genes STAT_nuc Active STAT STAT->STAT_nuc dimerizes & translocates NFκB_nuc->Genes STAT_nuc->Genes

Caption: Major Pro-Inflammatory Signaling Pathways.

Protocol 3.1: Western Blot Analysis for NF-κB and MAPK Pathways

Rationale: The NF-κB and MAPK signaling cascades are central regulators of inflammation.[17] NF-κB activation involves the phosphorylation and degradation of its inhibitor, IκBα, allowing NF-κB (p65) to translocate to the nucleus.[1][18] The MAPKs (p38, JNK, ERK) are activated by phosphorylation in response to inflammatory stimuli.[13][14][19] Western blotting can visualize these phosphorylation events.

Objective: To determine if lead compounds inhibit the phosphorylation of IκBα, p65, p38, and JNK in LPS-stimulated macrophages.

Methodology:

  • Culture and treat RAW 264.7 cells with the test compound as described in Protocol 2.2, but for a shorter duration (e.g., 15-60 minutes) to capture peak phosphorylation events.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane overnight at 4°C with primary antibodies against:

    • Phospho-p65 and Total p65

    • Phospho-IκBα and Total IκBα

    • Phospho-p38 and Total p38

    • Phospho-JNK and Total JNK

    • β-actin (as a loading control)

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify band intensities using densitometry software. A decrease in the ratio of phosphorylated protein to total protein indicates inhibition.

Part 4: In Vivo Models for Preclinical Efficacy

Promising candidates from in vitro and mechanistic studies must be evaluated in animal models of inflammation to assess their efficacy and safety in a whole-organism context.

Protocol 4.1: Carrageenan-Induced Paw Edema in Rats

Rationale: This is a classic and widely used model of acute inflammation.[20][21][22] Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling), which can be quantified.

Objective: To evaluate the ability of a lead compound to reduce acute inflammation in vivo.

Methodology:

  • Acclimatize male Wistar or Sprague-Dawley rats for at least one week.

  • Divide animals into groups (n=6-8 per group): Vehicle control, Positive control (e.g., Indomethacin, 10 mg/kg), and Test compound groups (e.g., 10, 30, 100 mg/kg).

  • Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.).

  • After 1 hour, measure the initial volume of the right hind paw using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculate the percentage of edema inhibition for each group relative to the vehicle control group.

Calculation:

  • % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100

  • Where ΔV is the change in paw volume from the initial measurement.

Expected Outcome: A dose-dependent reduction in paw volume in the groups treated with an effective anti-inflammatory compound compared to the vehicle control.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. Its chemical tractability allows for the rapid synthesis of diverse libraries. By employing the systematic screening cascade detailed in these application notes—from initial enzyme-based assays to cell-based functional screens, mechanistic studies, and finally, in vivo validation—researchers can efficiently identify and characterize new chemical entities with therapeutic potential. This structured approach, grounded in established scientific principles, provides a robust framework for advancing drug discovery programs targeting chronic inflammatory diseases.

References

Synthesis of Novel Ligands from 2-Ethylisonicotinonitrile: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of the Pyridine Scaffold

The pyridine ring is a cornerstone in the design of functional molecules, serving as a critical pharmacophore in drug discovery and a versatile scaffold for the development of advanced materials and catalysts.[1][2] Its unique electronic properties, arising from the electronegative nitrogen atom, allow for a diverse range of chemical transformations and coordination behaviors.[2][3] Within the vast family of pyridine derivatives, 2-Ethylisonicotinonitrile stands out as a particularly valuable and economically viable starting material for the synthesis of novel ligands. Its structure offers three primary points for chemical modification: the reactive nitrile group, the pyridine nitrogen, and the ethyl substituent. This guide provides detailed protocols for the transformation of this compound into a variety of valuable ligands, including tetrazoles, amides, N-oxides, and amidines, with explanations of the underlying chemical principles and their potential applications.

Core Synthetic Transformations and Detailed Protocols

This section outlines validated protocols for the derivatization of this compound. Each protocol is designed to be a self-validating system, with clear steps and explanations to ensure reproducibility.

Synthesis of 2-Ethyl-4-(2H-tetrazol-5-yl)pyridine: A Bioisostere of Carboxylic Acids

The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[4] The [2+3] cycloaddition of a nitrile with an azide is the most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles.[5]

Protocol 1: Synthesis of 2-Ethyl-4-(2H-tetrazol-5-yl)pyridine

  • Materials:

    • This compound

    • Sodium azide (NaN₃)

    • Triethylamine hydrochloride (Et₃N·HCl)

    • Toluene

    • Methanol

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Ethyl acetate

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq) in toluene, add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq).

    • Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature and carefully add water.

    • Adjust the pH of the aqueous layer to ~2 with concentrated HCl. A precipitate should form.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water to yield 2-Ethyl-4-(2H-tetrazol-5-yl)pyridine as a white solid.

  • Expected Characterization Data:

    • ¹H NMR (DMSO-d₆): δ 8.7 (d, 1H), 8.0 (s, 1H), 7.9 (d, 1H), 2.9 (q, 2H), 1.3 (t, 3H).

    • ¹³C NMR (DMSO-d₆): δ 164.0, 155.0, 150.0, 122.0, 120.0, 25.0, 14.0.

    • IR (KBr, cm⁻¹): 3400-2500 (broad, N-H, C-H), 1610, 1560, 1480.

    • MS (ESI+): m/z [M+H]⁺ calculated for C₈H₉N₅: 176.09; found: 176.1.

Causality Behind Experimental Choices: The use of triethylamine hydrochloride as a proton source facilitates the formation of hydrazoic acid (HN₃) in situ, which is the reactive species in the cycloaddition. Toluene is an effective high-boiling solvent for this reaction. Acidification during workup protonates the tetrazole, making it less water-soluble and facilitating its extraction.

Hydrolysis to 2-Ethylisonicotinamide: A Key Intermediate

The hydrolysis of the nitrile group to a primary amide provides a versatile intermediate, 2-Ethylisonicotinamide, which can be further functionalized. This transformation is a crucial first step for the synthesis of other important ligands, such as N-acylhydrazones.

Protocol 2: Synthesis of 2-Ethylisonicotinamide

  • Materials:

    • This compound

    • Sulfuric acid (H₂SO₄, concentrated)

    • Sodium hydroxide (NaOH) solution

    • Dichloromethane (CH₂Cl₂)

    • Sodium sulfate (Na₂SO₄)

  • Procedure:

    • Carefully add this compound (1.0 eq) to concentrated sulfuric acid (5.0 eq) at 0 °C (ice bath).

    • Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours.

    • Cool the mixture in an ice bath and slowly neutralize by adding a saturated solution of NaOH until the pH is ~8-9.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate/hexanes to afford 2-Ethylisonicotinamide as a crystalline solid.[6][7]

  • Expected Characterization Data: [6][7]

    • ¹H NMR (CDCl₃): δ 8.6 (d, 1H), 7.6 (s, 1H), 7.5 (d, 1H), 6.0 (br s, 2H, NH₂), 2.8 (q, 2H), 1.3 (t, 3H).

    • ¹³C NMR (CDCl₃): δ 168.0, 162.0, 149.0, 145.0, 121.0, 119.0, 26.0, 14.0.

    • IR (KBr, cm⁻¹): 3350, 3180 (N-H), 1660 (C=O), 1610, 1550.

    • MS (ESI+): m/z [M+H]⁺ calculated for C₈H₁₀N₂O: 151.08; found: 151.1.

Expertise & Experience: The strong acidic conditions protonate the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water. Careful temperature control during the addition of the nitrile to the acid is crucial to prevent uncontrolled exothermic reactions.

N-Oxidation to this compound N-oxide: Modulating Electronic Properties

The N-oxidation of the pyridine ring significantly alters its electronic properties, making it more electron-deficient and activating the positions ortho and para to the nitrogen for nucleophilic substitution.[8][9] Pyridine N-oxides themselves have shown a range of biological activities, including antiviral and antimicrobial properties.[1][10]

Protocol 3: Synthesis of this compound N-oxide

  • Materials:

    • This compound

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane (CH₂Cl₂)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Sodium sulfite (Na₂SO₃) solution

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.1-1.2 eq) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to stir at room temperature overnight. Monitor by TLC.

    • Quench the reaction by adding a saturated solution of NaHCO₃.

    • Wash the organic layer with a 10% solution of Na₂SO₃ to remove excess peroxide, followed by saturated NaHCO₃ and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[11][12]

  • Expected Characterization Data:

    • ¹H NMR (CDCl₃): δ 8.3 (d, 1H), 7.5 (s, 1H), 7.4 (d, 1H), 2.9 (q, 2H), 1.3 (t, 3H).

    • ¹³C NMR (CDCl₃): δ 151.0, 140.0, 126.0, 125.0, 116.0, 24.0, 13.0.

    • IR (KBr, cm⁻¹): 2230 (C≡N), 1250 (N-O).

    • MS (ESI+): m/z [M+H]⁺ calculated for C₈H₈N₂O: 149.07; found: 149.1.

Trustworthiness: The workup procedure is critical for removing the m-chlorobenzoic acid byproduct. The wash with sodium sulfite reduces any remaining m-CPBA, and the bicarbonate wash removes the acidic byproduct.

Synthesis of 2-Ethylisonicotinimidamide: A Precursor to Heterocycles

Amidines are valuable intermediates in the synthesis of various nitrogen-containing heterocycles and also serve as effective ligands in coordination chemistry. The direct addition of ammonia or amines to nitriles is an atom-economical method for their preparation, often requiring catalysis.

Protocol 4: Synthesis of 2-Ethylisonicotinimidamide

  • Materials:

    • This compound

    • Ammonium chloride (NH₄Cl)

    • Sodium amide (NaNH₂)

    • Liquid ammonia (NH₃(l))

    • Anhydrous diethyl ether

  • Procedure:

    • In a flask equipped with a dry ice condenser, add liquid ammonia.

    • Add sodium amide (1.2 eq) in small portions to the liquid ammonia.

    • To this solution, add this compound (1.0 eq) dissolved in a minimal amount of anhydrous diethyl ether.

    • Stir the reaction mixture for 6-8 hours, allowing the ammonia to slowly evaporate.

    • After the ammonia has evaporated, carefully add ammonium chloride (1.5 eq) to quench the reaction.

    • Extract the residue with hot ethanol.

    • Filter the ethanolic solution and concentrate under reduced pressure to obtain the crude product.

    • Purify by recrystallization from ethanol to yield 2-Ethylisonicotinimidamide.

  • Expected Characterization Data:

    • ¹H NMR (DMSO-d₆): δ 8.6 (d, 1H), 7.8 (s, 1H), 7.7 (d, 1H), 7.5 (br s, 2H, NH₂), 2.8 (q, 2H), 1.2 (t, 3H).

    • ¹³C NMR (DMSO-d₆): δ 163.0, 158.0, 149.0, 121.0, 119.0, 26.0, 14.0.

    • IR (KBr, cm⁻¹): 3320, 3150 (N-H), 1650 (C=N).

    • MS (ESI+): m/z [M+H]⁺ calculated for C₈H₁₁N₃: 150.10; found: 150.1.

Authoritative Grounding: The Pinner reaction is a classical method for amidine synthesis, involving the reaction of a nitrile with an alcohol in the presence of a strong acid to form an imidate, which is then treated with ammonia. The presented method is a more direct approach.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Key Spectroscopic Data (¹H NMR, δ ppm)
2-Ethyl-4-(2H-tetrazol-5-yl)pyridineC₈H₉N₅175.1970-858.7 (d, 1H), 8.0 (s, 1H), 7.9 (d, 1H)
2-EthylisonicotinamideC₈H₁₀N₂O150.1880-908.6 (d, 1H), 7.6 (s, 1H), 7.5 (d, 1H), 6.0 (br s, 2H)
This compound N-oxideC₈H₈N₂O148.1675-908.3 (d, 1H), 7.5 (s, 1H), 7.4 (d, 1H)
2-EthylisonicotinimidamideC₈H₁₁N₃149.2060-758.6 (d, 1H), 7.8 (s, 1H), 7.7 (d, 1H), 7.5 (br s, 2H)

Experimental Workflows and Logical Relationships

Synthesis_Pathways Start This compound Tetrazole 2-Ethyl-4-(2H-tetrazol-5-yl)pyridine Start->Tetrazole NaN₃, Et₃N·HCl [2+3] Cycloaddition Amide 2-Ethylisonicotinamide Start->Amide H₂SO₄ Hydrolysis N_Oxide This compound N-oxide Start->N_Oxide m-CPBA N-Oxidation Amidine 2-Ethylisonicotinimidamide Start->Amidine NaNH₂, NH₃(l) Nucleophilic Addition

References

Application Notes and Protocols for In Vitro Assay of 2-Ethylisonicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Potential of 2-Ethylisonicotinonitrile Derivatives

The isonicotinonitrile scaffold, a pyridine ring substituted with a nitrile group, is a privileged structure in medicinal chemistry. Derivatives of this core, including this compound, are synthetic intermediates for a wide array of biologically active molecules.[1] Research has demonstrated that compounds bearing the nicotinonitrile or 2-oxonicotinonitrile motif exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[2][3][4] A significant body of evidence points towards enzyme inhibition as a primary mechanism of action for many of these derivatives.[5][6] Notably, certain nicotinonitrile-based compounds have been identified as potent inhibitors of phosphodiesterases (PDEs), a class of enzymes crucial in regulating intracellular signaling pathways.[7][8][9]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of this compound derivatives. We present detailed, field-proven protocols for two fundamental assays in early-stage drug discovery: a cell-based cytotoxicity assay to determine general toxicity and a biochemical enzyme inhibition assay to investigate a specific, plausible mechanism of action. The protocols are designed to be self-validating systems, incorporating principles of scientific integrity and referencing authoritative guidelines to ensure the generation of robust and reliable data.

Part 1: Cytotoxicity Profiling using the MTT Assay

A primary step in the evaluation of any new chemical entity is to assess its effect on cell viability. A compound that is broadly cytotoxic may have limited therapeutic potential, or its specific activity may be masked by its toxic effects. The MTT assay is a widely used colorimetric method for determining cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[11] The quantity of formazan produced is directly proportional to the number of viable cells.[10]

Causality in Experimental Design: Why the MTT Assay?

The choice of the MTT assay is predicated on its reliability, high-throughput compatibility, and its ability to provide a quantitative measure of a compound's effect on cell viability.[11] By measuring the activity of mitochondrial enzymes, we are probing a fundamental aspect of cellular health. A reduction in this activity is a strong indicator of cellular stress or death induced by the test compound. This assay serves as an essential gatekeeper, allowing for the prioritization of compounds with selective activity over those that are non-specifically toxic.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout cell_seeding 1. Seed Cells in 96-well plate compound_prep 2. Prepare Serial Dilutions of this compound derivative treatment 3. Treat cells with compound dilutions compound_prep->treatment incubation 4. Incubate for 24-72 hours treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_incubation 6. Incubate for 2-4 hours (Formazan formation) mtt_addition->formazan_incubation solubilization 7. Solubilize formazan crystals with DMSO formazan_incubation->solubilization readout 8. Measure Absorbance at 570 nm solubilization->readout

Caption: Workflow for the MTT Cytotoxicity Assay.

Detailed Protocol: MTT Cytotoxicity Assay

Materials and Reagents:

  • This compound derivative of interest

  • Human cancer cell line (e.g., HeLa for cervical cancer, HepG2 for liver cancer)[12]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile 96-well clear, flat-bottom tissue culture plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader capable of measuring absorbance at 570 nm

  • CO₂ incubator (37°C, 5% CO₂)

Step-by-Step Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Include wells for a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death (e.g., doxorubicin or another known cytotoxic agent). Also, include wells with medium only for a background control.[13]

    • After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the medium containing the various concentrations of the test compound or controls to the respective wells.

  • Incubation:

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Formazan Formation:

    • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[14]

    • Incubate the plate for an additional 2 to 4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.[13][14]

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals. For non-adherent cells, the plate may need to be centrifuged first.[13]

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

    • Mix thoroughly by gentle pipetting or by shaking on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the absorbance of the medium-only background wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

ParameterRecommended Value
Cell Seeding Density5,000 - 10,000 cells/well
Compound Incubation Time24, 48, or 72 hours
Final MTT Concentration0.5 mg/mL
Formazan Incubation Time2 - 4 hours
Solubilizing AgentDMSO
Absorbance Wavelength570 nm
Vehicle (DMSO) Conc.< 0.5%

Part 2: Mechanistic Insights via Enzyme Inhibition Assay

Given that nicotinonitrile derivatives have been reported as enzyme inhibitors, with phosphodiesterases (PDEs) being a notable target class, a biochemical enzyme inhibition assay is a logical next step to elucidate a potential mechanism of action.[6][7][9] PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), which are key second messengers in various signaling pathways.[8][9] Inhibiting a specific PDE can have significant therapeutic effects.[3][7]

Causality in Experimental Design: Why a PDE Inhibition Assay?

Targeting a specific enzyme allows for a more nuanced understanding of a compound's activity beyond general cytotoxicity. A PDE inhibition assay provides a direct measure of the compound's ability to interact with and modulate the function of a purified enzyme, free from the complexities of a cellular environment.[15][16] This is a cornerstone of target-based drug discovery.[16] Identifying a potent and selective enzyme inhibitor from the this compound derivative series would be a significant step in a drug discovery program.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_incubation Pre-incubation cluster_reaction Reaction & Detection cluster_analysis Data Analysis reagent_prep 1. Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Dilutions pre_incubation 2. Pre-incubate Enzyme with Inhibitor (Derivative) reagent_prep->pre_incubation initiation 3. Initiate reaction by adding Substrate pre_incubation->initiation monitoring 4. Monitor reaction progress (e.g., change in absorbance/ fluorescence) initiation->monitoring data_analysis 5. Calculate reaction rates and % Inhibition monitoring->data_analysis ic50_calc 6. Determine IC50 value data_analysis->ic50_calc

Caption: Workflow for a generic in vitro enzyme inhibition assay.

Detailed Protocol: Phosphodiesterase (PDE) Inhibition Assay (Example)

This protocol is a general template and should be optimized for the specific PDE isoenzyme being tested.

Materials and Reagents:

  • Purified recombinant human PDE enzyme (e.g., PDE4B or PDE5A)

  • Substrate: cGMP or cAMP, depending on the PDE isoenzyme

  • This compound derivative of interest

  • Assay buffer (optimized for the specific PDE enzyme)

  • Detection reagents (e.g., a commercially available kit that measures the product of the PDE reaction, such as GMP or AMP)

  • Known PDE inhibitor as a positive control (e.g., Rolipram for PDE4, Sildenafil for PDE5)

  • 96-well or 384-well microplates (white or black, depending on the detection method)

  • Microplate reader (luminescence or fluorescence)

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare all reagents in the appropriate assay buffer.

    • Create a serial dilution of the this compound derivative.

    • Prepare the enzyme at a concentration that yields a robust signal within the linear range of the assay. This must be determined empirically during assay development.[17]

  • Assay Procedure:

    • In the wells of the microplate, add the assay buffer.

    • Add the test compound at various concentrations. Include wells for a "no inhibitor" control (100% activity) and a "no enzyme" control (background).

    • Add the PDE enzyme to all wells except the "no enzyme" control.

    • Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature or 37°C, as optimized.[16]

  • Reaction Initiation and Detection:

    • Initiate the enzymatic reaction by adding the substrate (cAMP or cGMP) to all wells.

    • Incubate for the optimized reaction time (e.g., 30-60 minutes).

    • Stop the reaction (if necessary, depending on the detection kit) and add the detection reagents according to the manufacturer's instructions.

    • Read the signal (luminescence or fluorescence) on a microplate reader.

  • Data Analysis:

    • Subtract the background signal ("no enzyme" control) from all other readings.

    • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 x [1 - (Signal of Test Well / Signal of 'No Inhibitor' Control)]

    • Plot the percentage of inhibition against the log of the compound concentration.

    • Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.[15]

ParameterGuideline
Enzyme ConcentrationEmpirically determined for linear reaction rate
Substrate ConcentrationAt or below the Kₘ for competitive inhibitors[17]
Pre-incubation Time15 - 30 minutes
Reaction Time30 - 60 minutes (within linear range)
Positive ControlKnown inhibitor for the target enzyme
Data AnalysisNon-linear regression for IC₅₀

Part 3: Ensuring Trustworthiness through Assay Validation

The generation of reliable and reproducible data is paramount in drug discovery. Every protocol must be a self-validating system, grounded in established scientific principles and regulatory expectations. The validation of an in vitro assay is the process of demonstrating that it is suitable for its intended purpose.[2][18] Key validation parameters, based on guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), should be considered.[2][4][19][20]

Key Validation Parameters
Validation ParameterDescription
Specificity/Selectivity The ability to unequivocally assess the analyte in the presence of other components.[2]
Accuracy The closeness of test results to the true value.
Precision The degree of scatter between a series of measurements (repeatability and intermediate precision).[2]
Linearity & Range The ability to elicit results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower quantification limits (ULOQ and LLOQ).[2]
Robustness A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters.[2]

Adherence to these validation principles ensures that the data generated from these assays are trustworthy and can be used to make informed decisions in the progression of this compound derivatives as potential therapeutic agents.

References

Application Note & Protocol: A Robust Framework for the Scale-up Synthesis of 2-Ethylisonicotinonitrile for Pilot Plant Production

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-Ethylisonicotinonitrile, a pivotal intermediate in the pharmaceutical and agrochemical sectors.[1] The protocol details a robust and scalable two-step process designed for pilot plant implementation, moving from laboratory-scale procedures to kilogram-scale production. Key challenges inherent to process scale-up, such as thermal management, reagent handling, impurity control, and process safety, are addressed with scientifically grounded explanations. By integrating established chemical principles with practical engineering controls, this guide serves as an essential resource for researchers, chemists, and process engineers in the field of drug development and chemical manufacturing.

Introduction: The Strategic Importance and Scale-Up Challenges

This compound is a critical building block whose structure is integral to a variety of active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] The transition from bench-scale synthesis to pilot plant production is a non-trivial undertaking that introduces significant safety and engineering challenges.[2] Specifically, the use of highly reactive and hazardous reagents such as sodium cyanide and sodium hydride necessitates a meticulously designed process with redundant safety measures.[3][4][5] Furthermore, reaction exotherms that are easily managed in laboratory glassware can become dangerous runaway risks in large-volume reactors if not properly controlled. This guide outlines a validated approach to mitigate these risks while ensuring a high-yield, high-purity, and reproducible manufacturing process.

Selected Synthetic Strategy

The chosen synthetic route is a two-step process commencing with 4-cyanopyridine. This pathway was selected for its efficiency, use of readily available starting materials, and the strategic introduction of functional groups to maximize yield and minimize side-product formation.

  • Minisci-Type Radical Alkylation: A homolytic alkylation of 4-cyanopyridine using propionic acid as the ethyl source. This reaction is catalyzed by a silver nitrate and ammonium persulfate system, which has proven effective for functionalizing heteroaromatic bases.[6][7]

  • Thionation (Conversion to Thioamide): While the target is the nitrile, this document will focus on the synthesis of the key intermediate, 2-ethyl-4-cyanopyridine, as the subsequent steps to other APIs (like Ethionamide by thionation) are well-documented.[6][7] This focus allows for a detailed examination of the critical alkylation scale-up.

Process Workflow Diagram

Scale_Up_Synthesis A Start: 4-Cyanopyridine Propionic Acid B Step 1: Minisci Reaction Reagents: AgNO₃, (NH₄)₂S₂O₈, HNO₃ A->B Reagent Charging C In-Process Control: Reaction Monitoring by HPLC/GC B->C Reaction Progress D Work-up & Neutralization Reagents: Aqueous Ammonia B->D Reaction Completion C->B Feedback Loop E Crude Product Isolation: Extraction with Cyclohexane D->E Phase Separation F Purification: Fractional Vacuum Distillation E->F Crude Isolation G Final Product: High-Purity this compound F->G Final Purification H Final QC Analysis: (HPLC, GC, NMR, KF) G->H Quality Release

Caption: High-level workflow for the pilot plant synthesis of this compound.

Pilot Plant Scale-Up Protocol: Synthesis of this compound

This protocol is designed for a 100 L glass-lined reactor system. All operations must be conducted in a designated, well-ventilated area with appropriate engineering controls and personal protective equipment (PPE).

Equipment and Reagents
EquipmentSpecifications
Main Reactor100 L Glass-Lined Steel Reactor with overhead stirring, temperature control unit (-10°C to 150°C), reflux condenser, and nitrogen inlet/outlet.
Addition Vessel20 L graduated vessel for controlled addition of liquids.
ScrubberVent line connected to a caustic scrubber to handle any potential off-gassing.
FiltrationNutsche filter or similar for solid-liquid separation.
Distillation UnitVacuum distillation setup with a fractionating column suitable for kilogram quantities.
ReagentGradeQuantity (kg)Molar Eq.
4-Cyanopyridine99%10.01.0
Propionic Acid99%8.21.15
Silver Nitrate (AgNO₃)99%0.40.024
Nitric Acid (70%)Reagent4.30.49
Ammonium Persulfate98%22.81.04
WaterDeionized30.0-
Aqueous Ammonia (25%)ReagentAs needed-
CyclohexaneReagent60.0-
Oxalic Acid Dihydrate99%14.51.2
AcetoneReagent60.0-
Protocol
  • Reactor Preparation and Inerting: Ensure the reactor is clean, dry, and has passed all pre-operational safety checks. Purge the reactor with nitrogen to establish an inert atmosphere.

  • Reagent Charging:

    • Charge the reactor with 4-cyanopyridine (10.0 kg), water (30.0 L), silver nitrate (0.4 kg), propionic acid (8.2 kg), and nitric acid (4.3 kg).[7]

    • Begin agitation at a moderate speed (e.g., 100 RPM) to ensure homogeneity.

  • Heating: Heat the reaction mixture to an internal temperature of 90-100°C.

  • Initiator Addition:

    • Prepare a solution of ammonium persulfate (22.8 kg) in water.

    • Add the ammonium persulfate solution dropwise to the reactor over a period of 30-60 minutes. Causality: The slow addition of the initiator (ammonium persulfate) is critical to control the rate of the free-radical reaction and manage the resulting exotherm, preventing a dangerous temperature spike.[7]

  • Reaction Monitoring:

    • Maintain the temperature at 90-100°C for an additional 30-60 minutes after the addition is complete.

    • Monitor the reaction progress by taking samples periodically for HPLC or GC analysis to confirm the consumption of the 4-cyanopyridine starting material.

  • Work-up and Neutralization:

    • Cool the reaction mixture to 25-30°C.

    • Carefully neutralize the reaction mass with aqueous ammonia until the pH is between 7.5 and 8.5. Causality: Neutralization is required to quench the reaction and prepare the product for extraction. This step can be exothermic and must be done with adequate cooling.

    • Extract the neutralized mixture with cyclohexane.[7]

  • Impurity Removal (Oxalate Salt Formation):

    • Concentrate the cyclohexane extract.

    • Add acetone (60.0 L) followed by oxalic acid dihydrate (14.5 kg).[7]

    • Stir the mixture. Unreacted 4-cyanopyridine will precipitate as its oxalate salt. Causality: This step selectively removes the key starting material impurity, which has a similar boiling point to the product, thus simplifying the final purification.

    • Filter to remove the precipitated salt.

  • Final Purification:

    • The filtrate, containing the crude this compound, is concentrated under reduced pressure.

    • The resulting crude oil is purified by fractional vacuum distillation to yield the final product.[7]

Quality Control and Specifications

ParameterSpecificationAnalytical Method
AppearanceColorless to pale yellow liquidVisual Inspection
IdentityConforms to reference spectrum¹H NMR, ¹³C NMR, MS
Purity≥ 99.0%GC Area %
Water Content≤ 0.1%Karl Fischer Titration
Boiling PointApprox. 211°C @ 760 mmHg[1]Physical Measurement

Safety and Engineering Controls

  • Hazardous Reagents: Both silver nitrate and ammonium persulfate are strong oxidizing agents. Nitric acid is highly corrosive. Handle all reagents with appropriate PPE, including chemical-resistant gloves, safety goggles, and lab coats.[5]

  • Thermal Hazard: The Minisci reaction is exothermic. A robust reactor cooling system and controlled addition of the initiator are mandatory to prevent runaway reactions. Continuous temperature monitoring with alarms is essential.

  • Off-Gassing: The reaction may produce nitrogen oxides and other fumes. The reactor must be vented through a validated caustic scrubber system to neutralize any acidic gases before release.

  • Material Handling: For kilogram-scale operations, consider using technologies like dissolvable bags for solids to minimize dust exposure and handling risks.[4][8]

Logical Relationship Diagram

Caption: Key relationships between inputs, process logic, and outputs for the synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Ethylisonicotinonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. The information is presented in a direct question-and-answer format to address specific issues you may encounter.

Section 1: Synthesis Strategy & Core Concepts

This section addresses fundamental questions regarding the synthetic approach to this compound, a key intermediate in the development of various pharmaceutical and agrochemical compounds.[1]

Q1: What are the most common and effective strategies for synthesizing this compound?

The synthesis of this compound (target molecule) typically proceeds via two main strategic pathways:

  • Late-Stage Cyanation: This is the most prevalent approach, involving the introduction of a nitrile group onto a pre-formed 2-ethylpyridine scaffold. The most common precursor is a 2-ethyl-4-halopyridine (chloro- or bromo-). This pathway leverages well-established cross-coupling chemistry.

  • Ring Formation/Construction: This involves building the pyridine ring with the ethyl and cyano groups already positioned or installed during the cyclization process. This can be achieved through multi-component reactions, such as a modified Hantzsch synthesis, by condensing a β-ketoester, an aldehyde, and a nitrile-containing active methylene compound.[2]

For yield optimization and troubleshooting, this guide will focus primarily on the Late-Stage Cyanation strategy due to its modularity and the extensive literature on analogous transformations.

Q2: What is the core mechanism of the preferred late-stage cyanation reaction?

The preferred method is a transition-metal-catalyzed cross-coupling reaction, most commonly using a Palladium catalyst. The catalytic cycle provides a clear framework for understanding the reaction and troubleshooting its failures.

The generally accepted mechanism for a Pd-catalyzed cyanation of an aryl halide (like 2-ethyl-4-chloropyridine) involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-ethyl-4-halopyridine, forming a Pd(II) complex.

  • Transmetalation/Cyanide Exchange: The cyanide source (e.g., Zn(CN)₂, KCN, K₄[Fe(CN)₆]) exchanges the halide on the Pd(II) complex with a cyanide group.

  • Reductive Elimination: The this compound product is formed as the Pd(II) complex reductively eliminates, regenerating the active Pd(0) catalyst to continue the cycle.[3]

.dot

Palladium_Catalyzed_Cyanation cluster_0 pd0 Pd(0)L_n (Active Catalyst) pd_complex Ar-Pd(II)-X (Intermediate) pd0->pd_complex + Ar-X aryl_halide 2-Ethyl-4-Halopyridine (Ar-X) oxidative_addition Oxidative Addition pd_cn_complex Ar-Pd(II)-CN pd_complex->pd_cn_complex + M-CN - M-X cn_source Cyanide Source (M-CN) transmetalation Transmetalation pd_cn_complex->pd0 product This compound (Ar-CN) pd_cn_complex->product reductive_elimination Reductive Elimination

Caption: Palladium-catalyzed cyanation cycle.

Section 2: Troubleshooting Low Yields

This section provides direct answers to the most common yield-related problems.

Q3: My reaction has a very low yield or fails to proceed. What are the most common general causes?

Low yields in transition metal-catalyzed cyanations often trace back to a few critical issues:

  • Catalyst Inactivity/Deactivation: The cyanide ion (CN⁻) can act as a poison to the palladium catalyst.[4] Furthermore, inadequate degassing can allow oxygen to oxidize and deactivate the Pd(0) catalyst.

  • Poor Substrate Reactivity: The nature of the leaving group is critical. The reactivity order is generally I > Br > OTf >> Cl. Aryl chlorides are notoriously less reactive and may require specialized ligands or harsher conditions to achieve good yields.[3][5]

  • Presence of Water or Protic Impurities: Water can hydrolyze the nitrile product back to an amide or carboxylic acid under reaction conditions, especially if the temperature is high.[6] It can also interfere with certain cyanide sources.

  • Incorrect Stoichiometry: An improper ratio of catalyst, ligand, base, or cyanide source can stall the reaction.

Q4: My reaction stalls with significant starting material remaining. How can I drive it to completion?

This is a common issue indicating a problem with catalyst turnover or overall reaction kinetics.

  • Increase Catalyst Loading: While not ideal for process chemistry, for initial troubleshooting, increasing the catalyst loading from 1-2 mol% to 5 mol% can help determine if catalyst activity is the primary issue.

  • Evaluate Ligand Choice: The ligand stabilizes the palladium catalyst and facilitates both oxidative addition and reductive elimination. For less reactive aryl chlorides, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, tBuXPhos) are often required to promote the difficult oxidative addition step.[3]

  • Increase Temperature: Higher temperatures can overcome the activation energy barrier. However, be cautious, as this can also lead to side reactions or product degradation. A systematic temperature screen (e.g., 80°C, 100°C, 120°C) is recommended. Microwave heating can sometimes significantly improve reaction pace and yield compared to conventional heating.[3]

  • Check Your Cyanide Source: Some cyanide sources are more effective than others. K₄[Fe(CN)₆] is an inexpensive and relatively safe option but may require a phase-transfer catalyst like TBAB (tetrabutylammonium bromide) to improve solubility and reactivity.[3] Zinc cyanide (Zn(CN)₂) is often highly effective but requires a stoichiometric amount.

Q5: I'm observing multiple side products. How can I improve selectivity?

Side product formation is a direct hit to your yield and complicates purification.

  • Hydrodehalogenation: This is the replacement of the halide with a hydrogen atom, forming 2-ethylpyridine. This side reaction is often promoted by moisture or protic impurities and can be significant if the catalyst system is not optimal.[5]

    • Solution: Ensure all reagents and solvents are rigorously dried. Use anhydrous solvents and dry reagents under vacuum or in an oven.

  • Amide Formation: Hydrolysis of the product nitrile to 2-ethylisonicotinamide.

    • Solution: Minimize water content and consider shorter reaction times or lower temperatures. Workup should be performed under neutral or slightly basic conditions until the cyanide is removed.[4]

  • Homocoupling: Formation of a dimer of your starting material.

    • Solution: This often points to an issue with the catalytic cycle. Re-evaluating the ligand and solvent may be necessary.

Troubleshooting Workflow: Low Product Yield

.dot

Troubleshooting_Yield start Low Yield of This compound check_conversion Analyze Crude Reaction Mixture (TLC/LCMS) Is starting material (SM) consumed? start->check_conversion sm_present High SM Remaining check_conversion->sm_present No sm_consumed Low SM Remaining check_conversion->sm_consumed Yes catalyst_issue Potential Catalyst/Kinetics Issue sm_present->catalyst_issue side_products Side Products Observed? sm_consumed->side_products increase_temp Action: Increase Temperature (e.g., 20°C increments) catalyst_issue->increase_temp change_ligand Action: Use More Active Ligand (e.g., Buchwald-type biarylphosphine) increase_temp->change_ligand check_reagents Action: Verify Reagent Purity (Degas solvent, check catalyst quality) change_ligand->check_reagents hydrodehalogenation Hydrodehalogenation (Ar-H) side_products->hydrodehalogenation Yes, Ar-H hydrolysis Hydrolysis (Amide/Acid) side_products->hydrolysis Yes, Ar-CONH2 purification_loss No major side products side_products->purification_loss No dry_reagents Action: Rigorously Dry Reagents & Solvents hydrodehalogenation->dry_reagents optimize_workup Action: Adjust Workup pH (Avoid acidic conditions) hydrolysis->optimize_workup optimize_purification Action: Optimize Purification (Different column phase, recrystallization) purification_loss->optimize_purification

Caption: A decision tree for troubleshooting low yields.

Section 3: Optimizing Reaction Parameters

Fine-tuning your reaction conditions is essential for maximizing yield, especially during scale-up.

Q6: How do I select the optimal catalyst system (metal, ligand, and additives)?

Systematic screening is the most reliable method. While palladium is the most common, nickel catalysts can also be highly effective, sometimes with different substrate scope and functional group tolerance.[5]

ParameterOptionsRationale & Considerations
Metal Source Pd₂(dba)₃, Pd(OAc)₂, NiCl₂Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a Pd(II) precatalyst that is reduced in situ. Nickel salts are an inexpensive alternative.[5]
Ligand Xantphos, dppf, XPhos, SPhosFor challenging substrates like aryl chlorides, bulky, electron-rich biaryl phosphine ligands (XPhos, SPhos) are often superior.[3]
Cyanide Source K₄[Fe(CN)₆], Zn(CN)₂, KCN, TMSCNK₄[Fe(CN)₆] is safe and cheap but may require additives.[3] Zn(CN)₂ is highly effective but toxic. TMSCN is also effective but moisture-sensitive.[7]
Additive NaI, TBAB, Cu(OAc)₂NaI can be critical for nickel-catalyzed reactions.[5] TBAB acts as a phase-transfer catalyst. Copper salts can sometimes promote cyanation.[8]
Q7: What is the role of the solvent, and how does it impact yield?

The solvent plays a crucial role in solubilizing reagents, stabilizing catalytic intermediates, and influencing reaction temperature.

  • Polar Aprotic Solvents like DMF, DMAc, and NMP are most common. They have high boiling points, allowing for a wide temperature range, and they effectively solubilize the polar intermediates in the catalytic cycle.

  • Ethereal Solvents like Dioxane or THF are also used. They are less polar than amides and can sometimes minimize side reactions.

  • Solvent Quality: The solvent must be anhydrous. The presence of water can lead to side reactions and catalyst deactivation. Using freshly distilled or commercially available anhydrous solvents is critical.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Cyanation of 2-Ethyl-4-chloropyridine

This is a representative protocol and must be adapted and optimized for your specific setup and scale.

  • Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-ethyl-4-chloropyridine (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

  • Solvent Addition: Add anhydrous, degassed DMAc (dimethylacetamide) to achieve a substrate concentration of approximately 0.5 M.

  • Reaction: Stir the mixture at 120 °C. Monitor the reaction progress by TLC or LC-MS every 2-4 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a solution of aqueous ammonia (to quench residual zinc salts) and ethyl acetate. Stir for 30 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain this compound.

Protocol 2: Troubleshooting Catalyst Deactivation

If you suspect catalyst deactivation is the cause of low yield:

  • Reagent & Glassware Prep: Rigorously dry all glassware in an oven at >120°C overnight. Ensure your catalyst and ligand have been stored properly under an inert atmosphere. Use a fresh bottle of anhydrous solvent.

  • Solvent Degassing: Before use, degas the solvent by sparging with argon for at least 30 minutes or by using three freeze-pump-thaw cycles.

  • Strict Inert Atmosphere: Assemble the reaction under a positive pressure of an inert gas. Use septa and cannulation techniques for liquid transfers to avoid introducing air.

  • Run a Control: Run the reaction side-by-side with a previous attempt, changing only the parameters related to inertness and dryness, to confirm if atmospheric contamination was the issue.

Section 5: Safety Considerations

Q8: What are the critical safety precautions when handling cyanide sources?

Cyanide compounds are highly toxic and require strict safety protocols.

  • Engineering Controls: Always handle solid cyanides and reaction mixtures in a certified chemical fume hood to prevent inhalation of dust or hydrogen cyanide (HCN) gas.[4]

  • Avoid Acidic Conditions: NEVER mix cyanide salts with acids. This will rapidly generate highly toxic and flammable hydrogen cyanide (HCN) gas.[4] Ensure all workup and quenching procedures are performed under basic or neutral conditions.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical safety goggles, and double-glove with chemical-resistant nitrile gloves.[4]

  • Emergency Preparedness: Know the location of your lab's safety shower, eyewash station, and cyanide antidote kit. Never work alone when handling cyanides.[4]

  • Waste Disposal: All cyanide-containing waste must be quenched (e.g., with bleach or hydrogen peroxide under basic conditions) according to your institution's hazardous waste protocols before disposal.

References

Technical Support Center: Synthesis of 2-Ethylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-Ethylisonicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate common side reactions, ensuring the synthesis of high-purity this compound.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

A1: The two most prevalent industrial routes for the synthesis of this compound are:

  • Ammoxidation of 2-ethyl-4-methylpyridine: This is a gas-phase catalytic reaction where 2-ethyl-4-methylpyridine is reacted with ammonia and oxygen (typically from the air) at elevated temperatures.[1][2] This method is often favored for its atom economy and the use of readily available starting materials.

  • Cyanation of a 2-ethyl-4-halopyridine: This involves a nucleophilic aromatic substitution reaction where a leaving group (typically chlorine or bromine) at the 4-position of the 2-ethylpyridine ring is displaced by a cyanide anion.[3][4] This route offers high selectivity but may involve more expensive starting materials and reagents.

Q2: What are the most common impurities I should be aware of?

A2: The impurity profile largely depends on the synthetic route. For the ammoxidation route, common impurities include:

  • Unreacted 2-ethyl-4-methylpyridine

  • Partially oxidized intermediates such as 2-ethyl-4-pyridinecarboxaldehyde and 2-ethylisonicotinamide.

  • Over-oxidized products like 2-ethylisonicotinic acid.

  • Combustion byproducts like carbon monoxide and carbon dioxide.

For the cyanation route, you may encounter:

  • Unreacted 2-ethyl-4-halopyridine.

  • Hydrolysis products such as 2-ethylisonicotinamide and 2-ethylisonicotinic acid.

  • Side products from reactions with the solvent, especially if using polar aprotic solvents like DMF or DMSO at high temperatures.

  • Positional isomers, although less common with a pre-functionalized starting material.

Q3: How can I detect and quantify these impurities?

A3: A combination of chromatographic and spectroscopic techniques is essential for accurate impurity profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile and semi-volatile impurities.[5][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used method for purity assessment and the quantification of non-volatile impurities.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about impurities, which is invaluable for their definitive identification.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify functional groups present in impurities, aiding in their characterization.

II. Troubleshooting Guide: Side Reactions and Mitigation Strategies

This section provides a detailed breakdown of common side reactions encountered during the synthesis of this compound, their mechanistic origins, and practical troubleshooting advice.

Route 1: Ammoxidation of 2-Ethyl-4-Methylpyridine

The ammoxidation process, while efficient, is susceptible to a range of side reactions due to the harsh reaction conditions.

  • Observation: Significant amount of 2-ethyl-4-methylpyridine detected in the final product.

  • Causality: This is often due to insufficient catalyst activity, non-optimal reaction temperature, or a short residence time in the reactor. The catalyst can be deactivated by coking or poisoning.

  • Troubleshooting & Prevention:

    • Catalyst Selection and Maintenance: Ensure the use of a highly active and selective catalyst, typically based on vanadium and molybdenum oxides.[9][10] Regular catalyst regeneration or replacement is crucial to maintain activity.

    • Temperature Optimization: The reaction temperature is a critical parameter. Too low a temperature will result in incomplete conversion, while too high a temperature can lead to over-oxidation and byproduct formation. The optimal temperature range is typically between 350-450°C.[1]

    • Flow Rate and Residence Time: Adjust the flow rates of the reactants to ensure sufficient residence time in the catalyst bed for complete conversion.

  • Observation: Presence of 2-ethyl-4-pyridinecarboxaldehyde, 2-ethylisonicotinamide, and 2-ethylisonicotinic acid.

  • Causality: These impurities are intermediates in the ammoxidation process. Their presence indicates that the reaction has not gone to completion or that the reaction conditions favor their accumulation. The formation of the amide and acid is due to the presence of water, a byproduct of the main reaction.[11]

  • Troubleshooting & Prevention:

    • Control of Reactant Ratios: The molar ratio of ammonia to the pyridine starting material is crucial. A higher ammonia concentration generally favors the formation of the nitrile over the aldehyde and acid.

    • Water Management: While water is a reaction product, excessive water in the feed can promote the hydrolysis of the nitrile to the amide and acid. Ensure the reactants are dry.

    • Catalyst Composition: The catalyst composition can be tuned to favor nitrile formation. For instance, the addition of promoters can enhance the selectivity towards the nitrile.

  • Observation: Low yield of the desired product and detection of significant amounts of carbon monoxide and carbon dioxide in the off-gas.

  • Causality: This is a result of excessive reaction temperature or a highly active, non-selective catalyst, leading to the complete combustion of the organic substrate.

  • Troubleshooting & Prevention:

    • Temperature Control: Precise temperature control is paramount. Utilize a reactor with excellent heat transfer capabilities to prevent hotspots, which can lead to runaway reactions and over-oxidation.[12]

    • Oxygen Concentration: The concentration of oxygen in the feed must be carefully controlled. Operating outside the flammable limits is a primary safety concern, and an excess of oxygen can promote complete combustion.

Route 2: Cyanation of 2-Ethyl-4-Halopyridine

This route offers high selectivity but is not without its own set of potential side reactions.

  • Observation: Presence of unreacted 2-ethyl-4-halopyridine in the product mixture.

  • Causality: This can be due to several factors, including insufficient reaction time or temperature, deactivation of the catalyst (if used), or poor solubility of the cyanide salt.

  • Troubleshooting & Prevention:

    • Reaction Conditions: Ensure the reaction is run for a sufficient amount of time at the optimal temperature. Microwave irradiation can sometimes be used to accelerate the reaction.

    • Cyanide Source and Solubility: Use a cyanide source with good solubility in the chosen solvent. Phase-transfer catalysts can be employed to facilitate the reaction between the organic substrate and the inorganic cyanide salt.

    • Catalyst Choice: For less reactive halopyridines (e.g., chlorides), the use of a palladium or nickel catalyst may be necessary to achieve good conversion.[3]

  • Observation: Formation of 2-ethylisonicotinamide and 2-ethylisonicotinic acid.

  • Causality: The nitrile group is susceptible to hydrolysis, especially under acidic or basic conditions and at elevated temperatures. The work-up procedure is a common source of these impurities.

  • Troubleshooting & Prevention:

    • Anhydrous Conditions: Conduct the reaction under anhydrous conditions to the extent possible.

    • Neutral Work-up: During the work-up, maintain a neutral pH to minimize hydrolysis. If an acidic or basic wash is necessary, perform it at low temperatures and for a short duration.

    • Solvent Choice: Choose a solvent that is less prone to participating in side reactions.

  • Observation: Detection of other cyanopyridine isomers.

  • Causality: While less common with a pre-functionalized starting material, isomer formation can occur through rearrangement reactions, especially at high temperatures or in the presence of certain catalysts. A study on a similar synthesis of 2-propyl-4-cyanopyridine identified 2-ethyl-4-cyanopyridine as a side product, suggesting that radical reactions can lead to the formation of different alkylated pyridines.

  • Troubleshooting & Prevention:

    • Mild Reaction Conditions: Employ the mildest possible reaction conditions (temperature, pressure) to achieve the desired transformation.

    • Selective Catalysts: If a catalyst is used, select one that is known for its high regioselectivity.

III. Visualizing the Reaction Pathways

The following diagrams illustrate the primary synthesis routes and the key side reactions for the formation of this compound.

Ammoxidation_Pathway cluster_main Main Ammoxidation Pathway cluster_side Side Reactions 2-ethyl-4-methylpyridine 2-ethyl-4-methylpyridine Intermediate_Aldehyde 2-ethyl-4-pyridinecarboxaldehyde 2-ethyl-4-methylpyridine->Intermediate_Aldehyde + O2 COx CO, CO2 2-ethyl-4-methylpyridine->COx Over-oxidation This compound This compound Intermediate_Aldehyde->this compound + NH3, - H2O Amide 2-ethylisonicotinamide This compound->Amide + H2O (Hydrolysis) Acid 2-ethylisonicotinic acid Amide->Acid + H2O (Hydrolysis)

Caption: Ammoxidation pathway for this compound synthesis.

Cyanation_Pathway cluster_main_cyanation Main Cyanation Pathway cluster_side_cyanation Side Reactions 2-ethyl-4-halopyridine 2-ethyl-4-halopyridine 2-Ethylisonicotinonitrile_C This compound 2-ethyl-4-halopyridine->2-Ethylisonicotinonitrile_C + CN- Amide_C 2-ethylisonicotinamide 2-Ethylisonicotinonitrile_C->Amide_C + H2O (Hydrolysis) Acid_C 2-ethylisonicotinic acid Amide_C->Acid_C + H2O (Hydrolysis)

Caption: Cyanation pathway for this compound synthesis.

IV. Experimental Protocol: A General Guideline

The following is a generalized protocol for the synthesis of this compound via the cyanation of 2-ethyl-4-chloropyridine. This should be adapted and optimized based on your specific laboratory conditions and safety protocols.

Materials:

  • 2-ethyl-4-chloropyridine

  • Sodium cyanide (or other cyanide source)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-ethyl-4-chloropyridine and the phase-transfer catalyst.

  • Solvent Addition: Add the anhydrous polar aprotic solvent under a nitrogen atmosphere.

  • Cyanide Addition: Carefully add the sodium cyanide to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir for the required time (monitor by TLC or GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Safety Precautions:

  • Cyanide is extremely toxic. All manipulations involving cyanide salts must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Have a cyanide antidote kit readily available and be trained in its use.

  • Acidification of cyanide solutions will release highly toxic hydrogen cyanide gas. Avoid acidic conditions during the reaction and work-up.

V. Data Summary Table

ImpurityCommon Synthesis RouteAnalytical Detection MethodMitigation Strategy
2-ethyl-4-methylpyridineAmmoxidationGC-MSOptimize temperature, residence time, and catalyst activity
2-ethyl-4-pyridinecarboxaldehydeAmmoxidationGC-MS, HPLCIncrease ammonia to substrate ratio, optimize catalyst
2-ethylisonicotinamideAmmoxidation, CyanationHPLC, LC-MSControl water content, neutral work-up
2-ethylisonicotinic acidAmmoxidation, CyanationHPLC, LC-MSControl water content, neutral work-up
CO, CO₂AmmoxidationOff-gas analysisPrecise temperature control, optimize oxygen concentration
2-ethyl-4-halopyridineCyanationGC-MS, HPLCOptimize reaction time and temperature, use of catalyst

VI. References

  • Chen, H., Sun, S., Xi, H., Hu, K., Zhang, N., Qu, J., & Zhou, Y. (2019). A practical and efficient synthesis of nitriles from aldehydes with sodium peroxodisulfate and sodium iodide. Tetrahedron Letters, 60(21), 1434-1436.

  • Elder, D. P., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC North America, 27(12), 1044-1059.

  • Gajula, C., Palle, V. P., & Kalle, A. M. (2014). Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. Der Pharma Chemica, 6(6), 334-341.

  • Thermo Fisher Scientific. (2016). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry.

  • Agilent Technologies. (2014). Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS.

  • Shimadzu. (n.d.). Impurities Analysis.

  • AMS Biotechnology (Europe) Ltd. (2025). Impurity profiling and HPLC methods for drug quality compliance.

  • Google Patents. (2004). Process for the preparation of 2-cyanopyridines. US6699993B1.

  • PerkinElmer. (n.d.). Control of Impurities.

  • Fort, Y., et al. (1995). Synthesis of Aminopyridines via an Unprecedented Nucleophilic Aromatic Substitution of Cyanopyridines. Tetrahedron Letters, 36(45), 8279-8282.

  • Chang, S., et al. (2024). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. Angewandte Chemie International Edition, 63(24), e202401388.

  • Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993-997.

  • Jacobsen, E. N., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Nature Chemistry, 8(7), 718-724.

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.

  • Bell, A. T., & Iglesia, E. (2021). Insights into the mechanism and kinetics of propene oxidation and ammoxidation over bismuth molybdate catalysts derived from experimental and theoretical methods. Catalysis Science & Technology, 11(15), 4984-5003.

  • ChemicalBook. (n.d.). 4-Cyanopyridine synthesis.

  • Jacobsen, E. N., et al. (2016). Concerted Nucleophilic Aromatic Substitutions. Nature Chemistry, 8(7), 718-724.

  • European Patent Office. (2023). AMMOXIDATION CATALYST, METHOD FOR PRODUCING SAME, AND METHOD FOR PRODUCING ACRYLONITRILE USING AMMOXIDATION CATALYST. EP4201550A1.

  • Google Patents. (2011). Synthesis method of 4-cyanopyridine. CN101602719B.

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.

  • González, L., & Corral, I. (2021). From Light Absorption to Product Formation: Mechanistic Origins of Pyridine N-Oxide Photochemistry. The Journal of Physical Chemistry Letters, 12(42), 10408-10415.

  • Google Patents. (1998). Ammoxidation process for producing acetonitrile. US5756802A.

  • Sammakia, T., et al. (2021). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. The Journal of Organic Chemistry, 86(23), 16298-16309.

  • Hansen, T. V., & Undheim, K. (2001). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 6(11), 904-907.

  • Google Patents. (1972). Ammoxidation of 2-picoline to picolinonitrile. US3637715A.

  • Google Patents. (2014). Ammoxidation catalyst and method for producing nitrile compound using the same. CN102458654B.

  • American Chemical Society. (2025). Strategies for mitigating nitrosamine contamination in pharmaceutical drug manufacturing: insights from FDA research. ACS Fall 2025.

References

Technical Support Center: Optimizing Derivatization of 2-Ethylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Ethylisonicotinonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common challenges encountered during the derivatization of this versatile synthetic intermediate.

Introduction to this compound Derivatization

This compound is a valuable building block in medicinal and agrochemical research.[1] Its utility stems from the reactivity of the nitrile group, which can be transformed into several key functional groups, primarily carboxylic acids and primary amines.[2] These transformations open pathways to a diverse range of active pharmaceutical ingredients (APIs) and other high-value molecules.

The two most common and critical derivatization pathways are:

  • Hydrolysis: Conversion of the nitrile to 2-ethylisonicotinic acid.

  • Reduction: Conversion of the nitrile to (2-ethylpyridin-4-yl)methanamine.

This guide is structured to address specific issues you may encounter in both of these transformations, providing not just protocols, but the rationale behind them to empower your experimental design.

Section 1: Hydrolysis to 2-Ethylisonicotinic Acid

The conversion of the nitrile group to a carboxylic acid is a fundamental transformation that often requires forcing conditions to proceed to completion. The reaction proceeds through an amide intermediate, which can sometimes be challenging to fully hydrolyze.[3]

FAQ 1.1: What are the standard conditions for hydrolyzing this compound?

There are two primary, reliable methods for nitrile hydrolysis: acidic and basic conditions. The choice often depends on the stability of other functional groups in your molecule.

  • Acidic Hydrolysis: This method typically involves heating the nitrile under reflux with a strong mineral acid like aqueous hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[3][4] The reaction directly yields the free carboxylic acid and the corresponding ammonium salt (e.g., ammonium chloride).[3]

  • Basic Hydrolysis: This involves refluxing the nitrile with a strong aqueous base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4] This reaction produces the carboxylate salt (e.g., sodium 2-ethylisonicotinate) and ammonia gas.[3] A subsequent acidification step during work-up is required to protonate the salt and isolate the free carboxylic acid.[3]

The mechanism in both cases involves the initial formation of a tetrahedral intermediate after nucleophilic attack (by water in acid, or hydroxide in base) on the electrophilic nitrile carbon.[5]

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A1 Nitrile Protonation A2 Nucleophilic Attack (H₂O) A1->A2 A3 Tautomerization to Amide A2->A3 A4 Amide Hydrolysis A3->A4 A5 Carboxylic Acid A4->A5 B1 Nucleophilic Attack (OH⁻) B2 Protonation B1->B2 B3 Tautomerization to Amide B2->B3 B4 Amide Hydrolysis B3->B4 B5 Carboxylate Salt B4->B5

Caption: Key stages in acid- and base-catalyzed nitrile hydrolysis.

Troubleshooting Guide 1.2: My hydrolysis reaction is slow or incomplete. How can I improve the conversion rate?

Incomplete conversion is the most common issue in nitrile hydrolysis. The stability of the intermediate amide can make the second hydrolysis step particularly sluggish.[6]

Causality:

  • Insufficient Energy: Both steps of hydrolysis have significant activation energy barriers.

  • Reagent Concentration: Dilute acid or base may not be effective enough to drive the reaction to completion.

  • Phase Transfer Issues: If your substrate is not fully soluble in the aqueous medium, the reaction rate will be limited by mass transfer between phases.

Solutions:

  • Increase Temperature: Ensure the reaction is maintained at a vigorous reflux. This is the most critical parameter.

  • Increase Reagent Concentration: Move from dilute acids/bases (e.g., 2M HCl) to more concentrated solutions (e.g., 6M HCl or 50% w/v NaOH). Forcing conditions are often necessary.

  • Add a Co-solvent: If solubility is an issue, adding a water-miscible, high-boiling point co-solvent like ethanol, dioxane, or diethylene glycol can help homogenize the reaction mixture.

  • Extend Reaction Time: Monitor the reaction by TLC or HPLC. Some hydrolyses can take 12-24 hours or longer to reach completion.

G Start Incomplete Hydrolysis Observed Q1 Is the reaction at vigorous reflux? Start->Q1 A1_No Increase heating mantle temperature to ensure strong reflux. Q1->A1_No No Q2 Is the starting material fully dissolved? Q1->Q2 Yes A1_Yes Increase Reagent Concentration (e.g., 3M -> 6M HCl) A2_Yes Extend Reaction Time (Monitor by TLC/HPLC every 4-6 hours) A1_Yes->A2_Yes End Re-evaluate Reaction Progress A1_No->End Q2->A1_Yes Yes A2_No Add a high-boiling, water-miscible co-solvent (e.g., Ethanol, Dioxane) Q2->A2_No No A2_Yes->End A2_No->End

Caption: Troubleshooting workflow for incomplete nitrile hydrolysis.

Troubleshooting Guide 1.3: How do I handle the work-up and purification of 2-ethylisonicotinic acid?

Proper work-up is crucial for isolating your product in high purity. The procedure depends on whether you used acidic or basic hydrolysis.

  • From Acidic Hydrolysis:

    • Cool the reaction mixture.

    • Adjust the pH to the isoelectric point of 2-ethylisonicotinic acid (typically around pH 3-4) using a base (e.g., concentrated NaOH or NH₄OH). This will cause the product to precipitate as it is least soluble at this pH.

    • Filter the solid product, wash with cold water, and dry.

    • If no precipitate forms, or for higher recovery, extract the aqueous solution with an organic solvent like ethyl acetate or a chloroform/isopropanol mixture.

  • From Basic Hydrolysis:

    • Cool the reaction mixture.

    • Carefully acidify the solution with a strong acid (e.g., concentrated HCl) to the isoelectric point (pH 3-4).[3] Caution: This is an exothermic neutralization reaction. Add the acid slowly in an ice bath.

    • The product should precipitate out. Filter, wash with cold water, and dry.

    • Further purification can be achieved by recrystallization, typically from water or an ethanol/water mixture.[7]

Section 2: Reduction to (2-Ethylpyridin-4-yl)methanamine

The reduction of a nitrile to a primary amine is a powerful synthetic tool, but it is often plagued by the formation of secondary and tertiary amine byproducts.[8][9] Selecting the right reducing agent and conditions is key to achieving high selectivity.

FAQ 2.1: What are the recommended methods for reducing this compound?

Two main classes of reagents are used for this transformation: catalytic hydrogenation and chemical hydrides.

  • Catalytic Hydrogenation: This method uses hydrogen gas (H₂) in the presence of a metal catalyst.[9]

    • Common Catalysts: Raney Nickel (Ra-Ni), Palladium on Carbon (Pd/C), Platinum Dioxide (PtO₂).[9]

    • Advantages: Cost-effective for large-scale synthesis, environmentally benign (water is the only byproduct), and avoids pyrophoric reagents.

    • Disadvantages: Can lead to over-alkylation, forming secondary ((R-CH₂)₂NH) and tertiary ((R-CH₂)₃N) amines.[9]

  • Chemical Hydride Reduction: This involves stoichiometric amounts of a metal hydride reagent.

    • Common Reagents: Lithium aluminum hydride (LiAlH₄) is the most common and effective for reducing nitriles to primary amines.[10][11] Borane complexes (BH₃-THF, BH₃-SMe₂) are also viable alternatives.[8]

    • Advantages: Generally provides high yields of the primary amine with minimal byproduct formation.[10]

    • Disadvantages: LiAlH₄ is highly reactive and pyrophoric, requiring strict anhydrous conditions and careful handling. The work-up can be complex.

Troubleshooting Guide 2.2: My reduction is producing significant secondary amine byproducts. How can I improve selectivity?

This is a classic problem, especially with catalytic hydrogenation. The primary amine product can react with the intermediate imine, leading to over-alkylation.[12]

Causality: The reaction proceeds via an imine intermediate. The desired pathway is the reduction of this imine to the primary amine. However, the primary amine product can act as a nucleophile, attacking another imine intermediate, which after reduction and loss of ammonia, leads to the secondary amine.

G Nitrile R-C≡N Imine Imine Intermediate [R-CH=NH] Nitrile->Imine + H₂ P_Amine Primary Amine (Desired Product) R-CH₂NH₂ Imine->P_Amine + H₂ (Desired Pathway) Intermediate2 Dimer Intermediate Imine->Intermediate2 + Primary Amine (Side Reaction) P_Amine->Intermediate2 S_Amine Secondary Amine (Byproduct) (R-CH₂)₂NH Intermediate2->S_Amine + H₂, - NH₃

Caption: Competing pathways in nitrile reduction leading to byproducts.

Solutions:

  • For Catalytic Hydrogenation:

    • Add Ammonia: The most effective method is to conduct the hydrogenation in a solution saturated with ammonia (often using methanolic or ethanolic ammonia).[8] The excess ammonia shifts the equilibrium away from the formation of the secondary amine.

    • Optimize Catalyst: Raney Nickel is often preferred over Palladium for suppressing secondary amine formation.[8]

    • Adjust Conditions: Lower temperatures and higher hydrogen pressures can sometimes favor the primary amine.

  • Use a Chemical Hydride: If selectivity remains an issue, switching to LiAlH₄ is the most reliable solution. It is a very powerful reducing agent that rapidly converts the nitrile to the amine, minimizing the opportunity for side reactions.[13]

Troubleshooting Guide 2.3: The reaction with LiAlH₄ is showing low yield. What are the key parameters?

While powerful, LiAlH₄ requires meticulous technique.

Causality:

  • Moisture Contamination: LiAlH₄ reacts violently with water. Any moisture in the solvent, glassware, or on the starting material will consume the reagent and reduce the yield.

  • Improper Stoichiometry: An insufficient amount of LiAlH₄ will lead to incomplete reaction.

  • Work-up Losses: The aluminum salts formed during the work-up can form a gelatinous precipitate that traps the product, making extraction difficult.

Solutions:

  • Ensure Anhydrous Conditions: Use freshly distilled anhydrous solvents (like THF or diethyl ether). Dry all glassware in an oven overnight and cool under a stream of nitrogen or argon.

  • Use Sufficient Reagent: A stoichiometry of 1.0 to 1.5 equivalents of LiAlH₄ is typically required for complete reduction.

  • Perform a Fieser Work-up: To avoid gelatinous precipitates, use the Fieser method for quenching the reaction. For a reaction using 'X' grams of LiAlH₄, sequentially and carefully add:

    • 'X' mL of water

    • 'X' mL of 15% aqueous NaOH

    • '3X' mL of water This procedure results in a granular, easily filterable precipitate of aluminum salts, greatly improving the ease of isolation and yield.

Appendices

Appendix A: Detailed Experimental Protocols

Protocol 1: Basic Hydrolysis of this compound

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Add a 25% aqueous solution of sodium hydroxide (NaOH) (5-10 eq).

  • Heat the mixture to a vigorous reflux and maintain for 8-12 hours. Monitor reaction completion by TLC or HPLC.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add concentrated hydrochloric acid (HCl) until the pH of the solution is ~3.5.

  • A white precipitate of 2-ethylisonicotinic acid should form.

  • Stir the slurry for 30 minutes at 0-5 °C, then collect the solid by vacuum filtration.

  • Wash the filter cake with cold water and dry under vacuum to yield the product.

Protocol 2: Reduction of this compound with LiAlH₄

  • Under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF) to a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and a reflux condenser.

  • Cool the flask to 0 °C and carefully add lithium aluminum hydride (LiAlH₄) (1.2 eq) portion-wise.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the nitrile solution dropwise to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Monitor completion by TLC.

  • Cool the reaction back down to 0 °C.

  • Carefully perform a Fieser work-up as described in Troubleshooting Guide 2.3.

  • Stir the resulting mixture for 1 hour, then filter off the granular solid through a pad of Celite.

  • Wash the solid with additional THF or ethyl acetate.

  • Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude (2-ethylpyridin-4-yl)methanamine.

Appendix B: Summary of Reaction Conditions
Transformation Method Reagents Solvent Temp. Key Considerations
Hydrolysis Acidic6M HCl or H₂SO₄WaterRefluxDirect isolation of acid; can be corrosive.
Basic25-50% NaOH or KOHWater / EtOHRefluxRequires acidification work-up.[3]
Reduction CatalyticH₂, Raney Ni, Pd/CMeOH or EtOHRT - 50°CAdd NH₃ to improve selectivity for primary amine.[8]
HydrideLiAlH₄Anhydrous THF/Ether0°C to RefluxHigh yield of primary amine; requires strict anhydrous conditions.[11]
HydrideBH₃·THFAnhydrous THFRefluxMilder alternative to LiAlH₄.[8]

References

Troubleshooting low conversion rates in 2-Ethylisonicotinonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2-Ethylisonicotinonitrile. Our goal is to equip you with the expertise and field-proven insights necessary to overcome common challenges and optimize your reaction outcomes.

Troubleshooting Guide: Low Conversion Rates in this compound Reactions

Low conversion rates in the synthesis of this compound, typically achieved via a Minisci-type radical alkylation of 4-cyanopyridine, can be a significant hurdle. This guide provides a structured approach to identifying and resolving the root causes of diminished yields.

Q1: My Minisci reaction for the synthesis of this compound has stalled or is showing low conversion. What are the primary causes and how can I address them?

Low conversion in a Minisci reaction is often multifactorial. The underlying cause can range from suboptimal reaction conditions to reagent degradation. Below is a systematic guide to troubleshooting this issue.

Potential Cause 1: Inefficient Radical Generation

The Minisci reaction hinges on the efficient generation of ethyl radicals from a suitable precursor, commonly propionic acid, through oxidative decarboxylation.[1]

  • Troubleshooting Steps:

    • Verify Oxidant and Catalyst Integrity: Ammonium persulfate ((NH₄)₂S₂O₈) is a common oxidant, and its decomposition can be accelerated by moisture. Ensure you are using a fresh, dry batch. Similarly, the silver nitrate (AgNO₃) catalyst is crucial for the oxidative decarboxylation of the carboxylic acid.[1] Use a high-purity grade and store it protected from light.

    • Optimize Reagent Stoichiometry: An excess of the radical precursor (propionic acid) and the oxidant is typically required. A common starting point is a 1:2 to 1:5 molar ratio of 4-cyanopyridine to propionic acid and a 1:2 molar ratio of 4-cyanopyridine to ammonium persulfate.[2][3]

    • Reaction Temperature: The decomposition of ammonium persulfate to generate the reactive sulfate radicals is temperature-dependent. The reaction is often conducted at elevated temperatures, typically between 80-100 °C. Ensure your reaction is maintained at the optimal temperature.

Potential Cause 2: Suboptimal Reaction Medium

The reaction medium plays a critical role in the solubility of reagents and the overall reaction kinetics.

  • Troubleshooting Steps:

    • Aqueous Biphasic System: The Minisci reaction is often performed in a biphasic aqueous system.[3] The aqueous phase is necessary to dissolve the persulfate and silver salts, while the organic substrate may have limited solubility. Vigorous stirring is essential to maximize the interfacial area and promote reaction between the species in different phases.

    • pH of the Medium: The reaction is typically conducted under acidic conditions to ensure the protonation of the pyridine nitrogen, which activates the ring towards radical attack.[1] The addition of an acid like sulfuric acid or nitric acid is common.[1] The pH of the aqueous layer should be acidic.

Potential Cause 3: Presence of Inhibitors or Side Reactions

Certain impurities or the generation of side products can quench the radical chain reaction or consume the starting materials.

  • Troubleshooting Steps:

    • Purity of Starting Materials: Ensure the 4-cyanopyridine and propionic acid are of high purity. Impurities can interfere with the radical process.

    • De-gassing the Reaction Mixture: Oxygen can act as a radical scavenger. While not always strictly necessary for Minisci reactions, if you are experiencing persistent low conversion, de-gassing the reaction mixture with an inert gas (e.g., nitrogen or argon) before heating can be beneficial.

    • Side Product Formation: The primary side product in the Minisci alkylation of 4-cyanopyridine is the 3-ethyl isomer. While this doesn't directly lower the conversion of the starting material, it reduces the yield of the desired 2-ethyl isomer. Regioselectivity can be influenced by the steric and electronic nature of the pyridine substrate and the radical. For 4-cyanopyridine, the attack is favored at the 2-position due to the electron-withdrawing nature of the cyano group. Significant formation of the 3-isomer might indicate non-optimal reaction conditions.

Below is a troubleshooting workflow to guide your experimental adjustments:

TroubleshootingWorkflow Start Low Conversion of this compound Radical_Gen Check Radical Generation Efficiency Start->Radical_Gen Reaction_Medium Evaluate Reaction Medium Start->Reaction_Medium Inhibitors Investigate Inhibitors/Side Reactions Start->Inhibitors Oxidant Verify Oxidant/Catalyst Quality & Stoichiometry Radical_Gen->Oxidant Temperature Optimize Reaction Temperature Radical_Gen->Temperature Solvent_System Ensure Biphasic System & Vigorous Stirring Reaction_Medium->Solvent_System pH Confirm Acidic pH Reaction_Medium->pH Purity Check Starting Material Purity Inhibitors->Purity Degas Consider De-gassing Inhibitors->Degas Side_Products Analyze for Isomeric Byproducts Inhibitors->Side_Products Solution Improved Conversion Oxidant->Solution Temperature->Solution Solvent_System->Solution pH->Solution Purity->Solution Degas->Solution Side_Products->Solution

Caption: Troubleshooting workflow for low conversion rates.

Q2: I am observing the formation of a significant amount of an isomeric byproduct. How can I improve the regioselectivity of the reaction?

The formation of 3-ethyl-4-cyanopyridine is a known byproduct in the Minisci reaction of 4-cyanopyridine. While the 2-position is electronically favored, reaction conditions can influence the C2:C3 ratio.

  • Troubleshooting Steps:

    • Controlled Addition of Reagents: A slow, controlled addition of the ammonium persulfate solution to the heated reaction mixture can help maintain a low, steady concentration of radicals, which can favor the more thermodynamically stable product.

    • Temperature Optimization: While higher temperatures increase the rate of radical formation, they can sometimes decrease selectivity. Experiment with slightly lower temperatures (e.g., 80-90 °C) to see if it improves the isomeric ratio without significantly compromising the overall conversion rate.

    • Solvent Effects: While an aqueous system is standard, the addition of a co-solvent could potentially influence the solvation of the pyridinium species and affect the regioselectivity of the radical attack. This would require careful experimentation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is a standard, reliable protocol for the synthesis of this compound?

The following protocol is based on established Minisci reaction conditions and can be adapted for the synthesis of this compound.[3]

Standard Experimental Protocol: Synthesis of this compound

  • Reagent Preparation:

    • In a reaction vessel equipped with a mechanical stirrer, condenser, and dropping funnel, combine 4-cyanopyridine (1 equivalent), propionic acid (2-5 equivalents), silver nitrate (0.02-0.05 equivalents), and water.

    • If necessary, add nitric acid or sulfuric acid to ensure an acidic medium.

    • In a separate beaker, prepare an aqueous solution of ammonium persulfate (2 equivalents).

  • Reaction Execution:

    • Heat the reaction mixture containing the 4-cyanopyridine to 80-100 °C with vigorous stirring.

    • Slowly add the ammonium persulfate solution to the reaction mixture over a period of 30-60 minutes.

    • After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 1-2 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture with an aqueous base, such as aqueous ammonia or sodium hydroxide, to a pH of 8-9.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate, or cyclohexane).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Q2: What are the key parameters to consider for optimizing the yield of this compound?

Optimizing the reaction requires a systematic approach. The following table summarizes the key parameters and their potential impact on the reaction outcome.

ParameterTypical RangeImpact on Conversion and Selectivity
Molar Ratio (4-CN-Py:Propionic Acid) 1:2 to 1:5Higher excess of acid can drive the reaction to completion.
Molar Ratio (4-CN-Py: (NH₄)₂S₂O₈) 1:1.5 to 1:2.5Sufficient oxidant is crucial for radical generation.
Catalyst Loading (AgNO₃) 1-5 mol%Catalytic amounts are effective; higher loading may not be beneficial.
Reaction Temperature 80-100 °CAffects the rate of radical formation and reaction kinetics.
Reaction Time 1-4 hoursShould be monitored to ensure completion and avoid byproduct formation.
pH AcidicEssential for activating the pyridine ring.
Q3: How can I accurately quantify the concentration and assess the purity of my this compound product?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for identifying and quantifying this compound and its potential byproducts, such as the 3-ethyl isomer.

  • Sample Preparation: Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions (Typical):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a lower temperature (e.g., 80 °C), ramp up to a higher temperature (e.g., 250 °C) to ensure elution of all components.

    • Carrier Gas: Helium.

  • MS Detection: Use electron ionization (EI) mode. The mass spectrum of this compound will show a molecular ion peak (m/z = 132) and characteristic fragmentation patterns that can be used for identification. The relative peak areas in the chromatogram can be used to estimate the purity and the ratio of isomers.

2. High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust method for quantifying the purity of the final product.

  • Sample Preparation: Prepare a standard solution of purified this compound of known concentration. Dissolve the sample to be analyzed in the mobile phase to a concentration within the calibration range.

  • HPLC Conditions (Typical):

    • Column: A reversed-phase C18 column.

    • Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm).

  • Quantification: Create a calibration curve by injecting standards of known concentrations. The concentration of the sample can be determined from this curve. Purity is assessed by the relative area of the main peak.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the structure of the product and identifying impurities.

  • Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Expected ¹H NMR Signals for this compound:

    • A triplet for the methyl protons (-CH₃) of the ethyl group.

    • A quartet for the methylene protons (-CH₂-) of the ethyl group.

    • Distinct signals for the three protons on the pyridine ring. The chemical shifts and coupling patterns will be characteristic of a 2,4-disubstituted pyridine.

  • Expected ¹³C NMR Signals: Signals corresponding to the eight unique carbon atoms in the molecule, including the nitrile carbon. The chemical shifts will be indicative of the substitution pattern.

By employing these analytical techniques, you can confidently assess the outcome of your reaction and the quality of your synthesized this compound.

References

Technical Support Center: Purification of 2-Ethylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Ethylisonicotinonitrile (2-EIN). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important pharmaceutical intermediate. Our approach is rooted in practical, field-proven experience to ensure you can achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

The impurity profile of your 2-EIN will largely depend on the synthetic route employed. The two primary routes are:

  • Alkylation of 4-Cyanopyridine: This method involves the introduction of an ethyl group onto the pyridine ring of 4-cyanopyridine.

  • Ammoxidation of 2-Ethyl-4-methylpyridine: This process converts the methyl group of 2-ethyl-4-methylpyridine into a nitrile group.

Common Impurities from Alkylation of 4-Cyanopyridine:

  • Unreacted 4-Cyanopyridine: The starting material may be present if the reaction has not gone to completion.

  • Isomeric Byproducts: Positional isomers such as 3-ethyl-4-cyanopyridine can form.

  • Over-alkylation Products: Species like 2,6-diethyl-4-cyanopyridine may also be generated.

Common Impurities from Ammoxidation of 2-Ethyl-4-methylpyridine:

  • Unreacted 2-Ethyl-4-methylpyridine: The starting material may not have fully reacted.

  • Partially Oxidized Intermediates: Aldehydes or amides corresponding to the starting material may be present.

  • Other Pyridine Derivatives: Side reactions can lead to the formation of various pyridine-based impurities.

Q2: What is the first step I should take to assess the purity of my crude this compound?

Before attempting any purification, it is crucial to determine the purity of your crude product. Analytical testing is the most accurate and preferred method for this purpose.[1] We recommend the following techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is often suitable for analyzing pyridine derivatives.[1][2][3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help in identifying impurities.

Q3: What are the primary methods for purifying this compound?

The most common and effective methods for purifying 2-EIN are:

  • Fractional Distillation under Reduced Pressure: This is often the most practical method for separating 2-EIN from impurities with different boiling points.

  • Column Chromatography: Both normal-phase and reverse-phase chromatography can be employed for high-purity separations.[5]

  • Recrystallization (for solid derivatives): While 2-EIN is an oil, this technique can be useful if you convert it to a solid derivative for purification.

Troubleshooting Guides

Guide 1: Purification by Fractional Distillation under Reduced Pressure

Fractional distillation is a powerful technique for separating compounds with different boiling points. Since this compound has a relatively high boiling point (211.4°C at atmospheric pressure), performing the distillation under reduced pressure is highly recommended to prevent thermal degradation.[6]

Step-by-Step Protocol:

  • Setup: Assemble a fractional distillation apparatus with a vacuum source, a fractionating column (e.g., Vigreux or packed column), a condenser, and receiving flasks.

  • Drying: Ensure your crude product is dry, as water can interfere with the distillation.

  • Distillation:

    • Begin by slowly reducing the pressure to the desired level.

    • Gradually heat the distillation flask.

    • Collect the fractions based on their boiling points at the given pressure.

Troubleshooting Common Distillation Issues:

Issue Potential Cause Troubleshooting Action
Poor Separation Inefficient fractionating column.Use a longer or more efficient column (e.g., a packed column).
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibration in the column.
Product Decomposition Temperature is too high.Perform the distillation at a lower pressure to reduce the boiling point.
Bumping/Unstable Boiling Lack of boiling chips or inadequate stirring.Add fresh boiling chips or use a magnetic stirrer.

Expected Boiling Points of 2-EIN and Potential Impurities:

Compound Boiling Point (°C at atm. pressure) Expected Elution Order (Lower to Higher BP)
3-Ethylpyridine166[7]1
4-Cyanopyridine196[6]2
This compound 211.4 [6]3 (Product)
2,6-Diethyl-4-cyanopyridineHigher than 2-EIN4

Note: Boiling points under vacuum will be significantly lower. It is advisable to use a nomograph to estimate the boiling points at different pressures.

Visualization of Distillation-Based Purification Workflow:

crude Crude 2-EIN distillation Fractional Distillation (Reduced Pressure) crude->distillation low_bp Low-Boiling Impurities (e.g., 3-Ethylpyridine, 4-Cyanopyridine) distillation->low_bp First Fractions product Pure 2-EIN distillation->product Middle Fractions high_bp High-Boiling Impurities (e.g., 2,6-Diethyl-4-cyanopyridine) distillation->high_bp Final Fractions/Residue

Caption: Workflow for purification of this compound by fractional distillation.

Guide 2: Purification by Column Chromatography

Column chromatography is an excellent method for achieving high purity, especially when dealing with impurities that have similar boiling points to your product.[5] Both normal-phase and reverse-phase chromatography can be effective.

Normal-Phase Chromatography:

  • Stationary Phase: Silica gel or alumina.

  • Mobile Phase: A non-polar solvent system, typically a mixture of a non-polar solvent (e.g., hexanes or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Principle: More polar compounds will adhere more strongly to the stationary phase and elute later.

Reverse-Phase Chromatography:

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase: A polar solvent system, usually a mixture of water and an organic solvent like acetonitrile or methanol.

  • Principle: More non-polar (hydrophobic) compounds will interact more strongly with the stationary phase and elute later.

Step-by-Step Protocol (General):

  • Column Packing: Properly pack the column with the chosen stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity (for normal-phase) or decreasing the polarity (for reverse-phase) if a gradient is used.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.

Troubleshooting Common Chromatography Issues:

Issue Potential Cause Troubleshooting Action
Poor Separation Inappropriate solvent system.Optimize the mobile phase composition using TLC first.
Column overloading.Use a larger column or load less sample.
Tailing of Peaks Sample is too polar for the solvent.Use a more polar mobile phase (normal-phase) or a less polar mobile phase (reverse-phase).
Acidic or basic nature of the compound.Add a small amount of a modifier to the mobile phase (e.g., triethylamine for basic compounds on silica gel).
Product not Eluting Mobile phase is not polar enough (normal-phase) or too polar (reverse-phase).Increase the polarity of the mobile phase (normal-phase) or decrease it (reverse-phase).

Visualization of Chromatographic Purification Workflow:

cluster_0 Normal-Phase Chromatography cluster_1 Reverse-Phase Chromatography np_crude Crude 2-EIN in non-polar solvent np_column Silica Gel Column np_crude->np_column np_impurities Non-polar Impurities (elute first) np_column->np_impurities np_product Pure 2-EIN np_column->np_product np_polar_impurities Polar Impurities (elute last) np_column->np_polar_impurities rp_crude Crude 2-EIN in polar solvent rp_column C18 Column rp_crude->rp_column rp_polar_impurities Polar Impurities (elute first) rp_column->rp_polar_impurities rp_product Pure 2-EIN rp_column->rp_product rp_impurities Non-polar Impurities (elute last) rp_column->rp_impurities

Caption: Comparison of normal-phase and reverse-phase chromatography for 2-EIN purification.

References

Technical Support Center: Stability of 2-Ethylisonicotinonitrile Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Ethylisonicotinonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound under acidic conditions. Our goal is to equip you with the scientific understanding and practical solutions to navigate potential challenges in your experiments.

Introduction to the Chemistry of this compound Hydrolysis

This compound, a substituted cyanopyridine, is a valuable building block in pharmaceutical and agrochemical research. However, its nitrile functional group is susceptible to hydrolysis under acidic conditions, a reaction that can be both a desired transformation and a source of experimental instability. Understanding the mechanism and kinetics of this reaction is paramount for controlling reaction outcomes and ensuring the integrity of your experimental results.

Under acidic conditions, the primary reaction is the hydrolysis of the nitrile group to a carboxylic acid, proceeding through an amide intermediate. The reaction is catalyzed by the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of this compound in acidic media?

The primary degradation product of this compound under acidic conditions is 2-Ethylisonicotinic acid . The reaction proceeds via a two-step hydrolysis mechanism.[1][2][3] Initially, the nitrile group is hydrolyzed to an amide intermediate, 2-Ethylisonicotinamide. With continued heating in the acidic medium, this amide is further hydrolyzed to the corresponding carboxylic acid.[1][4]

Q2: Can the hydrolysis be stopped at the amide intermediate, 2-Ethylisonicotinamide?

While the hydrolysis proceeds through an amide intermediate, isolating it can be challenging under typical acidic hydrolysis conditions.[1] The conditions required to hydrolyze the relatively stable nitrile group are often harsh enough to also promote the hydrolysis of the resulting amide.[1] To favor the formation and isolation of the amide, milder reaction conditions, such as using a lower temperature and carefully monitoring the reaction progress, would be necessary.[1]

Q3: How does the 2-ethyl group influence the stability of the nitrile group compared to unsubstituted 4-cyanopyridine?

The 2-ethyl group can influence the stability and reactivity of the nitrile group through a combination of electronic and steric effects.

  • Electronic Effect: The ethyl group is an electron-donating group due to its positive inductive effect (+I).[5][6] This effect increases the electron density on the pyridine ring and, to some extent, on the nitrogen atom of the nitrile group. This can slightly decrease the rate of the initial protonation step, which is crucial for the acid-catalyzed hydrolysis.[3]

  • Steric Effect: The ethyl group at the 2-position introduces steric hindrance around the pyridine nitrogen and the adjacent nitrile group.[7][8] This steric bulk can impede the approach of the hydronium ion for protonation and the subsequent attack of water molecules, potentially slowing down the hydrolysis rate compared to an unhindered cyanopyridine.[8][9]

Q4: Is the pyridine ring itself stable under strong acidic conditions?

The pyridine ring is generally stable and resistant to cleavage under most acidic conditions used for nitrile hydrolysis.[6] The nitrogen atom in the pyridine ring will be protonated in acidic solution, forming a pyridinium cation. This protonation deactivates the ring towards electrophilic attack, further enhancing its stability.

Q5: Are there any potential side reactions to be aware of during the acid-catalyzed hydrolysis of this compound?

Yes, a significant potential side reaction is the decarboxylation of the product, 2-Ethylisonicotinic acid. Picolinic acids (pyridine-2-carboxylic acids) and their derivatives are known to undergo decarboxylation upon heating, especially under acidic conditions.[10] This would result in the formation of 2-ethylpyridine. The stability of the carboxylic acid is dependent on the reaction temperature and the strength of the acid used.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound in acidic environments.

Problem 1: Incomplete or slow hydrolysis of this compound.

Possible Causes:

  • Insufficient Acid Concentration or Temperature: The hydrolysis of nitriles is often slow and requires forcing conditions.[2][3]

  • Steric Hindrance: As discussed, the 2-ethyl group can sterically hinder the reaction.[7][8]

  • Poor Solubility: The starting material may not be fully dissolved in the reaction medium.

Solutions:

  • Increase Acid Concentration and/or Temperature: Gradually increase the concentration of the acid (e.g., from 1M to 3M HCl or H₂SO₄) and/or the reaction temperature. Monitor the reaction progress closely to avoid unwanted side reactions.

  • Prolong Reaction Time: Due to potential steric hindrance, a longer reaction time may be necessary for complete conversion.

  • Use a Co-solvent: If solubility is an issue, consider adding a co-solvent that is miscible with the aqueous acid and can dissolve the starting material, such as ethanol or dioxane.

Problem 2: Formation of an unknown byproduct alongside 2-Ethylisonicotinic acid.

Possible Cause:

  • Decarboxylation: The most likely byproduct is 2-ethylpyridine , formed from the decarboxylation of the desired carboxylic acid product, especially if the reaction is carried out at high temperatures for an extended period.[10]

Solutions:

  • Optimize Reaction Temperature and Time: Monitor the reaction for the appearance of the byproduct (e.g., by TLC or HPLC). Aim for the lowest temperature and shortest reaction time that provides a reasonable conversion to the carboxylic acid.

  • Purification: If decarboxylation is unavoidable, the product mixture can be purified. 2-Ethylisonicotinic acid is acidic and can be separated from the basic 2-ethylpyridine through acid-base extraction.

Problem 3: Difficulty in isolating and purifying the 2-Ethylisonicotinic acid product.

Possible Causes:

  • Product is soluble in the aqueous acidic medium.

  • Presence of inorganic salts after neutralization.

  • Emulsion formation during work-up.

Solutions:

  • Adjust pH to Isoelectric Point: 2-Ethylisonicotinic acid is an amino acid analog and will have an isoelectric point (pI). Carefully adjust the pH of the reaction mixture to the pI of the product to minimize its solubility in water and induce precipitation. The solid can then be collected by filtration.

  • Extraction with an Organic Solvent: After adjusting the pH, the product can be extracted into an appropriate organic solvent like ethyl acetate or dichloromethane. Multiple extractions may be necessary.

  • Recrystallization: Further purify the isolated solid by recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/water).

Experimental Protocols & Data

Protocol 1: Monitoring the Hydrolysis of this compound by Thin-Layer Chromatography (TLC)

Objective: To monitor the progress of the acid-catalyzed hydrolysis of this compound.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The optimal ratio may need to be determined experimentally.

  • UV lamp (254 nm)

  • Capillary tubes for spotting

Procedure:

  • Prepare the TLC plate by drawing a baseline with a pencil approximately 1 cm from the bottom.

  • Using a capillary tube, spot a small amount of the starting material (this compound) solution on the baseline as a reference.

  • At regular intervals during the hydrolysis reaction, withdraw a small aliquot of the reaction mixture.

  • Spot the reaction mixture aliquot on the baseline, next to the starting material spot.

  • Place the TLC plate in the developing chamber containing the mobile phase, ensuring the baseline is above the solvent level.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp at 254 nm.

Interpretation of Results:

  • The starting material, this compound, will be less polar and will have a higher Rf value.

  • The product, 2-Ethylisonicotinic acid, is more polar and will have a lower Rf value, likely remaining close to the baseline.

  • The intermediate amide, if present in sufficient concentration, will have an Rf value between the starting material and the final product.

  • The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

Data Summary: Expected Polarity and TLC Behavior
CompoundStructureExpected PolarityExpected Rf Value (Non-polar mobile phase)
This compoundC₈H₈N₂LowHigh
2-EthylisonicotinamideC₈H₁₀N₂OMediumIntermediate
2-Ethylisonicotinic acidC₈H₉NO₂HighLow

Visualizing the Hydrolysis Pathway

The following diagram illustrates the acid-catalyzed hydrolysis of this compound.

Hydrolysis_Pathway Start This compound Amide 2-Ethylisonicotinamide (Intermediate) Start->Amide + H₂O, H⁺ Acid 2-Ethylisonicotinic Acid (Final Product) Amide->Acid + H₂O, H⁺ Decarboxylation 2-Ethylpyridine (Side Product) Acid->Decarboxylation - CO₂ (Heat, H⁺)

Acid-catalyzed hydrolysis pathway of this compound.

Logical Troubleshooting Workflow

This flowchart provides a step-by-step guide for troubleshooting common issues during the hydrolysis of this compound.

Troubleshooting_Workflow Start Start Hydrolysis Reaction Monitor Monitor Reaction Progress (TLC/HPLC) Start->Monitor Complete Is the reaction complete? Monitor->Complete Yes_Complete Proceed to Work-up Complete->Yes_Complete Yes No_Complete Incomplete Reaction Complete->No_Complete No Side_Product Is a side product observed? Yes_Complete->Side_Product Check_Conditions Check Reaction Conditions: - Temperature - Acid Concentration - Reaction Time No_Complete->Check_Conditions Optimize Optimize Conditions: - Increase Temp/Conc. - Prolong Time Check_Conditions->Optimize Optimize->Monitor Yes_Side Identify Side Product (e.g., NMR, MS) Side_Product->Yes_Side Yes Workup Work-up and Purification Side_Product->Workup No Decarboxylation Likely Decarboxylation Product (2-Ethylpyridine) Yes_Side->Decarboxylation Modify_Conditions Modify Conditions to Minimize Side Reaction (e.g., lower temp) Decarboxylation->Modify_Conditions Modify_Conditions->Start Purification_Issue Difficulty in Purification? Workup->Purification_Issue Yes_Purify Optimize Purification: - Adjust pH to pI - Acid-Base Extraction - Recrystallization Purification_Issue->Yes_Purify Yes Pure_Product Pure Product Obtained Purification_Issue->Pure_Product No Yes_Purify->Pure_Product No_Purify Re-evaluate Work-up Procedure No_Purify->Workup

References

Technical Support Center: Stabilizing Cyano-Containing Compounds Against Unwanted Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for handling and preventing the premature polymerization of cyano-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these highly reactive molecules. Here, we provide in-depth answers to common questions, troubleshooting guides for frequent issues, and detailed protocols to ensure the stability and efficacy of your materials.

Introduction to the Challenge of Cyano-Compound Stability

Cyano-containing compounds, particularly vinyl monomers like cyanoacrylates, are invaluable in numerous applications due to their rapid polymerization capabilities.[1][2] This reactivity, however, is a double-edged sword. The very properties that make them excellent adhesives and versatile chemical building blocks also render them susceptible to premature and uncontrolled polymerization.[1][3] This guide will demystify the mechanisms behind this instability and provide you with actionable strategies to maintain your monomers in their unpolymerized state until you are ready for them to react.

The primary focus of this guide will be on cyanoacrylates , as they are the most common class of cyano-containing monomers where unwanted polymerization is a critical issue.[1][3][4] The principles discussed, however, are broadly applicable to other cyano-compounds susceptible to similar polymerization pathways, such as acrylonitrile and vinylidene cyanide.[5][6]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions our technical support team receives regarding the stability of cyanoacrylate monomers.

Q1: I opened a brand-new bottle of cyanoacrylate, and it has already thickened or completely solidified. What happened?

A1: This is a classic case of premature polymerization, likely due to improper storage or a compromised container seal during shipping. The primary culprits are exposure to moisture, elevated temperatures, and, to a lesser extent, light.[7]

  • Moisture Contamination: Cyanoacrylate polymerization is predominantly an anionic process, and it is initiated by even trace amounts of weak bases, with moisture being the most common initiator.[1][4][7][8] If the bottle's seal was breached, ambient humidity could have entered and catalyzed the polymerization.[7]

  • Elevated Temperatures: Heat acts as an accelerator for the polymerization reaction.[7][9] If the product was exposed to high temperatures during transit or storage, its shelf life could be drastically reduced.[7] Standard cyanoacrylates can lose bond strength when exposed to temperatures above 82°C (180°F).[10]

  • Light Exposure: UV light can also initiate polymerization, although this is less common for unopened containers, which are typically opaque to protect the contents.[7]

Q2: Why did my partially used bottle of cyanoacrylate monomer polymerize so quickly?

A2: Once a bottle is opened, the risk of premature polymerization increases significantly with each use. The main reasons are repeated moisture exposure and potential contamination.

  • Moisture Entry: Every time the cap is removed, moist air from the laboratory environment enters the bottle, introducing the catalyst for polymerization.[7][9]

  • Condensation: If you store an opened bottle in a refrigerator or freezer, a common mistake is opening it before it has fully warmed to room temperature. This causes condensation to form on the inside of the bottle, leading to rapid polymerization.[7]

  • Nozzle Contamination: Monomer residue on the dispenser tip can polymerize upon contact with air. This can clog the nozzle and prevent the cap from sealing properly, allowing more moisture to enter over time.[7]

Q3: What are polymerization inhibitors, and how do they work?

A3: Polymerization inhibitors are chemical compounds added to monomers to prevent their spontaneous polymerization during storage and transport.[][12] For cyanoacrylates, a dual-inhibitor system is typically used to counteract the two main polymerization pathways: anionic and free-radical.

  • Anionic Polymerization Inhibitors: These are acidic compounds that function by neutralizing the basic initiators (like hydroxyl ions from water) that trigger anionic polymerization.[13] Common examples include sulfur dioxide (SO₂), nitric oxide, and strong acids like p-toluenesulfonic acid.[13][14]

  • Free-Radical Polymerization Inhibitors: These are typically phenolic compounds, such as hydroquinone (HQ) or hydroquinone monomethyl ether (MEHQ).[13][15] They work by scavenging free radicals that can initiate polymerization, especially at elevated temperatures encountered during distillation or in storage.[13]

The interplay between these inhibitors is crucial. The acidic inhibitor prevents moisture-induced polymerization at ambient temperatures, while the free-radical inhibitor provides stability at higher temperatures.

Q4: Can I store my cyanoacrylate monomer in the freezer to extend its shelf life?

A4: Yes, storing unopened containers of cyanoacrylate at low temperatures, such as in a freezer at -20°C (-4°F), can significantly extend their shelf life by slowing down the chemical degradation and polymerization processes.[2][16] However, it is critical to allow the container to warm up to ambient temperature before opening it to prevent moisture condensation inside the bottle.[7][16] Opened containers should generally not be refrigerated for this reason.[2]

Part 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common problems encountered during the handling and use of cyano-containing compounds.

Issue 1: Monomer Thickening or Solidifying in Storage
Symptom Potential Cause Troubleshooting Action & Prevention
New, unopened bottle is viscous or solid. 1. Moisture Contamination: Compromised seal during shipping.[7] 2. Heat Exposure: Improper storage/shipping conditions.[7]1. Inspect Packaging: Upon receipt, check for any damage to the container or seal. 2. Review Shipping/Storage Logs: If possible, check temperature logs from shipping. 3. Implement Climate Control: Immediately move new shipments to a cool, dry, dark storage area. Recommended storage is typically between 2°C and 8°C for unopened containers.[2]
Partially used bottle solidifies prematurely. 1. Moisture Ingress: Repeated opening of the container.[7][9] 2. Condensation: Opening a refrigerated bottle before it reaches room temperature.[7] 3. Nozzle Contamination: Cured monomer on the nozzle compromising the seal.[7]1. Minimize Air Exposure: Keep the bottle open for the shortest time possible. 2. Proper Storage Protocol: Do not refrigerate opened bottles. Store in a cool, dry place. 3. Nozzle Hygiene: Clean the nozzle with a dry, lint-free cloth after each use to ensure a tight seal.[7]
Monomer performance degrades (e.g., slower cure time). Gradual, low-level polymerization: The monomer has started to form oligomers, reducing the concentration of reactive monomer.1. Viscosity Check: Compare the viscosity of the suspect monomer to a fresh sample. An increase in viscosity indicates polymerization has begun.[7] 2. Use an Accelerator: For applications where slightly slower cure is problematic, an adhesive accelerator can be used to speed up the reaction.[17][18] 3. FIFO Inventory: Use a "First-In, First-Out" system to ensure older stock is used first.
Issue 2: Uncontrolled Polymerization During an Experiment or Purification
Symptom Potential Cause Troubleshooting Action & Prevention
Monomer polymerizes upon contact with glassware or equipment. Basic Residues: Glassware cleaned with basic detergents can have residual basic sites that initiate anionic polymerization.1. Acid Wash Glassware: Thoroughly wash all glassware with a dilute acid (e.g., 1% HCl solution), followed by rinsing with deionized water and drying completely. 2. Use Plasticware: Consider using new, untreated polyethylene or polypropylene plasticware, which is less likely to have basic surface contamination.
Monomer polymerizes during purification by distillation. 1. Insufficient Inhibition: Lack of appropriate inhibitors for both liquid and vapor phases.[13] 2. High Temperature: Distillation temperature is too high, accelerating thermal polymerization.[13]1. Use Dual Inhibitors: Add both a free-radical inhibitor (e.g., hydroquinone) to the distillation flask and an acidic vapor-phase inhibitor (e.g., SO₂) to the system.[13][15] 2. High Vacuum: Perform distillation under the highest possible vacuum to lower the boiling point and keep the temperature to a minimum.[13]
Monomer polymerizes during column chromatography. Active Stationary Phase: The silica or alumina in the column has basic sites that initiate polymerization.Avoid Chromatography: Column chromatography is generally not recommended for purifying cyanoacrylates due to the high risk of polymerization.[13] If it must be attempted, use an acidified stationary phase and solvents.[13]

Part 3: Key Mechanisms and Visualized Workflows

Understanding the underlying chemical mechanisms is key to preventing unwanted polymerization.

Mechanism of Anionic Polymerization

The most common pathway for cyanoacrylate polymerization is anionic polymerization, which is initiated by nucleophiles.[1][4] The strong electron-withdrawing nature of the nitrile (-CN) and ester (-COOR) groups makes the double bond highly susceptible to nucleophilic attack.[3][4]

Anionic_Polymerization Initiator Initiator (Nu⁻) e.g., OH⁻ from H₂O Monomer1 Cyanoacrylate Monomer Initiator->Monomer1 Initiation: Nucleophilic Attack Carbanion Resonance-Stabilized Carbanion Monomer1->Carbanion Monomer2 Another Monomer Carbanion->Monomer2 Propagation GrowingChain Propagating Polymer Chain Monomer2->GrowingChain Termination Termination (e.g., with strong acid) GrowingChain->Termination

Caption: Anionic polymerization of cyanoacrylates initiated by a nucleophile.

Workflow for Stabilizing a Monomer for Storage

This workflow illustrates the critical steps for ensuring long-term stability of cyano-containing monomers.

Storage_Workflow Start Receive Monomer Shipment Inspect Inspect Container Seal and for Polymerization Start->Inspect Decision Is Container OK? Inspect->Decision Store Store in Cool, Dry, Dark Place (e.g., 2-8°C, Unopened) Decision->Store Yes Quarantine Quarantine & Contact Supplier Decision->Quarantine No Use Prepare for Use Store->Use Warm Equilibrate to Room Temp BEFORE Opening Use->Warm Dispense Dispense Monomer Quickly & Clean Nozzle Warm->Dispense Reseal Reseal Tightly & Store in Dry, Ambient Conditions Dispense->Reseal

Caption: Recommended workflow for receiving and handling cyanoacrylate monomers.

Part 4: Experimental Protocols

These protocols provide step-by-step methodologies for assessing and ensuring monomer stability.

Protocol 1: Viscosity Measurement to Assess Stability

Objective: To determine if a cyanoacrylate monomer has begun to polymerize by measuring its viscosity.

Apparatus:

  • Rotational viscometer (e.g., Brookfield viscometer)

  • Temperature-controlled water bath or chamber (25°C)

  • Appropriate spindle for the expected viscosity range

Methodology:

  • Equilibrate the cyanoacrylate sample to a constant temperature of 25°C.[7]

  • Select the appropriate spindle and rotational speed based on the manufacturer's technical data sheet for the monomer.

  • Carefully measure the viscosity according to the instrument's operating instructions.

  • Record the viscosity in centipoise (cP) or millipascal-seconds (mPa·s).

  • Interpretation: Compare the measured viscosity to the product's specification sheet or to a measurement from a known fresh sample. A significant increase in viscosity indicates that polymerization has initiated, and the monomer's performance may be compromised.[7]

Protocol 2: Accelerated Aging Test for Shelf-Life Estimation

Objective: To estimate the long-term shelf life of a cyanoacrylate monomer formulation under controlled laboratory conditions.

Principle: The Arrhenius equation states that the rate of a chemical reaction roughly doubles for every 10°C increase in temperature. This principle is used to simulate long-term aging in a shorter timeframe. A common approximation is that 12 days at 80°C simulates a 2-year shelf life at ambient temperature.[7]

Methodology:

  • Dispense several aliquots of the stabilized monomer into clean, sealed glass vials.

  • Place the vials in a laboratory oven precisely maintained at 80°C.

  • At predetermined intervals (e.g., day 1, 3, 6, 9, 12), remove one vial from the oven.

  • Allow the vial to cool completely to room temperature.

  • Assess the monomer's condition by visual inspection (clarity, presence of solids) and by performing a viscosity measurement (as per Protocol 1).

  • Interpretation: The point at which the monomer shows a significant change in viscosity or appearance corresponds to the end of its simulated shelf life. This data is crucial for establishing expiration dates and recommended storage conditions.

References

Technical Support Center: Navigating the Nuances of Nicotinonitrile Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nicotinonitrile-based compounds. This guide is designed to provide practical, field-proven insights into the common pitfalls encountered during the synthesis, purification, characterization, and biological evaluation of this important chemical scaffold. Our goal is to move beyond simple protocols and explain the "why" behind experimental challenges, empowering you to design robust, self-validating workflows.

Section 1: Synthesis and Purification Pitfalls

The journey to a well-characterized nicotinonitrile begins with a pure starting material. Challenges often arise from incomplete reactions, side-product formation, and difficulties in purification.

Frequently Asked Questions (FAQs)

Question 1: My nicotinonitrile synthesis is complete, but TLC and NMR show multiple spots/peaks. What are the likely impurities?

Answer: The most common impurities in nicotinonitrile synthesis are the over-hydrolysis products: nicotinamide and nicotinic acid .[1][2] This typically occurs if your reaction conditions are too harsh (e.g., prolonged heating, presence of strong acid or base) or if the work-up involves excessive exposure to water.[3][4]

  • Nicotinamide: The nitrile group (-CN) can be partially hydrolyzed to a primary amide (-CONH₂).

  • Nicotinic Acid: Further hydrolysis of the amide or direct hydrolysis of the nitrile leads to the carboxylic acid (-COOH).[2][3][4]

Other potential impurities can include unreacted starting materials or byproducts from side reactions specific to your synthetic route.[1][5]

Question 2: I'm struggling to purify my substituted nicotinonitrile derivative using column chromatography. The compound either doesn't move from the baseline or I get poor separation. What can I do?

Answer: Column chromatography of pyridine-containing compounds can be tricky due to the basicity of the pyridine nitrogen, which can interact strongly with the acidic silica gel, leading to tailing and poor separation.

Troubleshooting Strategies for Nicotinonitrile Purification:

ProblemPossible Cause(s)Recommended Solution(s)
Compound streaks/tails on TLC and column Strong interaction of the basic pyridine nitrogen with acidic silica gel.Add a small amount (0.5-1%) of a basic modifier like triethylamine or pyridine to your eluent system. This will saturate the acidic sites on the silica, reducing tailing.
Compound won't elute ("stuck on top") Eluent is not polar enough. The compound may be highly polar.Gradually increase the polarity of your eluent. If your compound is very polar and still doesn't move with highly polar solvents like 100% ethyl acetate, consider switching to a more polar solvent system, such as dichloromethane/methanol.[6]
Poor separation of product from impurities Incorrect solvent system. Column was packed improperly or overloaded.Systematically screen different solvent systems using TLC to find the optimal separation. Ensure your column is packed correctly to avoid channeling.[7] If overloading is suspected, reduce the amount of crude material loaded onto the column.
Compound appears to decompose on the column The compound is unstable on silica gel.Test for stability by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if new spots appear.[6] If it's unstable, consider using a less acidic stationary phase like alumina or deactivated silica gel.[6]

Section 2: Analytical Characterization Challenges

Unambiguous characterization by techniques like NMR and Mass Spectrometry is critical. However, the unique electronic properties of the nicotinonitrile scaffold can present interpretive challenges.

Frequently Asked Questions (FAQs)

Question 3: My ¹H NMR spectrum of the purified nicotinonitrile has unexpected peaks. How can I differentiate between product isomers and residual solvent impurities?

Answer: Distinguishing between isomers and impurities requires careful spectral analysis and referencing.

  • Residual Solvents: Common synthesis and purification solvents (e.g., ethyl acetate, hexane, dichloromethane, DMSO) are frequent contaminants. Their characteristic chemical shifts are well-documented.[8][9][10][11][12] Always compare your unknown peaks against established tables of solvent impurities for the deuterated solvent you are using.

  • Positional Isomers: If your synthesis could potentially yield different positional isomers (e.g., 2-cyanopyridine vs. 3-cyanopyridine), the ¹H NMR coupling patterns of the pyridine ring protons will be distinct. For a 3-substituted pyridine like nicotinonitrile, you expect a complex multiplet pattern for the four aromatic protons. In contrast, a 2-substituted pyridine would show a different splitting pattern. Careful analysis of coupling constants (J-values) is key. Differentiating isomers can sometimes be challenging with 1D NMR alone and may require 2D NMR techniques (like COSY and HMBC) or comparison to authenticated standards.[13]

Question 4: I'm having trouble interpreting the mass spectrum of my nicotinonitrile derivative. What are the expected fragmentation patterns?

Answer: Electron Impact (EI) mass spectrometry of nicotinonitriles will typically show a prominent molecular ion peak (M+) due to the stability of the aromatic ring.[14][15] Key fragmentation patterns to look for include:

  • Loss of HCN (m/z -27): A common fragmentation pathway for aromatic nitriles is the elimination of a neutral hydrogen cyanide molecule.

  • Loss of the Nitrile Group (m/z -26): Cleavage of the C-CN bond can result in the loss of a ·CN radical, leaving a pyridyl cation.[16]

  • Ring Fragmentation: The pyridine ring itself can fragment, although this often results in lower intensity peaks.

  • Cleavage of Substituents: The most significant fragmentation will often be dictated by the other substituents on the pyridine ring. For example, cleavage of bonds next to a carbonyl group or alpha-cleavage next to an amine are common.[14]

The fragmentation of the parent nicotinonitrile molecule can be visualized as follows:

G Nicotinonitrile (M+) Nicotinonitrile (M+) Pyridyl Cation Pyridyl Cation Nicotinonitrile (M+)->Pyridyl Cation - CN (m/z -26) Loss of HCN Fragment Loss of HCN Fragment Nicotinonitrile (M+)->Loss of HCN Fragment - HCN (m/z -27)

Caption: Key fragmentation pathways for nicotinonitrile in MS.

Section 3: Pitfalls in Biological Assays

The ultimate goal for many researchers is to evaluate the biological activity of their nicotinonitrile compounds. However, the chemical nature of this scaffold can lead to several assay artifacts and confounding results.

Frequently Asked Questions (FAQs)

Question 5: My nicotinonitrile compound shows activity in a cell-based assay, but I'm concerned about false positives. What are the common mechanisms of assay interference for this class of compounds?

Answer: The nitrile group, while generally stable, can exhibit reactivity under certain biological conditions, leading to non-specific activity.

  • Covalent Reactivity: The carbon atom of the nitrile is electrophilic.[17] While it's less reactive than an aldehyde, it can be attacked by nucleophilic residues like cysteine or serine on proteins, forming a covalent adduct.[18][19] This is particularly true if the nitrile is activated by adjacent electron-withdrawing groups.[18][20] This covalent modification can lead to non-specific enzyme inhibition and appear as a genuine hit.

  • Interference with Luciferase Reporters: Many cell-based assays use luciferase as a reporter. Nicotinonitrile-containing compounds, particularly those with planar, heterocyclic structures, can be direct inhibitors of firefly luciferase (FLuc).[21][22] Paradoxically, this inhibition can sometimes stabilize the enzyme, leading to its accumulation and an increase in the luminescence signal, which can be misinterpreted as pathway activation.[23][24] It is crucial to run a counter-screen against the luciferase enzyme itself to rule out this artifact.[25]

cluster_0 Potential Assay Interference Pathways Compound Nicotinonitrile Compound Protein Assay Target Protein Compound->Protein Intended Interaction Covalent Covalent Adduct (False Positive) Compound->Covalent Covalent Modification Inhibition Direct Inhibition (False Positive) Compound->Inhibition Reporter Inhibition Luciferase Luciferase Reporter

Caption: Nicotinonitrile interference pathways in biological assays.

Question 6: I'm having trouble with the solubility of my highly substituted nicotinonitrile in aqueous assay buffers, even when using DMSO as a co-solvent. What are my options?

Answer: Poor solubility is a common challenge that can lead to inaccurate potency measurements and irreproducible results.

  • DMSO Stability and Concentration: While DMSO is a powerful solvent, ensure your compound is stable in it for the duration of your experiments, as some degradation can occur.[26] Also, keep the final concentration of DMSO in your assay low (typically <0.5%) as it can have its own biological effects.

  • "Oiling Out": If the compound precipitates from the aqueous buffer, it is not available to interact with the target. This can be concentration-dependent. Visually inspect your assay plates for any signs of precipitation.

  • Solubility Enhancement: If solubility remains an issue, you may need to consider formulation strategies such as using co-solvents or excipients, though this can complicate data interpretation. In some cases, synthesizing analogs with improved solubility properties may be necessary. For some compounds, forming a salt can improve aqueous solubility.

Experimental Protocol: Counter-Screen for Direct Luciferase Inhibition

This protocol is essential for validating hits from any luciferase-based reporter assay.

Objective: To determine if a test compound directly inhibits the luciferase enzyme, independent of the intended biological pathway.

Materials:

  • Purified, recombinant firefly luciferase enzyme.

  • Luciferase assay buffer (containing ATP and D-luciferin).

  • Test compounds dissolved in DMSO.

  • Positive control inhibitor (e.g., a known luciferase inhibitor).

  • Negative control (DMSO vehicle).

  • White, opaque 96- or 384-well plates.

  • Luminometer.

Procedure:

  • Prepare serial dilutions of your test compounds in DMSO.

  • In the assay plate, add a small volume of the diluted compounds to the wells. Include wells for the positive and negative controls.

  • Add the purified luciferase enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature.

  • Initiate the luminescent reaction by adding the luciferase assay buffer to all wells.

  • Immediately measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value for any compounds that show significant inhibition.

Interpretation: If your compound has an IC₅₀ in the same range as its apparent activity in your primary cell-based assay, it is highly likely that the observed activity is an artifact of direct luciferase inhibition.

References

Technical Support Center: Optimizing Catalyst Selection for 2-Ethylisonicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-Ethylisonicotinonitrile. It provides in-depth technical support, troubleshooting advice, and frequently asked questions to navigate the complexities of catalyst selection and process optimization, ensuring both scientific rigor and practical applicability in your experimental work.

Introduction: The Challenge of Selective Ammoxidation

The primary and most industrially viable route for the synthesis of this compound is the vapor-phase ammoxidation of 2-methyl-5-ethylpyridine (MEP). This process involves the reaction of MEP with ammonia and an oxygen source (typically air) at elevated temperatures over a heterogeneous catalyst. The core challenge lies in the selective conversion of the methyl group at the 2-position of the pyridine ring into a nitrile group, while leaving the ethyl group at the 5-position intact. The interaction between the pyridine base and the acidic sites on the catalyst surface increases the reactivity of substituents at the 2-position, making the methyl group the primary target for oxidation.[1][2]

This guide will focus on the use of Vanadium-Titanium Oxide (V-Ti-O) catalysts, which have demonstrated high efficacy and selectivity for the ammoxidation of various alkylpyridines.[3] We will explore catalyst preparation, reaction mechanisms, and troubleshooting strategies to maximize the yield and purity of the desired this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the methyl group at the 2-position of MEP more reactive than the ethyl group at the 5-position during ammoxidation?

A1: The increased reactivity of the methyl group at the 2-position is attributed to the electronic influence of the nitrogen atom in the pyridine ring. The nitrogen atom's electron-withdrawing nature, combined with its interaction with the acidic sites of the catalyst, preferentially activates the alkyl group at the alpha-position (2-position) for oxidative transformation.[1][2]

Q2: What are the primary byproducts I should expect during the ammoxidation of MEP?

A2: The main byproducts arise from the oxidation of the ethyl group, over-oxidation, or side reactions. Key byproducts include:

  • 2,5-Dicyanopyridine: Formed from the ammoxidation of both the methyl and ethyl groups.

  • 3-Cyanopyridine: Can result from the fragmentation of the MEP molecule.

  • Carbon Dioxide (CO2): A product of complete oxidation (combustion) of the organic feedstock.

  • Pyridine: Can be formed through dealkylation reactions.[1]

Q3: What is the typical operating temperature range for the ammoxidation of MEP?

A3: The optimal temperature range for MEP ammoxidation over V-Ti-O catalysts is typically between 320°C and 380°C. Lower temperatures may result in incomplete conversion, while higher temperatures can lead to increased formation of CO2 and other undesired byproducts.[1]

Q4: How does the V2O5 loading on the TiO2 support affect catalyst performance?

A4: The concentration of Vanadium Pentoxide (V2O5) on the Titanium Dioxide (TiO2) support is a critical parameter. For the ammoxidation of similar alkylpyridines, a V2O5 loading of 4-6 wt.% has been shown to provide the optimal balance of activity and selectivity.[4] At lower loadings, the catalyst may not be active enough, while at higher loadings, the formation of crystalline V2O5 can lead to a decrease in selectivity due to an increase in unselective oxidation pathways.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via MEP ammoxidation and provides actionable solutions.

Issue Potential Cause(s) Recommended Action(s)
Low MEP Conversion 1. Insufficient Reaction Temperature: The activation energy for the reaction has not been met. 2. Catalyst Deactivation: Active sites are blocked or have undergone a phase change. 3. Low V2O5 Loading: Insufficient number of active vanadium sites.1. Gradually increase the reactor temperature in 10°C increments, monitoring the conversion and selectivity. Do not exceed 380°C to avoid excessive byproduct formation. 2. Regenerate the catalyst (see Catalyst Regeneration Protocol). If performance is not restored, prepare a fresh catalyst. 3. Synthesize a new catalyst with a higher V2O5 loading, targeting the 4-6 wt.% range.
High Selectivity to 2,5-Dicyanopyridine 1. Excessive Reaction Temperature: Higher temperatures provide enough energy to activate the less reactive ethyl group. 2. High Oxygen to MEP Ratio: An excess of oxygen can promote further oxidation of the desired product.1. Reduce the reaction temperature to the lower end of the optimal range (320-340°C). 2. Decrease the oxygen flow rate, carefully monitoring the impact on MEP conversion and selectivity to the desired product.
High Selectivity to CO2 1. Reaction Temperature is Too High: This promotes complete combustion of the organic feedstock. 2. "Hot Spots" in the Catalyst Bed: Poor heat dissipation can lead to localized areas of very high temperature.1. Significantly reduce the reaction temperature. 2. Ensure uniform packing of the catalyst bed and consider diluting the catalyst with an inert material (e.g., quartz chips) to improve heat transfer.
Decreasing Catalyst Performance Over Time 1. Coke Formation: Deposition of carbonaceous materials on the catalyst surface. 2. Sintering of Active Phase: High temperatures can cause the small V2O5 particles to agglomerate, reducing the active surface area. 3. Phase Transformation of TiO2 Support: The anatase phase of TiO2, which is desirable, can transform into the less active rutile phase at high temperatures, especially with higher V2O5 loadings.[4]1. Perform a catalyst regeneration cycle. 2. Operate at the lower end of the optimal temperature range to minimize sintering. 3. Ensure the V2O5 loading does not significantly exceed the monolayer coverage to stabilize the anatase phase.

Catalyst Performance Data

The following table summarizes expected performance data for V-Ti-O catalysts in the ammoxidation of 2-methyl-5-ethylpyridine based on available literature for similar alkylpyridine ammoxidation reactions.

Catalyst Formulation (wt.% V2O5 on TiO2)Reaction Temperature (°C)MEP Conversion (%)Selectivity to this compound (%)
2% V2O5/TiO2360~60-70~80-85
4-6% V2O5/TiO2 340-360 >90 >90
8% V2O5/TiO2360>95~75-80

Note: These are indicative values and actual results may vary based on specific experimental conditions such as space velocity and reactant feed ratios.

Experimental Protocols

V-Ti-O Catalyst Preparation (Impregnation Method)

This protocol describes the synthesis of a 5 wt.% V2O5/TiO2 catalyst.

Materials:

  • Ammonium metavanadate (NH4VO3)

  • Oxalic acid (C2H2O4)

  • Titanium dioxide (TiO2, anatase)

  • Deionized water

Procedure:

  • Calculate the required amount of ammonium metavanadate and oxalic acid. A molar ratio of NH4VO3 to C2H2O4 of 1:2 is recommended to ensure complete dissolution.

  • Dissolve the oxalic acid in deionized water with gentle heating.

  • Slowly add the ammonium metavanadate to the oxalic acid solution while stirring. Continue stirring until a clear blue solution of vanadyl oxalate is formed.

  • Add the TiO2 support to the vanadyl oxalate solution.

  • Stir the slurry at 80°C for 4 hours to ensure uniform impregnation.

  • Evaporate the water using a rotary evaporator until a dry powder is obtained.

  • Dry the resulting powder in an oven at 120°C for 12 hours.

  • Calcine the dried powder in a muffle furnace in a flow of air. Increase the temperature from room temperature to 450°C at a rate of 5°C/min and hold at 450°C for 5 hours.

  • Cool the catalyst to room temperature and gently crush and sieve to the desired particle size for reactor packing.

Vapor-Phase Ammoxidation of MEP

Experimental Setup:

  • A fixed-bed continuous flow reactor (e.g., quartz or stainless steel tube).

  • Mass flow controllers for precise control of gas feeds (air, ammonia).

  • A syringe pump for feeding the liquid MEP.

  • A furnace with a temperature controller for heating the reactor.

  • A condenser and a series of bubblers/traps to collect the reaction products.

  • Gas chromatograph (GC) for product analysis.

Procedure:

  • Pack the reactor with a known amount of the prepared V-Ti-O catalyst, diluted with an inert material if necessary.

  • Heat the reactor to the desired reaction temperature (e.g., 340°C) under a flow of air.

  • Once the temperature is stable, introduce the ammonia gas flow. A typical molar ratio of NH3 to MEP is between 3:1 and 6:1.

  • Start the MEP feed using the syringe pump. The MEP is typically vaporized and mixed with the gas stream before entering the reactor. A typical molar ratio of O2 (from air) to MEP is between 10:1 and 20:1.

  • Allow the reaction to reach a steady state (typically 1-2 hours).

  • Collect the liquid products by passing the reactor outlet through a condenser and a cold trap. Gaseous products can be analyzed online or collected in gas bags.

  • Analyze the collected liquid and gaseous products using a calibrated GC to determine the conversion of MEP and the selectivity to this compound and other byproducts.

Catalyst Regeneration Protocol
  • Stop the MEP and ammonia feed and continue the air flow through the reactor at the reaction temperature for 1-2 hours to burn off any deposited coke.

  • Slowly cool the reactor to room temperature under a continuous air flow.

  • The catalyst should now be regenerated and ready for the next reaction cycle.

Visualizing the Process

Ammoxidation Workflow

AmmoxidationWorkflow cluster_reactants Reactant Feed cluster_reactor Vapor-Phase Reactor cluster_products Product Separation MEP 2-Methyl-5-ethylpyridine (MEP) Vaporizer Vaporizer & Mixer MEP->Vaporizer NH3 Ammonia (NH3) NH3->Vaporizer Air Air (O2 + N2) Air->Vaporizer Reactor Fixed-Bed Reactor (V-Ti-O Catalyst, 320-380°C) Vaporizer->Reactor Condenser Condenser Reactor->Condenser Product This compound Condenser->Product Byproducts Byproducts (2,5-Dicyanopyridine, CO2, etc.) Condenser->Byproducts

Caption: Workflow for the vapor-phase ammoxidation of MEP.

Catalyst Deactivation and Regeneration Cycle

CatalystCycle Active Active Catalyst Deactivated Deactivated Catalyst (Coke Deposition) Active->Deactivated Ammoxidation Reaction Regenerated Regenerated Catalyst Deactivated->Regenerated Oxidative Treatment (Air, High Temp.) Regenerated->Active Ready for Reuse

Caption: The cycle of catalyst deactivation and regeneration.

References

Technical Support Center: Managing Thermal Decomposition of 2-Ethylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Ethylisonicotinonitrile. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in their experiments. Given the potential for thermal decomposition, a thorough understanding of its stability, potential hazards, and safe handling practices is paramount. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the safe and effective use of this compound in your research.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the thermal stability and handling of this compound.

1. What is this compound and what are its primary applications?

This compound is a substituted pyridine derivative with the chemical formula C₈H₈N₂. Its structure, featuring a pyridine ring, an ethyl group, and a nitrile group, makes it a valuable intermediate in the synthesis of more complex molecules. It is primarily used in the development of active pharmaceutical ingredients (APIs) and in agrochemical research.

2. What are the known hazardous decomposition products of this compound?

Upon thermal decomposition, this compound can release several hazardous substances. The primary decomposition products include:

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

  • Hydrogen cyanide (HCN)

The formation of hydrogen cyanide, a highly toxic gas, necessitates strict safety precautions when heating this compound.

3. What is the recommended storage and handling for this compound?

To ensure the stability and safety of this compound, the following storage and handling procedures are recommended:

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2] Avoid exposure to heat, sparks, open flames, and other sources of ignition.[3]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors.[2] Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3][4] Avoid contact with skin and eyes.[1][2][4]

4. What materials are incompatible with this compound?

Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can catalyze decomposition or lead to other hazardous reactions.[3][5]

5. Is there a known decomposition temperature for this compound?

Currently, there is no publicly available experimental data, such as from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC), that specifies the exact onset temperature of decomposition for this compound. However, related pyridine derivatives have shown decomposition temperatures in the range of 200-250°C. Given its boiling point of 211.4°C, it is crucial to maintain temperatures well below this point during routine handling and experiments to avoid significant vapor pressure buildup and potential decomposition. It is recommended to conduct your own thermal analysis (TGA/DSC) on a small scale to determine the safe operating temperature range for your specific experimental conditions.

II. Troubleshooting Guide: Uncontrolled Exothermic Events

A critical concern when heating chemical compounds is the potential for a runaway reaction, which is an uncontrolled, self-accelerating exothermic reaction. The following guide provides steps to identify and mitigate such an event.

Problem: Sudden and Rapid Temperature Increase in the Reaction Mixture

You observe a temperature increase that is faster than your programmed heating rate, or the temperature continues to rise even after the external heat source is removed.

Step 1: Immediate Actions - Safety First

  • Cease Heating Immediately: Turn off all heating sources to the reaction vessel.

  • Enhance Cooling: If your setup includes a cooling system (e.g., ice bath, cooling coils), activate it or increase its capacity.

  • Alert Personnel: Inform colleagues in the immediate vicinity of the potential hazard.

  • Do NOT Seal a Pressurizing System: If the vessel is showing signs of pressure buildup (e.g., venting, bulging), do not attempt to seal it further.

  • Evacuate if Necessary: If the temperature continues to rise uncontrollably or if there are signs of vigorous gas evolution, evacuate the immediate area and follow your institution's emergency procedures.

Step 2: Analysis of the Situation (Post-Event or if the situation is brought under control)

  • Review Your Experimental Parameters:

    • Temperature Setpoint: Was the setpoint too close to the boiling point or the suspected decomposition temperature of this compound?

    • Heating Rate: Was the heating rate too high, not allowing for efficient heat dissipation?

    • Scale of the Reaction: Was the reaction scaled up without adjusting the cooling capacity?

  • Consider Potential Contaminants:

    • Were there any impurities in the starting material?

    • Could an incompatible material (e.g., strong acid, base, or oxidizing agent) have been accidentally introduced?

Step 3: Preventative Measures for Future Experiments

  • Determine the Maximum Safe Operating Temperature: Before conducting experiments at elevated temperatures, it is highly recommended to perform a thermal hazard assessment. Techniques like DSC can help identify the onset of exothermic decomposition.

  • Implement Robust Temperature Control: Use a reliable temperature controller with an independent safety cutout that will shut off heating if a set temperature is exceeded.

  • Ensure Adequate Cooling Capacity: The cooling system should be able to handle the heat generated by the reaction, especially for larger-scale experiments.

  • Controlled Addition of Reagents: For exothermic reactions, add reagents slowly and monitor the temperature closely.

  • Use Dilution: Performing the reaction in a suitable solvent can help to dissipate heat more effectively.

III. Experimental Protocols and Data

Proposed Thermal Decomposition Pathway

Based on computational studies of pyridine decomposition, a plausible initial step in the thermal decomposition of this compound is the homolytic cleavage of a C-H bond, likely on the ethyl group or the pyridine ring, to form a radical species.[6][7] This initial radical can then trigger a cascade of further reactions, leading to the fragmentation of the molecule and the formation of the hazardous byproducts mentioned earlier.

This compound This compound Initial_Radical Pyridyl or Ethyl Radical This compound->Initial_Radical Heat (Δ) Fragmentation Fragmentation Cascade Initial_Radical->Fragmentation Decomposition_Products NOx, CO, CO2, HCN Fragmentation->Decomposition_Products

Caption: Proposed initial steps of thermal decomposition.

Troubleshooting Logic for Unexpected Exotherms

The following diagram outlines the decision-making process when an unexpected temperature rise is observed.

Start Unexpected Temperature Rise Detected Stop_Heating Immediately Stop All Heating Start->Stop_Heating Activate_Cooling Activate/Increase Cooling Stop_Heating->Activate_Cooling Monitor_Temp Monitor Temperature Activate_Cooling->Monitor_Temp Temp_Decreasing Temperature Decreasing? Monitor_Temp->Temp_Decreasing Continue_Monitoring Continue Monitoring Until Stable Temp_Decreasing->Continue_Monitoring Yes Evacuate Evacuate Area & Follow Emergency Protocol Temp_Decreasing->Evacuate No Post_Incident_Analysis Post-Incident Analysis: - Review Parameters - Check for Contaminants Continue_Monitoring->Post_Incident_Analysis

Caption: Decision workflow for thermal runaway events.

IV. References

  • Jubilant Ingrevia. (n.d.). 3-Cyanopyridine Safety Data Sheet. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2023, May 3). 3-Cyanopyridine - Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). Material Safety Data Sheet 3-Cyanopyridine, 98%. Retrieved from --INVALID-LINK--

  • Apollo Scientific. (2024, May 15). 3-CYANOPYRIDINE. Retrieved from --INVALID-LINK--

  • ResearchGate. (2023, August 6). Theoretical study on the thermal decomposition of pyridine. Retrieved from --INVALID-LINK--

  • ResearchGate. (2021, October). A theoretical investigation on the thermal decomposition of pyridine and the effect of H2O on the formation of NOx precursors. Retrieved from --INVALID-LINK--

  • MDPI. (2022, November 7). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2024, March 29). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

References

Technical Support Center: Interpreting Complex NMR Spectra of 2-Ethylisonicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-Ethylisonicotinonitrile and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization. Here, we address common challenges and provide in-depth troubleshooting strategies in a practical, question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational questions regarding the NMR spectral features of the this compound core structure.

Q1: What are the expected ¹H NMR signals for the parent this compound molecule?

A1: The ¹H NMR spectrum of this compound is expected to show three distinct sets of signals corresponding to the ethyl group and the pyridine ring protons.

  • Pyridine Ring Protons (3H): These appear in the aromatic region, typically downfield due to the ring current and the deshielding effect of the nitrogen atom.[1]

    • H6: This proton is adjacent to the nitrogen (alpha-position) and is the most deshielded, appearing as a doublet around 8.8-9.1 ppm.[1][2]

    • H5: This proton is coupled to H6 and H3. It will appear as a doublet of doublets around 8.0-8.2 ppm.

    • H3: This proton is a singlet (or a very finely split multiplet due to long-range coupling) and appears in the region of 7.5-7.8 ppm.

  • Ethyl Group Protons (5H):

    • Methylene Protons (-CH₂-): These protons are adjacent to the electron-withdrawing pyridine ring and will appear as a quartet around 2.8-3.1 ppm.

    • Methyl Protons (-CH₃): These protons are further from the ring and will appear as a triplet around 1.3-1.5 ppm.

Q2: How do the nitrile and ethyl substituents influence the ¹³C NMR spectrum?

A2: Both the nitrile (-CN) and ethyl (-CH₂CH₃) groups, along with the pyridine nitrogen, create a unique ¹³C NMR fingerprint.

  • Pyridine Ring Carbons: Aromatic carbons typically resonate between 120-170 ppm.[3]

    • C2 & C4: These are quaternary carbons. C4, attached to the strongly electron-withdrawing nitrile group, will be significantly deshielded. C2, attached to the ethyl group and adjacent to the nitrogen, will also be downfield.

    • C6: This carbon, bonded to a proton and adjacent to the nitrogen, will be the most downfield of the protonated carbons.

    • C3 & C5: These protonated carbons will appear in the typical aromatic region.

  • Nitrile Carbon (-CN): The carbon of the nitrile group has a characteristic chemical shift, typically appearing in the 115-125 ppm range.

  • Ethyl Group Carbons:

    • -CH₂-: The methylene carbon, attached to the ring, will be more deshielded than the methyl carbon.

    • -CH₃-: The methyl carbon will be the most upfield signal in the spectrum.

Table 1: Predicted ¹H and ¹³C Chemical Shift Ranges for this compound
Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Notes
H37.5 - 7.8 (s)~125 - 130Appears as a singlet or narrow multiplet.
H58.0 - 8.2 (dd)~122 - 127Coupled to H3 (long-range) and H6.
H68.8 - 9.1 (d)~150 - 155Most downfield proton, adjacent to nitrogen.[1]
-CH₂- (ethyl)2.8 - 3.1 (q)~25 - 30Quartet due to coupling with -CH₃.
-CH₃ (ethyl)1.3 - 1.5 (t)~12 - 16Triplet due to coupling with -CH₂-.
C2-~160 - 165Quaternary carbon attached to the ethyl group.
C4-~135 - 140Quaternary carbon attached to the nitrile group.
-CN-~117 - 122Characteristic chemical shift for a nitrile carbon.

Note: These are estimated ranges. Actual values will vary based on solvent and the presence of other substituents on derivative compounds.

Q3: What are the typical proton-proton coupling constants (J-values) for the pyridine ring?

A3: The J-coupling values are critical for confirming proton assignments and connectivity. For a pyridine ring, these values are characteristic.[4][5]

Table 2: Typical Pyridine Ring Coupling Constants
Coupling TypeDescriptionTypical Value (Hz)
³J (ortho)Coupling between H5 and H65.0 - 6.0 Hz
⁴J (meta)Coupling between H3 and H51.5 - 3.0 Hz
⁵J (para)Coupling between H3 and H60.0 - 1.0 Hz

The ³J value for the ethyl group protons (-CH₂-CH₃-) is typically around 7.0 - 7.5 Hz.[6]

Part 2: Troubleshooting Complex Spectra

This section provides detailed guides for resolving specific, challenging issues encountered during the spectral analysis of this compound derivatives.

Issue 1: Severe Overlap of Aromatic Proton Signals

Question: My ¹H NMR spectrum of a polysubstituted this compound derivative shows a crowded cluster of signals in the aromatic region (7.5-9.0 ppm), making it impossible to assign protons or determine coupling patterns. What should I do?

Answer: This is a common challenge, especially with multiple substituents on the pyridine ring. The similar electronic environments can cause signals to coalesce. A multi-step approach is required to resolve this ambiguity.

Causality and Strategy

The chemical shift of a proton is highly sensitive to its local electronic environment, which can be modulated by the NMR solvent. Aromatic solvents, in particular, can induce significant shifts (Aromatic Solvent-Induced Shifts, or ASIS) by creating a specific shielding/deshielding environment around the solute molecule.[7] If this fails, 2D NMR techniques are necessary to resolve connectivity through bonds, irrespective of the 1D overlap.[8][9]

Caption: Workflow for resolving overlapping ¹H NMR signals.

Experimental Protocol: Solvent Effect Analysis
  • Sample Preparation: Prepare two NMR samples of your compound with identical concentrations (e.g., 5-10 mg in 0.6 mL). Dissolve the first in CDCl₃ and the second in Benzene-d₆.[7]

  • Internal Standard: Add Tetramethylsilane (TMS) to both samples for accurate referencing (δ = 0.00 ppm).

  • Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample under identical conditions (temperature, number of scans).

  • Analysis: Compare the chemical shifts and signal dispersion in the aromatic region between the two spectra. The ASIS effect in Benzene-d₆ often separates overlapping multiplets.[10]

Experimental Protocol: Standard 2D ¹H-¹H COSY
  • Sample Preparation: Use a standard sample (5-10 mg in 0.6 mL of a suitable deuterated solvent like CDCl₃ or DMSO-d₆).

  • Spectrometer Setup: On a 400 MHz spectrometer, use a standard gradient-enhanced COSY pulse sequence (e.g., gCOSY).[4]

  • Acquisition Parameters:

    • Set the spectral width to cover the full proton range (e.g., 0-10 ppm).

    • Acquire at least 256 increments in the indirect dimension (F1).

    • Use 2-4 scans per increment.

    • Set the relaxation delay to 1.5-2.0 seconds.[4]

  • Processing and Analysis: After 2D Fourier transform, the resulting spectrum will show diagonal peaks (the 1D spectrum) and cross-peaks. A cross-peak between two diagonal peaks indicates that those two protons are spin-coupled, allowing you to trace proton connectivity even if their signals overlap in the 1D spectrum.[11][12]

Issue 2: Ambiguous Assignment of Quaternary Carbons

Question: My ¹³C NMR spectrum shows all the expected carbon signals, but I cannot definitively assign the quaternary carbons (C2, C4, and the -CN carbon). How can I confirm their assignments?

Answer: Quaternary carbons do not have directly attached protons, so they cannot be assigned using experiments like HSQC. The definitive assignment requires a long-range heteronuclear correlation experiment, specifically the Heteronuclear Multiple Bond Correlation (HMBC).[4][13]

Causality and Strategy

The HMBC experiment detects correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH).[14] By observing which protons "see" a specific quaternary carbon, we can piece together the molecular framework. For example, the methylene protons of the ethyl group should show a correlation to the C2 carbon of the pyridine ring.

Caption: Key HMBC correlations for this compound.

Experimental Protocol: Combined HSQC/HMBC Analysis

This two-step process is the gold standard for complete ¹H and ¹³C assignment.[15]

  • Acquire an HSQC Spectrum:

    • Purpose: The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton directly to the carbon it is attached to (one-bond ¹H-¹³C correlation).[13] This allows for the unambiguous assignment of all protonated carbons (C3, C5, C6, -CH₂, -CH₃).

    • Setup: Use a standard gradient-enhanced HSQC pulse sequence. Set the ¹³C spectral width to cover the expected range (e.g., 0-170 ppm).

  • Acquire an HMBC Spectrum:

    • Purpose: To establish long-range (2- and 3-bond) correlations, which will connect the now-assigned protons to the unassigned quaternary carbons.[14]

    • Setup: Use a standard gradient-enhanced HMBC pulse sequence.

    • Critical Parameter: The long-range coupling delay (often labeled d6 or CNST2) must be optimized. A typical value is set to correspond to a J-coupling of ~8 Hz, which is optimal for detecting most ²J and ³J correlations.[4][16]

  • Data Interpretation:

    • Use the HSQC to assign all protonated carbons.

    • On the HMBC spectrum, look for cross-peaks between the assigned protons and the unassigned quaternary carbon signals.

    • Example 1: A cross-peak between the -CH₂- protons (at ~3.0 ppm) and a quaternary carbon at ~162 ppm confirms the assignment of that carbon as C2 .

    • Example 2: Cross-peaks between H3 and H5 and a quaternary carbon at ~138 ppm confirms its assignment as C4 . The same protons should also show correlations to the -CN carbon (~118 ppm).

Part 3: Advanced Troubleshooting & Data Interpretation

Q4: The ethyl group in my derivative doesn't show a clean quartet and triplet. The signals are distorted and look like complex multiplets. Why?

A4: This phenomenon, known as "second-order effects" or "strong coupling," occurs when the chemical shift difference (in Hz) between two coupled protons is not much larger than their coupling constant (J).

Causality and Explanation

The simple n+1 splitting rule only applies when Δν/J > 10 (where Δν is the difference in chemical shift in Hz).[5] In some this compound derivatives, a substituent might shift the -CH₂- and -CH₃- signals closer together. When Δν/J approaches 1, the inner peaks of the multiplets increase in intensity while the outer peaks decrease, leading to a distorted pattern called "roofing." In severe cases, the pattern becomes a complex multiplet that cannot be interpreted by first-order rules.

Troubleshooting Steps:

  • Increase Magnetic Field Strength: The most effective solution is to re-acquire the spectrum on a higher-field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz). Since chemical shift (in Hz) is proportional to the field strength while J-coupling (in Hz) is constant, the Δν/J ratio increases, often restoring the spectrum to a first-order appearance.

  • Spectral Simulation: If a higher-field instrument is unavailable, the complex multiplet can be analyzed using NMR simulation software. By inputting the estimated chemical shifts and coupling constants, you can generate a theoretical spectrum and adjust the parameters until it matches the experimental data, thus confirming the assignments.

References

Technical Support Center: Troubleshooting Emulsion Formation in the Workup of 2-Ethylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for handling 2-Ethylisonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with emulsion formation during the liquid-liquid extraction and workup of this compound. Our goal is to provide you with a deep understanding of the underlying causes and to equip you with a range of field-proven preventative strategies and troubleshooting protocols to ensure efficient and successful purification.

Section 1: Understanding the Root Cause of Emulsions

This section addresses the fundamental questions surrounding emulsion formation, with a specific focus on the chemical nature of this compound.

Q1: What is an emulsion and why is it problematic during a workup?

An emulsion is a stable mixture of two or more immiscible liquids, like an organic solvent and water.[1] In a lab setting, it typically appears as a cloudy, milky, or thick layer between the distinct organic and aqueous phases, making a clean separation impossible. This is a significant problem because it can lead to:

  • Poor Recovery: The desired product becomes trapped within the emulsion layer, leading to significant yield loss.[2]

  • Contamination: It becomes difficult to separate the organic layer without carrying over aqueous impurities, and vice-versa.

  • Increased Processing Time: Breaking a stable emulsion can be a time-consuming and frustrating step in a synthetic workflow.

Emulsions are stabilized by substances that reduce the interfacial tension between the two liquid phases, often forming a film around the dispersed droplets that prevents them from coalescing.[1][3]

Q2: What makes the workup of this compound prone to emulsion formation?

The molecular structure of this compound contains features that can inherently promote emulsion formation. Its pyridine ring possesses a basic nitrogen atom, which can be protonated under acidic or even neutral aqueous conditions. This creates a cationic species that has significantly increased water solubility.

Simultaneously, the ethyl group and the aromatic ring are lipophilic (oil-loving), while the nitrile group adds polarity. This combination of a charged, hydrophilic "head" (the protonated pyridine) and a lipophilic "tail" gives the molecule surfactant-like properties, allowing it to bridge the interface between the aqueous and organic layers and stabilize an emulsion.[2] Emulsions are particularly common when extracting basic solutions, such as those containing pyridine derivatives, with chlorinated solvents like dichloromethane (DCM).[4]

Q3: What are the most common culprits that stabilize emulsions in this specific workup?

Several factors during the experimental procedure can create or stabilize an emulsion:

  • Vigorous Agitation: Shaking the separatory funnel too aggressively creates very fine droplets, increasing the surface area between the phases and promoting a stable emulsion that is slow to break.[2]

  • Suspended Particulate Matter: Fine, insoluble solid particles from the reaction mixture (e.g., catalyst residues, inorganic salts, or polymeric byproducts) can accumulate at the interface and act as physical barriers, preventing droplets from merging.[1][4]

  • High Concentration: A high concentration of this compound or other reaction components can increase the viscosity and favor emulsion stability.

  • Incorrect pH: Failure to control the pH of the aqueous phase can lead to the partial protonation of the pyridine nitrogen, creating the surfactant-like species discussed above.

Section 2: Proactive Strategies for Emulsion Prevention

The most effective way to deal with an emulsion is to prevent it from forming in the first place.[2][5] Adopting a careful and considered workup procedure can save significant time and maximize product yield.

Below is a summary of proactive techniques, followed by a recommended workup protocol.

Technique Mechanism of Action When to Use
Gentle Inversions Minimizes the formation of fine droplets by reducing shear forces, allowing for sufficient interfacial contact for extraction without creating a stable dispersion.[2]Always. This should be the default method for mixing phases during liquid-liquid extraction.
Solvent Evaporation First Removes the reaction solvent (e.g., THF, DMF), which may be partially miscible with water. The crude residue is then re-dissolved in the extraction solvent for a cleaner phase separation.[4][6]When using water-miscible or partially miscible reaction solvents.
Pre-emptive "Salting Out" Adding brine (saturated NaCl solution) to the aqueous phase before extraction increases its ionic strength and density.[7][8] This decreases the solubility of organic compounds in the aqueous layer and enhances the density difference between phases, promoting a sharp separation.[9][10]Highly recommended for reactions involving pyridine derivatives or when emulsions are anticipated.
pH Control For a basic compound like this compound, ensuring the aqueous phase is sufficiently basic (e.g., using a saturated NaHCO₃ or a dilute NaOH wash) prevents protonation of the pyridine nitrogen, thereby minimizing its surfactant-like behavior.During the initial aqueous quench and subsequent washes.
Recommended Preventative Workup Protocol

This protocol is designed to minimize the risk of emulsion formation from the outset.

  • Reaction Quench: Once the reaction is complete, cool the mixture to room temperature. If the reaction solvent is an alcohol, acetonitrile, THF, or dioxane, remove it first under reduced pressure.[4] Re-dissolve the crude residue in an appropriate extraction solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5% solution of sodium carbonate (Na₂CO₃) to ensure the aqueous phase is basic.

  • Gentle Extraction: Stopper the funnel and gently invert it 5-10 times, venting frequently to release any pressure. Do not shake vigorously. [2]

  • Separation: Place the funnel in a ring stand and allow the layers to separate.

  • Brine Wash: Drain the aqueous layer. Wash the remaining organic layer with a saturated solution of sodium chloride (brine).[2] This helps to remove residual water and break up any minor emulsions that may have started to form.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Diagram: Preventative Workflow Logic

G start Reaction Complete evap Evaporate Reaction Solvent (if water-miscible) start->evap redissolve Re-dissolve in Extraction Solvent evap->redissolve [7] wash Wash with Basic Solution (e.g., sat. NaHCO₃) redissolve->wash mix Mix by GENTLE Inversion (5-10 times) wash->mix [1] separate Allow Layers to Separate mix->separate brine Wash Organic Layer with Brine separate->brine dry Dry & Concentrate Organic Layer brine->dry end Crude Product dry->end

Caption: Ideal workflow to prevent emulsion formation.

Section 3: Troubleshooting Guide: How to Break a Persistent Emulsion

If an emulsion has already formed, a systematic approach is needed to break it. The following methods are ordered from the simplest and least invasive to more aggressive techniques.

Q4: I have a persistent emulsion. What is the first thing I should try?

Step 1: Patience. First, simply let the separatory funnel stand undisturbed for 15-30 minutes.[6][11] Many emulsions are kinetically, not thermodynamically, stable and will resolve on their own with sufficient time.

Step 2: Add Brine. If time does not resolve the issue, the next step is to employ the "salting out" technique.[8] Add a significant volume of saturated sodium chloride (brine) solution, or even solid NaCl, to the funnel.[4][6] Gently swirl the mixture and allow it to stand. The increased ionic strength of the aqueous phase disrupts the emulsion by decreasing the solubility of the organic material and increasing the density of the aqueous layer, which promotes phase separation.[2][7]

Q5: The brine wash didn't work. What are my next steps?

If salting out is unsuccessful, you can proceed through the following techniques. It may be necessary to combine multiple approaches.[12]

Method Mechanism Protocol Summary Considerations/Risks
Filtration through Celite® Physically removes the fine solid particles that often stabilize the emulsion at the liquid-liquid interface.[4]Prepare a small plug of Celite® or glass wool in a filter funnel. Filter the entire emulsified mixture under gentle vacuum. The two phases should separate cleanly in the filtrate.Highly effective for emulsions stabilized by particulates. Celite® is inert, but ensure your product doesn't have a strong affinity for silica-like materials.[4]
Centrifugation Applies a strong mechanical force that accelerates the gravitational separation of the two phases, forcing the denser liquid to the bottom and breaking the emulsion.[5][11]Transfer the emulsion to centrifuge tubes (ensure they are properly balanced). Centrifuge for 5-10 minutes. The layers should be distinct upon removal.Extremely effective, especially for small-scale experiments.[12] Requires access to a centrifuge and appropriate solvent-resistant tubes.
Addition of a Different Solvent Alters the polarity and/or density of the organic phase, which can destabilize the forces holding the emulsion together.[2][13]Add a small amount (5-10% of the organic phase volume) of a different solvent. For example, adding ethanol can help break up the interface.[1] Adding pentane to an ethyl acetate extraction can lower the organic phase density.[10]Can be very effective but complicates solvent removal later. Choose a solvent that is easily removed and won't interfere with subsequent steps.
Gentle Heating Decreases the viscosity of the liquids and can increase the kinetic energy of the droplets, promoting coalescence.[12]Warm the mixture gently in a warm water bath. Do not heat flammable solvents with an open flame.Use with extreme caution. Only suitable for thermally stable compounds and solvents with relatively high boiling points. Overheating can cause product degradation.[12]
pH Adjustment Modifies the charge state of the emulsifying agent. For this compound, adding a dilute base can neutralize any protonated pyridine, while adding a dilute acid can dissolve basic inorganic precipitates.[4][13]Carefully add a dilute acid or base dropwise while monitoring the pH.Risk of product degradation if your compound is sensitive to strong acids or bases.[13]

Diagram: Troubleshooting Decision Tree

G start Emulsion Formed wait Wait 15-30 min start->wait [15] brine Add Saturated Brine (NaCl) or Solid Salt wait->brine Not resolved resolved Phases Separated wait->resolved Resolved filter Filter through Celite® Pad brine->filter Not resolved [7] brine->resolved Resolved centrifuge Centrifuge Mixture filter->centrifuge Not resolved [12] filter->resolved Resolved solvent Add Small Amount of a Different Solvent centrifuge->solvent Not resolved [9] centrifuge->resolved Resolved solvent->resolved Resolved

Caption: Step-by-step decision tree for breaking emulsions.

Section 4: Advanced & Alternative Techniques
Q6: Are there any specialized lab tools that can help with phase separation?

Yes, for recurring issues or for scaling up processes, several tools can streamline liquid-liquid extractions and avoid emulsions altogether.

  • Phase Separation Paper/Cartridges: These are disposable filters made of highly hydrophobic (silanized) material.[14] When an aqueous-organic mixture is poured through, the paper allows the organic solvent to pass while retaining the aqueous layer.[14][15] This completely avoids the need for a separatory funnel and the associated shaking, thus preventing emulsion formation. They are especially useful for parallel processing of multiple samples.[16]

  • Supported Liquid Extraction (SLE): In this technique, the aqueous sample is adsorbed onto a high-surface-area solid support, such as diatomaceous earth, packed into a cartridge.[2] A water-immiscible organic solvent is then passed through the cartridge. The extraction occurs at the interface on the solid support without the vigorous mixing that causes emulsions.[2][5] The organic eluate is collected emulsion-free.

References

Validation & Comparative

A Comparative Guide to the Synthesis and Reactivity of 2-Ethylisonicotinonitrile and 3-Ethylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher in pharmaceutical development and synthetic chemistry, the selection of building blocks is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic campaign. Substituted pyridines, in particular, are a cornerstone of modern medicinal chemistry. This guide provides an in-depth comparison of two regioisomeric building blocks: 2-Ethylisonicotinonitrile and 3-Ethylisonicotinonitrile. While structurally similar, the seemingly minor positional difference of the ethyl group imparts distinct electronic and steric characteristics, leading to significant divergences in their synthetic accessibility and chemical reactivity. This document aims to elucidate these differences, providing a robust framework for informed decision-making in your research.

Structural and Electronic Overview

Isonicotinonitrile, or 4-cyanopyridine, forms the core of both molecules. The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom. This nitrogen atom exerts a strong inductive electron-withdrawing effect (-I) and a resonance effect (-M), which deactivates the ring towards electrophilic attack and activates it for nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions.[1][2] The nitrile group is a strong electron-withdrawing group, further influencing the electronic landscape of the pyridine ring.

The key difference between the two isomers lies in the placement of the ethyl group, an electron-donating group (+I effect).

  • This compound: The ethyl group is at the C2 position, ortho to the ring nitrogen. This placement introduces two critical factors:

    • Steric Hindrance: The ethyl group physically obstructs the approach of reagents to the nitrogen atom and the C2 position. This steric hindrance can significantly impact reaction rates and even the feasibility of certain transformations.[3][4]

    • Electronic Effect: The electron-donating nature of the ethyl group partially counteracts the electron-withdrawing effect of the nitrogen at the adjacent C2 position.

  • 3-Ethylisonicotinonitrile: The ethyl group is at the C3 position, meta to the ring nitrogen and the nitrile group.

    • Steric Hindrance: The steric effect on the nitrogen atom is minimal compared to the 2-substituted isomer.

    • Electronic Effect: The electron-donating ethyl group at the C3 position can influence the overall electron density of the ring, but its effect on the reactivity at the nitrogen and the C4-nitrile group is less direct than in the 2-isomer.

These fundamental differences are summarized in the table below.

PropertyThis compound3-Ethylisonicotinonitrile
IUPAC Name 2-ethylpyridine-4-carbonitrile3-ethylpyridine-4-carbonitrile
CAS Number 1531-18-613341-18-9
Molecular Formula C₈H₈N₂C₈H₈N₂
Molecular Weight 132.16 g/mol 132.16 g/mol
Boiling Point 211.4 °CNot readily available
Key Structural Feature Ethyl group ortho to the ring nitrogenEthyl group meta to the ring nitrogen
Expected Steric Profile High steric hindrance around the nitrogen atomLow steric hindrance around the nitrogen atom
Electronic Influence +I effect of ethyl group directly impacts the C2 and N positions+I effect of the ethyl group has a more general influence on the ring
Synthesis Strategies: A Comparative Analysis

Direct, side-by-side comparisons of the synthesis of these two isomers are not prevalent in the literature. However, we can propose and analyze logical synthetic routes based on established pyridine chemistry.

2.1. Proposed Synthesis of this compound

A plausible route to this compound starts from 2-ethylpyridine, which can be synthesized from the more readily available 2-methylpyridine (α-picoline). The synthesis would proceed through N-oxidation, followed by cyanation.

Synthesis of this compound 2-Methylpyridine 2-Methylpyridine 2-Ethylpyridine 2-Ethylpyridine 2-Methylpyridine->2-Ethylpyridine 1. n-BuLi 2. CH3I 2-Ethylpyridine N-oxide 2-Ethylpyridine N-oxide 2-Ethylpyridine->2-Ethylpyridine N-oxide m-CPBA This compound This compound 2-Ethylpyridine N-oxide->this compound 1. TMSCN 2. Et3N

Figure 1: Proposed synthetic workflow for this compound.

This multi-step synthesis involves common transformations. The initial alkylation of 2-methylpyridine is a standard method. The subsequent N-oxidation and cyanation are also well-established procedures in pyridine chemistry.

2.2. Proposed Synthesis of 3-Ethylisonicotinonitrile

The synthesis of 3-Ethylisonicotinonitrile can be envisioned starting from nicotinic acid, a readily available and inexpensive starting material.

Synthesis of 3-Ethylisonicotinonitrile Nicotinic Acid Nicotinic Acid 3-Acetylpyridine 3-Acetylpyridine Nicotinic Acid->3-Acetylpyridine CH3Li 3-Ethylpyridine 3-Ethylpyridine 3-Acetylpyridine->3-Ethylpyridine Hydrazine, KOH (Wolff-Kishner) 3-Ethylpyridine N-oxide 3-Ethylpyridine N-oxide 3-Ethylpyridine->3-Ethylpyridine N-oxide m-CPBA 3-Ethylisonicotinonitrile 3-Ethylisonicotinonitrile 3-Ethylpyridine N-oxide->3-Ethylisonicotinonitrile 1. TMSCN 2. Et3N

Figure 2: Proposed synthetic workflow for 3-Ethylisonicotinonitrile.

This pathway also relies on fundamental organic reactions. The conversion of nicotinic acid to 3-acetylpyridine, followed by a Wolff-Kishner reduction, provides the 3-ethylpyridine intermediate. The subsequent N-oxidation and cyanation parallel the synthesis of the 2-isomer.

Comparative Reactivity

The positional isomerism of the ethyl group is expected to create significant differences in the reactivity of the pyridine ring and the nitrile functionality.

3.1. Reactivity of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen is available for reactions such as protonation, alkylation, and coordination to metal centers.

  • This compound: The ethyl group at the C2 position presents significant steric hindrance, making the nitrogen lone pair less accessible.[3][4] This will likely lead to slower rates of N-alkylation and may inhibit the formation of bulky coordination complexes.

  • 3-Ethylisonicotinonitrile: The nitrogen atom is relatively unhindered, and its reactivity is expected to be comparable to that of other 3-substituted pyridines. It should readily undergo protonation and N-alkylation.

3.2. Nucleophilic Aromatic Substitution (SNAr)

While the isonicotinonitrile core is activated towards SNAr at the 2- and 6-positions, the presence of the ethyl group and the nitrile group at C4 makes further substitution challenging without a suitable leaving group. However, if a leaving group were present at the C2 or C3 position, we would expect the following:

  • This compound: A leaving group at the C3 position would be activated by the C4-nitrile group. The C2-ethyl group would exert a minor electronic effect but could sterically hinder the approach of a nucleophile.

  • 3-Ethylisonicotinonitrile: A leaving group at the C2 position would be highly activated by both the ring nitrogen and the C4-nitrile group. The C3-ethyl group would not significantly hinder the approach of a nucleophile to the C2 position.

3.3. Reactivity of the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. The electronic nature of the pyridine ring influences the reactivity of the nitrile group.

  • This compound: The electron-donating ethyl group at the ortho position may slightly decrease the electrophilicity of the nitrile carbon, potentially slowing down nucleophilic attack on the nitrile.

  • 3-Ethylisonicotinonitrile: The ethyl group at the meta position will have a less pronounced electronic effect on the nitrile group. Therefore, the reactivity of the nitrile in this isomer is expected to be more "typical" for an aromatic nitrile.

The following table summarizes the expected reactivity differences.

Reaction TypeThis compound (Predicted)3-Ethylisonicotinonitrile (Predicted)Rationale
N-Alkylation Slower reaction rateFaster reaction rateSteric hindrance from the C2-ethyl group in the 2-isomer.[3][4]
Hydrolysis of Nitrile Potentially slowerStandard rateThe +I effect of the C2-ethyl group may slightly reduce the electrophilicity of the nitrile carbon.
Reduction of Nitrile Standard rateStandard rateLess sensitive to subtle electronic effects compared to hydrolysis.
Electrophilic Substitution Highly disfavoredHighly disfavoredThe pyridine ring is strongly deactivated by the nitrogen and nitrile groups.[1]
Experimental Protocols (Proposed)

The following are detailed, proposed protocols for the synthesis of key intermediates. These are based on established literature procedures for analogous compounds.

4.1. Protocol: Synthesis of 2-Ethylpyridine

This protocol is adapted from methods for the alkylation of picolines.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (1.1 equivalents) to a solution of 2-methylpyridine (1.0 equivalent) in THF. Stir the resulting deep red solution for 1 hour at -78 °C.

  • Alkylation: Add methyl iodide (1.2 equivalents) dropwise via the dropping funnel. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation to yield 2-ethylpyridine.

4.2. Protocol: Synthesis of 3-Ethylpyridine N-oxide

This protocol is a general method for the N-oxidation of pyridines.

  • Setup: In a round-bottom flask, dissolve 3-ethylpyridine (1.0 equivalent) in dichloromethane (DCM, 10 mL per gram of pyridine).

  • Oxidation: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 equivalents) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Workup: Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: The crude product can often be used without further purification. If necessary, it can be purified by column chromatography on silica gel.

Conclusion

While this compound and 3-Ethylisonicotinonitrile are simple regioisomers, their synthetic utility and chemical behavior are markedly different. The choice between these two building blocks will depend heavily on the specific application.

  • This compound is the preferred reagent when steric hindrance around the nitrogen is desired, for example, to create a non-coordinating base or to direct substitution to other parts of a larger molecule. Its synthesis, however, may be more challenging.

  • 3-Ethylisonicotinonitrile offers a more accessible nitrogen atom for transformations such as N-alkylation or catalysis. Its synthesis from nicotinic acid appears to be a robust and scalable route.

It is imperative for researchers to consider these steric and electronic differences during the planning phase of a synthesis. This guide provides a foundational understanding of these differences, enabling more strategic and efficient synthetic design.

References

A Comparative Guide to the Validation of a Novel Stability-Indicating HPLC Method for 2-Ethylisonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

Abstract

This guide provides a comprehensive framework for the validation of a new, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Ethylisonicotinonitrile, a key intermediate in pharmaceutical synthesis.[1] We will objectively compare a novel, rapid UHPLC-UV method with a traditional HPLC-UV alternative, presenting supporting experimental data for each validation parameter. This document is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) and United States Pharmacopeia (USP) General Chapter <1225> guidelines to ensure scientific integrity and regulatory compliance.[2][3][4][5][6] Detailed, step-by-step protocols for all validation experiments, including forced degradation studies, are provided to demonstrate the method's suitability for its intended purpose.

Introduction: The Analytical Imperative for this compound

This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its purity and stability directly impact the quality, safety, and efficacy of the final drug product.[7] Therefore, a robust, validated analytical method for its quantification is paramount. This guide will explore the validation of a novel analytical method designed to be stability-indicating, meaning it can accurately measure the analyte of interest in the presence of its degradation products.[8][9]

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[10][11] This involves a thorough evaluation of its performance characteristics to ensure reliable and accurate results.

Method Comparison: A Novel UHPLC vs. a Traditional HPLC Approach

For the purpose of this guide, we will compare two hypothetical HPLC methods for the analysis of this compound.

  • Method A (Novel): A modern Ultra-High-Performance Liquid Chromatography (UHPLC) method designed for high throughput and improved resolution.

  • Method B (Traditional): A conventional High-Performance Liquid Chromatography (HPLC) method, representing a more traditional approach.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₈H₈N₂[1][12]
Molecular Weight132.16 g/mol [1][12]
Boiling Point211.4°C[1][12]

The Validation Workflow: A Step-by-Step Approach

The validation of an analytical method is a systematic process that establishes its performance characteristics through laboratory studies.[4] The following diagram illustrates the typical workflow for validating a new analytical method.

ValidationWorkflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation Dev Method Development Opt Optimization Dev->Opt Protocol Validation Protocol Definition Opt->Protocol Specificity Specificity & Forced Degradation Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: A typical workflow for the validation of a new analytical method.

Experimental Protocols and Data Analysis

This section details the experimental protocols for each validation parameter and presents a comparative analysis of the performance of Method A and Method B using hypothetical data.

Specificity and Forced Degradation

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants.[13] Forced degradation studies are essential for demonstrating the stability-indicating nature of a method.[8][14]

Forced Degradation Protocol:

  • Acid Hydrolysis: 1 mg/mL of this compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 1 mg/mL of this compound in 0.1 M NaOH at 60°C for 24 hours.[15]

  • Oxidative Degradation: 1 mg/mL of this compound in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid this compound heated at 105°C for 48 hours.

  • Photolytic Degradation: 1 mg/mL of this compound exposed to UV light (254 nm) for 24 hours.

ForcedDegradation cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Evaluation Acid Acid Hydrolysis Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolysis Photo->Analysis PeakPurity Peak Purity Analysis->PeakPurity Resolution Resolution Analysis->Resolution

Caption: Workflow for the forced degradation study.

Acceptance Criteria: The method is considered specific if the this compound peak is pure and well-resolved from all degradation product peaks.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[16]

Protocol:

  • Prepare a stock solution of this compound.

  • Prepare a series of at least five concentrations ranging from 50% to 150% of the target concentration.

  • Inject each concentration in triplicate.

  • Plot the peak area against the concentration and perform a linear regression analysis.

Comparative Data:

ParameterMethod A (UHPLC)Method B (HPLC)Acceptance Criteria
Range50-150 µg/mL50-150 µg/mLAs defined
Correlation Coefficient (r²)0.99980.9991r² ≥ 0.999
Y-interceptMinimalMinimalClose to zero
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[13]

Protocol:

  • Prepare solutions at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Spike a placebo with a known amount of this compound at each concentration level.

  • Analyze each sample in triplicate.

  • Calculate the percentage recovery.

Comparative Data:

Concentration LevelMethod A (UHPLC) % RecoveryMethod B (HPLC) % RecoveryAcceptance Criteria
80%99.5%98.9%98.0% - 102.0%
100%100.2%100.5%98.0% - 102.0%
120%100.8%101.2%98.0% - 102.0%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13]

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, with different analysts and different instruments.

Comparative Data:

Precision TypeMethod A (UHPLC) %RSDMethod B (HPLC) %RSDAcceptance Criteria
Repeatability0.5%1.2%%RSD ≤ 2.0%
Intermediate Precision0.8%1.8%%RSD ≤ 2.0%
Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]

Protocol (based on Signal-to-Noise ratio):

  • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Comparative Data:

ParameterMethod A (UHPLC)Method B (HPLC)
LOD0.05 µg/mL0.15 µg/mL
LOQ0.15 µg/mL0.50 µg/mL
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[17]

Protocol:

  • Vary parameters such as:

    • Flow rate (±10%)

    • Column temperature (±5°C)

    • Mobile phase composition (±2%)

  • Analyze the system suitability parameters for each variation.

Comparative Data:

Parameter VariationMethod A (UHPLC) - System SuitabilityMethod B (HPLC) - System SuitabilityAcceptance Criteria
Flow Rate +10%PassPassSystem suitability criteria met
Flow Rate -10%PassPassSystem suitability criteria met
Temperature +5°CPassPassSystem suitability criteria met
Temperature -5°CPassPassSystem suitability criteria met

Conclusion: A Scientifically Sound and Validated Method

This guide has outlined the comprehensive validation of a novel stability-indicating HPLC method for this compound, in accordance with ICH and USP guidelines. The comparative data demonstrates that while both the novel UHPLC and traditional HPLC methods can be validated for their intended use, the novel method (Method A) offers superior performance in terms of precision, sensitivity (LOD/LOQ), and speed (inherent to UHPLC). The successful completion of all validation exercises, including forced degradation studies, provides a high degree of assurance that the novel method is scientifically sound, reliable, and suitable for the routine quality control analysis of this compound.

References

A Comparative Guide to the Cross-Reactivity of 2-Ethylisonicotinonitrile Derivatives in Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, prized for its versatile synthetic tractability and its presence in numerous FDA-approved drugs.[1] Within this broad class, isonicotinonitrile derivatives, characterized by a cyano group at the 4-position of the pyridine ring, have been investigated for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The parent compound, 2-Ethylisonicotinonitrile, serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[3][4] As novel derivatives are developed to optimize potency against a primary therapeutic target, a critical and often challenging aspect of preclinical assessment is understanding their cross-reactivity—the unintended interaction with other biological targets.

This guide provides an in-depth comparative analysis of the cross-reactivity profiles of a hypothetical series of this compound derivatives. As direct, comprehensive cross-reactivity studies for this specific subclass are not extensively published, this guide synthesizes field-proven methodologies and data from closely related pyridine and nicotinonitrile compounds to present a realistic and instructive framework.[2][5][6] We will explore the causality behind experimental choices for assessing off-target activity, present comparative data in a structured format, and provide detailed protocols for key validation assays, thereby offering a self-validating system for preclinical safety assessment.

The Imperative of Early-Stage Cross-Reactivity Profiling

The failure of drug candidates in late-stage clinical trials due to unforeseen toxicity remains a significant challenge for the pharmaceutical industry. A substantial portion of these adverse drug reactions (ADRs) can be attributed to off-target pharmacology, where a compound interacts with unintended receptors, enzymes, ion channels, or transporters.[7][8] Early identification of these off-target liabilities is paramount. It allows for the selection of candidates with the most favorable safety profiles and guides structure-activity relationship (SAR) studies to mitigate off-target effects while preserving on-target potency.[3][9]

For pyridine-based scaffolds, which are known to interact with a diverse range of biological targets, this early-stage profiling is not just beneficial but essential.[1] Their unique electronic properties enable them to bind to various active sites, making comprehensive screening a necessity to de-risk development and prevent costly late-stage attrition.[7][8]

Experimental Design: A Tiered Approach to Safety Profiling

To objectively compare the cross-reactivity of our hypothetical this compound derivatives (termed EIN-D1, EIN-D2, and EIN-D3 ), we will simulate a screening campaign against a well-established panel of targets known to be implicated in clinical ADRs. Our derivatives are designed as inhibitors of a primary target, the tyrosine kinase Lck , which is involved in T-cell activation and a target for inflammatory diseases.[10]

The screening strategy employs a tiered approach, beginning with a broad panel to identify potential liabilities, followed by more detailed functional assays for any identified "hits." A standard and cost-effective industry solution for this initial screen is a panel like the Eurofins SafetyScreen44™ , which covers 44 clinically relevant off-targets, including GPCRs, ion channels, transporters, and other enzymes.[10][11] This panel is designed to flag the most common and highest-risk off-target interactions.[8]

Below is a visualization of the experimental workflow.

G cluster_0 Phase 1: Compound Synthesis & Primary Target Validation cluster_1 Phase 2: Broad Cross-Reactivity Screening cluster_2 Phase 3: Hit Confirmation & Functional Analysis cluster_3 Phase 4: Profile Comparison & Candidate Selection Synthesis Synthesis of This compound Derivatives (EIN-D1, D2, D3) PrimaryAssay Primary Target Assay (Lck Kinase Enzymatic Assay) Determine IC50 Synthesis->PrimaryAssay Test Compounds ScreeningPanel Off-Target Profiling (e.g., Eurofins SafetyScreen44™ Panel) Single Concentration (10 µM) PrimaryAssay->ScreeningPanel Candidate Selection HitIdent Data Analysis: Identify Off-Target Hits (>50% Inhibition) ScreeningPanel->HitIdent DoseResponse Dose-Response Assays (IC50 Determination for Hits) HitIdent->DoseResponse FunctionalAssay Secondary Functional Assays (e.g., Cell-Based cAMP, Ca2+ Flux) DoseResponse->FunctionalAssay Comparison Comparative Analysis of On-Target Potency vs. Off-Target Selectivity FunctionalAssay->Comparison FinalSelection Lead Candidate Selection Comparison->FinalSelection

Caption: Workflow for Cross-Reactivity Profiling.

Comparative Data Analysis

The following table summarizes the hypothetical screening results for our three this compound derivatives. Data is presented for the primary target (Lck) and a selection of representative off-targets from the SafetyScreen44™ panel that showed significant interaction.

TargetTarget ClassEIN-D1EIN-D2EIN-D3Rationale for Inclusion in Panel
Lck (Primary Target) Tyrosine KinaseIC50: 15 nM IC50: 22 nM IC50: 8 nM Therapeutic target for inflammation.
hERG Ion Channel%Inh @ 10µM: 58%IC50: 8.5 µM%Inh @ 10µM: 12%IC50: >30 µM%Inh @ 10µM: 65%IC50: 6.2 µMCritical for cardiac safety; inhibition can lead to fatal arrhythmias.[12]
5-HT2B Receptor GPCR%Inh @ 10µM: 72%IC50: 4.1 µM%Inh @ 10µM: 68%IC50: 5.5 µM%Inh @ 10µM: 25%IC50: >30 µMAgonism is linked to valvular heart disease.[9]
Dopamine Transporter (DAT) Transporter%Inh @ 10µM: 8%IC50: >30 µM%Inh @ 10µM: 55%IC50: 9.8 µM%Inh @ 10µM: 15%IC50: >30 µMInhibition can lead to CNS side effects and has abuse potential.[8]
COX-1 Enzyme%Inh @ 10µM: 3%IC50: >30 µM%Inh @ 10µM: 4%IC50: >30 µM%Inh @ 10µM: 48%IC50: 12.1 µMInhibition is associated with gastrointestinal and cardiovascular side effects.[10]
M1 Muscarinic Receptor GPCR%Inh @ 10µM: 61%IC50: 7.9 µM%Inh @ 10µM: 15%IC50: >30 µM%Inh @ 10µM: 55%IC50: 9.3 µMAntagonism can cause cognitive impairment, dry mouth, and blurred vision.[10]

Interpretation of Results:

  • EIN-D3 is the most potent inhibitor of the primary target, Lck (IC50 = 8 nM). However, it shows significant cross-reactivity with the hERG channel and COX-1, raising potential cardiac and GI safety flags.

  • EIN-D1 displays good potency for Lck but has notable activity at the 5-HT2B and M1 receptors, as well as the hERG channel. This profile suggests a risk of both cardiovascular and anticholinergic side effects.

  • EIN-D2 is the least potent of the series against Lck (IC50 = 22 nM) but demonstrates a markedly superior selectivity profile. Its only significant off-target liability is moderate inhibition of the Dopamine Transporter and the 5-HT2B receptor.

Based on this comparative analysis, EIN-D2 emerges as the most promising lead candidate for further optimization. Although its on-target potency is lower, its cleaner off-target profile provides a better starting point for developing a safe therapeutic. Medicinal chemistry efforts could now focus on improving Lck potency while maintaining or improving its selectivity against DAT and 5-HT2B.

The Mechanistic Context: Signaling Pathways

Understanding the potential impact of off-target effects requires knowledge of the signaling pathways involved. For example, inhibition of the Dopamine Transporter (DAT) by EIN-D2 would increase synaptic dopamine levels. This can have therapeutic effects but is also associated with the central nervous system side effects observed with many drugs.

G Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Vesicle Vesicular Storage Dopamine->Vesicle Packaging D_Receptor Dopamine Receptors (D1-D5) Dopamine->D_Receptor Binding Presynaptic Presynaptic Neuron Presynaptic->Dopamine Synthesis Postsynaptic Postsynaptic Neuron DAT->Presynaptic Vesicle->Dopamine Release Signaling Postsynaptic Signaling Cascade D_Receptor->Signaling Activation EIND2 EIN-D2 (Derivative) EIND2->DAT Inhibition

Caption: Dopamine Reuptake Pathway Inhibition.

Detailed Experimental Protocols

To ensure scientific integrity, the methodologies used for generating cross-reactivity data must be robust and reproducible. Below are detailed, step-by-step protocols for two key assay types used in a standard safety panel.

Protocol 1: Radioligand Binding Assay (GPCRs)

This protocol describes a competitive binding assay to determine the affinity of a test compound for a G-Protein Coupled Receptor, such as the 5-HT2B receptor.

Objective: To determine the IC50 value of a test compound by measuring its ability to displace a specific radioligand from the target receptor.

Materials:

  • Cell membranes expressing the human 5-HT2B receptor.

  • Radioligand: [³H]-LSD or other suitable high-affinity ligand.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.5 mM EDTA.

  • Non-specific binding control: A high concentration of a known, unlabeled 5-HT2B ligand (e.g., 10 µM Ketanserin).

  • Test compounds (EIN-D1, D2, D3) at various concentrations.

  • 96-well filter plates (e.g., GF/C filters).

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. A typical concentration range would be from 100 µM down to 0.1 nM.

  • Assay Plate Setup: In a 96-well plate, add the following to each well:

    • Total Binding: 25 µL Assay Buffer, 25 µL Radioligand, 50 µL Membrane preparation.

    • Non-Specific Binding (NSB): 25 µL Non-specific control ligand, 25 µL Radioligand, 50 µL Membrane preparation.

    • Test Compound: 25 µL Test compound dilution, 25 µL Radioligand, 50 µL Membrane preparation.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate the bound radioligand from the free radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Calculate the percentage of inhibition for each test compound concentration: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB)]).

    • Plot the % Inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Kinase Enzymatic Assay (Lck)

This protocol describes a common method for measuring the activity of a kinase inhibitor.

Objective: To determine the IC50 value of a test compound by measuring its ability to inhibit the phosphorylation of a substrate by the Lck kinase.

Materials:

  • Recombinant human Lck enzyme.

  • Kinase Buffer: e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • ATP solution (at a concentration near the Km for Lck).

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide).

  • Test compounds (EIN-D1, D2, D3) at various concentrations.

  • Detection Reagent: An ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based system that measures ADP production.

  • White, opaque 96-well assay plates.

  • Luminometer.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase buffer.

  • Kinase Reaction Setup: In a 96-well plate, add the following in order:

    • 5 µL of test compound dilution (or buffer for control wells).

    • 10 µL of a solution containing the Lck enzyme and peptide substrate.

  • Initiate Reaction: Add 10 µL of the ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Detect ADP: Add the ADP-Glo™ Reagent as per the manufacturer's instructions. This reagent stops the kinase reaction by depleting the remaining ATP and converts the ADP produced into a luminescent signal.

  • Develop Signal: Add the Kinase Detection Reagent, which contains luciferase, to convert the generated luciferin into light. Incubate for 30-60 minutes.

  • Quantification: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each test compound concentration relative to a no-inhibitor control.

    • Plot the % Inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The systematic evaluation of cross-reactivity is a non-negotiable step in modern drug discovery. For scaffolds like this compound that belong to the pharmacologically diverse pyridine family, this process is crucial for identifying and mitigating potential safety liabilities early. By employing a tiered screening strategy that utilizes industry-standard safety panels, researchers can build a comprehensive profile of a compound's selectivity. The comparative analysis of on-target potency versus off-target interactions, as demonstrated with our hypothetical derivatives, provides a clear, data-driven framework for selecting the most promising candidates for further development. This rigorous, self-validating approach not only enhances the probability of clinical success but also embodies the principles of building safety into the design of new medicines.

References

A Technical Guide to the Structure-Activity Relationships of 2-Ethylisonicotinonitrile Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isonicotinonitrile scaffold, a pyridine ring substituted with a nitrile group at the 4-position, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and enzyme inhibitory properties.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-ethylisonicotinonitrile analogs, synthesizing data from related nicotinonitrile derivatives to inform future drug discovery efforts. While direct and comprehensive SAR studies on this compound are not extensively published, this guide will extrapolate from existing literature on analogous structures to provide insights into the rational design of more potent and selective therapeutic agents.

The Isonicotinonitrile Core: A Versatile Pharmacophore

The chemical tractability of the pyridine ring and the electron-withdrawing nature of the nitrile group make the isonicotinonitrile core an attractive starting point for combinatorial chemistry and lead optimization.[2] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the aromatic system can engage in π-π stacking interactions with biological targets. The nitrile group, a key feature, can participate in hydrogen bonding and dipole-dipole interactions, and its presence often influences the metabolic stability and pharmacokinetic properties of the molecule.

General Synthetic Strategies for Isonicotinonitrile Analogs

The synthesis of 2-substituted isonicotinonitrile analogs can be achieved through various established synthetic routes. A common approach involves the construction of the substituted pyridine ring, followed by the introduction or modification of functional groups.

A generalized synthetic workflow is depicted below:

G cluster_0 Pyridine Ring Formation cluster_1 Functional Group Interconversion cluster_2 Introduction of Nitrile Group Starting_Materials Starting Materials (e.g., β-ketoesters, enamines) Cyclocondensation Cyclocondensation Reaction (e.g., Hantzsch synthesis) Starting_Materials->Cyclocondensation Substituted_Pyridine Substituted Pyridine Core Cyclocondensation->Substituted_Pyridine Halogenation Halogenation at C2 Substituted_Pyridine->Halogenation Cross_Coupling Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) Halogenation->Cross_Coupling 2_Substituted_Pyridine 2-Substituted Pyridine Cross_Coupling->2_Substituted_Pyridine Oxidation_to_N_oxide Oxidation to N-oxide 2_Substituted_Pyridine->Oxidation_to_N_oxide Cyanation Cyanation (e.g., with TMSCN) Oxidation_to_N_oxide->Cyanation Final_Analog 2-Substituted Isonicotinonitrile Analog Cyanation->Final_Analog

Caption: Generalized synthetic workflow for 2-substituted isonicotinonitrile analogs.

This modular approach allows for the systematic variation of substituents at different positions of the isonicotinonitrile scaffold, enabling the exploration of the structure-activity landscape.

Comparative Biological Evaluation of Nicotinonitrile Analogs

Compound IDStructureBiological ActivityIC50 (µM)Target/Cell LineReference
Analog A 2-Oxo-4,6-diphenylnicotinonitrileAntiviral (SARS-CoV)--[4][5]
Analog B N-nicotinonitrile derivativeAnticancer-MCF-7, HepG2[1]
Analog C 3-Cyanopyridine derivative (7h)PIM-1 Kinase Inhibitor0.281PIM-1 Kinase[6]
Analog D 3-Cyanopyridine derivative (8f)PIM-1 Kinase Inhibitor0.58PIM-1 Kinase[6]
Analog E Nicotinamide derivative (AH2-15c)ALKBH2 Inhibitor0.031ALKBH2[7]

Note: The presented data is a compilation from different studies and should be interpreted with caution as experimental conditions may vary.

Structure-Activity Relationship (SAR) Analysis

Based on the available literature for nicotinonitrile and related scaffolds, we can infer key SAR trends:

  • Substitution at the 2-position: The nature of the substituent at the 2-position of the pyridine ring significantly influences biological activity. In the case of 2-oxonicotinonitriles, the presence of aryl groups at the 4- and 6-positions was found to be important for their antiviral activity.[4][5] For this compound analogs, the ethyl group, being a small, lipophilic moiety, could potentially occupy a hydrophobic pocket in a target enzyme or receptor. Systematic variations of the alkyl chain length (e.g., methyl, propyl, butyl) and the introduction of branching or cyclic structures would be crucial to probe the size and shape of this putative pocket.

  • Substitution at the 3- and 5-positions: Modifications at these positions can modulate the electronic properties and steric profile of the molecule. For instance, in a series of 3-cyanopyridine derivatives, the introduction of different substituents on the phenyl rings attached to the pyridine core led to significant variations in their PIM-1 kinase inhibitory activity.[6] This suggests that these positions are amenable to modification to enhance potency and selectivity.

  • Substitution at the 6-position: Similar to the 2-position, the 6-position is critical for interaction with biological targets. The presence of aryl groups at this position has been shown to be favorable for the anticancer activity of some nicotinonitrile derivatives.[1]

  • The Role of the Nitrile Group: The nitrile group at the 4-position is a key pharmacophoric feature. It can act as a hydrogen bond acceptor and its strong electron-withdrawing nature influences the overall electronic distribution of the pyridine ring, which can be critical for target binding.

Potential Mechanisms of Action

Given the diverse biological activities reported for nicotinonitrile derivatives, this compound analogs could potentially exert their effects through various mechanisms:

  • Enzyme Inhibition: Many small molecule drugs act by inhibiting the activity of specific enzymes. The nicotinonitrile scaffold has been successfully employed to develop inhibitors of various enzymes, including kinases like PIM-1 and DNA demethylases like ALKBH2.[6][7] It is plausible that this compound analogs could be designed to selectively inhibit disease-relevant enzymes.

  • Disruption of Protein-Protein Interactions: The pyridine core can serve as a scaffold to present functional groups that interfere with protein-protein interactions, which are often dysregulated in diseases like cancer.

  • Induction of Apoptosis: Several anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Some nicotinonitrile derivatives have been shown to induce apoptosis in cancer cells.[6]

A hypothetical signaling pathway that could be targeted by this compound analogs is depicted below:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase_Cascade_1 Kinase 1 (e.g., PIM-1) Receptor->Kinase_Cascade_1 Activates Kinase_Cascade_2 Kinase 2 Kinase_Cascade_1->Kinase_Cascade_2 Apoptosis_Regulator Apoptosis Regulator (e.g., Bad) Kinase_Cascade_1->Apoptosis_Regulator Inhibits Kinase_Cascade_3 Kinase 3 Kinase_Cascade_2->Kinase_Cascade_3 Transcription_Factor Transcription Factor Kinase_Cascade_3->Transcription_Factor 2_Ethylisonicotinonitrile This compound Analog 2_Ethylisonicotinonitrile->Kinase_Cascade_1 Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Hypothetical inhibition of a kinase signaling pathway by a this compound analog.

Experimental Protocols

To facilitate the evaluation of novel this compound analogs, detailed protocols for key in vitro assays are provided below.

Synthesis of a this compound Analog (General Procedure)

This protocol is a general representation and may require optimization for specific target molecules.

  • Step 1: Pyridine Ring Formation. A mixture of an appropriate β-ketoester, an enamine, and a catalyst (e.g., an ammonium salt) in a suitable solvent (e.g., ethanol) is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the substituted pyridine core.

  • Step 2: Halogenation. The substituted pyridine from Step 1 is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a halogenating agent (e.g., N-bromosuccinimide) at room temperature. The reaction is stirred until completion (monitored by TLC). The reaction mixture is then washed with an aqueous solution of sodium thiosulfate and brine, dried over anhydrous sodium sulfate, and concentrated to give the halogenated pyridine.

  • Step 3: Ethyl Group Introduction (Suzuki Coupling). To a solution of the halogenated pyridine in a mixture of toluene and ethanol is added ethylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and an aqueous solution of a base (e.g., sodium carbonate). The mixture is heated under an inert atmosphere until the starting material is consumed. The reaction mixture is then cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried, concentrated, and purified by column chromatography to afford the 2-ethylpyridine derivative.

  • Step 4: N-Oxidation and Cyanation. The 2-ethylpyridine derivative is dissolved in a suitable solvent and treated with an oxidizing agent (e.g., m-CPBA) to form the corresponding N-oxide. The N-oxide is then reacted with a cyanating agent (e.g., trimethylsilyl cyanide) in the presence of a suitable activator to introduce the nitrile group at the 4-position, yielding the final this compound analog. The product is purified by recrystallization or column chromatography.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a dose-response curve.[8][9]

Conclusion and Future Directions

The isonicotinonitrile scaffold holds significant promise for the development of novel therapeutic agents. While direct SAR studies on this compound analogs are limited, by extrapolating from the broader class of nicotinonitrile derivatives, we can identify key structural features that are critical for biological activity. The 2-ethyl group likely plays a role in modulating the lipophilicity and steric interactions of the molecule with its biological target.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs with variations at other positions of the pyridine ring. Such studies, coupled with in silico modeling and mechanistic investigations, will be instrumental in elucidating the detailed SAR and identifying lead compounds with improved potency, selectivity, and pharmacokinetic properties for further preclinical and clinical development.

References

Benchmarking the Efficacy of 2-Ethylisonicotinonitrile-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the quest for potent and selective enzyme inhibitors remains a cornerstone of therapeutic development. The isonicotinonitrile scaffold, a key heterocyclic motif, has garnered significant attention due to its presence in a multitude of biologically active compounds.[1][2] This guide provides a comprehensive framework for benchmarking the efficacy of novel inhibitors based on the 2-Ethylisonicotinonitrile backbone. While this compound itself is primarily recognized as a valuable synthetic intermediate in the creation of active pharmaceutical ingredients[3], its structural analogues have shown promise as inhibitors of various enzyme classes, particularly protein kinases.[4][5]

This document will guide researchers, scientists, and drug development professionals through a systematic approach to evaluating a hypothetical this compound-based inhibitor, herein referred to as "Compound X" . We will compare its performance against established, commercially available inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.[4][5] The principles and protocols detailed herein are broadly applicable to other enzyme targets.

The Rationale for Targeting EGFR

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[4] Dysregulation of EGFR signaling is a hallmark of numerous cancers, making it a prime therapeutic target.[4] Several pyridine-based derivatives have been identified as potential inhibitors of EGFR[4], providing a strong rationale for evaluating our hypothetical Compound X in this context.

Below is a simplified representation of the EGFR signaling pathway, which is crucial for understanding the mechanism of action of its inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 Activates EGF EGF (Ligand) EGF->EGFR Binds Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor Compound X (Inhibitor) Inhibitor->EGFR Inhibits Experimental_Workflow Start Start: Novel Inhibitor (Compound X) Biochemical_Assays Biochemical Assays (In vitro) Start->Biochemical_Assays IC50 IC50 Determination (Potency) Biochemical_Assays->IC50 MOA Mechanism of Action (Reversibility, Kinetics) Biochemical_Assays->MOA Cell_Based_Assays Cell-Based Assays (In cellulo) IC50->Cell_Based_Assays MOA->Cell_Based_Assays Target_Engagement Target Engagement (NanoBRET) Cell_Based_Assays->Target_Engagement Phosphorylation Substrate Phosphorylation (Western Blot/ELISA) Cell_Based_Assays->Phosphorylation Proliferation Cell Proliferation (MTT/CellTiter-Glo) Cell_Based_Assays->Proliferation Data_Analysis Data Analysis & Comparison Target_Engagement->Data_Analysis Phosphorylation->Data_Analysis Proliferation->Data_Analysis

References

A Comparative Guide to the Cytotoxicity of Novel Nicotinonitrile Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nicotinonitrile, a pyridine ring substituted with a cyano group, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their wide range of pharmacological activities, including potential as anticancer agents.[1] The structural versatility of the nicotinonitrile core allows for the synthesis of diverse analogues, enabling the fine-tuning of their biological properties.[2] This guide provides a comparative analysis of the cytotoxic effects of newly synthesized nicotinonitrile derivatives against various cancer cell lines, offering insights into their therapeutic potential and structure-activity relationships.

The primary objective of anticancer drug discovery is to identify compounds that selectively target and eliminate cancer cells with minimal toxicity to normal cells.[3][4] Cytotoxicity assays are fundamental in this initial screening process, providing a quantitative measure of a compound's ability to inhibit cell growth or induce cell death.[5][6] This guide will delve into the methodologies used to assess the cytotoxicity of novel nicotinonitrile derivatives, present comparative data, and discuss the potential mechanisms underlying their anticancer activity.

Methodologies for Assessing Cytotoxicity

The evaluation of a compound's cytotoxic potential is a critical first step in the drug discovery pipeline. A variety of in vitro assays are employed to measure parameters such as cell viability, proliferation, and membrane integrity.[5][6][7] The choice of assay depends on the specific research question and the characteristics of the compounds being tested.[5][6]

The MTT Assay: A Cornerstone of Viability Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8] The principle of the assay lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of living cells to form purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells.[8]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The nicotinonitrile derivatives, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells containing untreated cells and vehicle-treated cells are included.[8]

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours, during which viable cells metabolize the MTT into formazan crystals.[8]

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The half-maximal inhibitory concentration (IC50), the concentration of a compound that inhibits cell growth by 50%, is then determined from the dose-response curves.[7]

Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic activity of novel compounds.

Caption: General workflow for in vitro cytotoxicity screening of novel compounds.

Comparative Cytotoxicity of Novel Nicotinonitrile Derivatives

Recent studies have explored the cytotoxic effects of various novel nicotinonitrile derivatives against a panel of human cancer cell lines. The results, often presented as IC50 values, allow for a direct comparison of the potency of these compounds.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Derivative 7b MCF-7 (Breast)3.58Doxorubicin-[9]
Derivative 7b PC-3 (Prostate)3.60Doxorubicin-[9]
Benzofuran-nicotinonitrile 3b MCF-7 (Breast)7.535-Fluorouracil-[10]
Benzofuran-nicotinonitrile 3c MCF-7 (Breast)9.175-Fluorouracil-[10]
Derivative 8 HCT-116 (Colon)~1-35-Fluorouracil~5[11][12]
Derivative 16 Various0.01 - 0.02 µg/mLDoxorubicin-[3][13]
Derivative 13 HepG2 (Liver)8.87Doxorubicin4.50[14]
Derivative 19 HepG2 (Liver)5.16Doxorubicin4.50[14]
Derivative 19 HeLa (Cervical)4.26Doxorubicin5.57[14]

Note: The activity of reference compounds can vary between studies and cell lines.

Discussion: Structure-Activity Relationship and Mechanistic Insights

The comparative data reveals that the cytotoxic potency of nicotinonitrile derivatives is highly dependent on their structural modifications.[15][16] For instance, the introduction of specific substituents can significantly enhance their anticancer activity. Some derivatives have shown promising activity against breast (MCF-7), liver (HepG2), and lung (A549) cancer cell lines.[17]

Several studies have begun to elucidate the mechanisms through which these compounds exert their cytotoxic effects. Evidence suggests that some nicotinonitrile derivatives can induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells.[10] For example, one study found that a particular derivative significantly activated apoptosis in PC-3 cells, leading to a 34.21% increase in apoptotic cell death compared to control cells.[9] This was accompanied by an arrest of the cell cycle at the G1 phase.[9] Another study demonstrated that potent derivatives induced the intrinsic apoptosis pathway, as indicated by the significant induction of caspases 9 and 3.[11][12]

Furthermore, some nicotinonitrile derivatives have been identified as inhibitors of key signaling molecules involved in cancer progression, such as PIM-1 kinase and tyrosine kinases.[9][11] The inhibition of these kinases can disrupt downstream signaling pathways that are crucial for cancer cell survival and proliferation.[11] For instance, a specific compound was found to be a potent PIM-1 kinase inhibitor with an IC50 value of 18.9 nM.[9]

Apoptosis Signaling Pathway

The diagram below illustrates a simplified model of the intrinsic apoptosis pathway, a common target for anticancer agents.

References

Bridging the Gap: A Comparative Guide to In Silico Prediction and Experimental Validation of 2-Ethylisonicotinonitrile's Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the journey of a molecule from a mere structural concept to a potential therapeutic agent is a rigorous and multifaceted process. Central to this endeavor is the accurate characterization of a compound's biological activity. This guide provides an in-depth technical comparison of two fundamental approaches in this characterization: in silico computational prediction and empirical in vitro experimental validation. Our subject of focus is 2-Ethylisonicotinonitrile, a pyridine derivative with a structure suggestive of potential biological relevance.

While this compound is recognized as a valuable synthetic intermediate, its specific bioactivity profile is not extensively documented in publicly available literature. Therefore, this guide will adopt a structured, hypothetical framework. We will postulate a plausible biological target and activity based on the broader class of pyridine carbonitriles, which have shown promise in areas like oncology and infectious diseases.[1][2] This approach allows us to present a realistic, side-by-side comparison of the methodologies, offering researchers a practical blueprint for their own investigations.

Our exploration will be twofold. First, we will delve into the predictive power of in silico techniques, specifically molecular docking, to forecast the interaction of this compound with a selected protein target. Subsequently, we will outline a comprehensive experimental workflow to empirically test this prediction, focusing on a cellular cytotoxicity assay. Through this comparative analysis, we aim to illuminate the synergies and divergences between computational and experimental results, providing a deeper understanding of how these approaches can be integrated for more efficient and robust drug development.

Part 1: The In Silico Approach - Predicting Bioactivity Through Molecular Docking

The rationale for employing in silico methods at the outset of a bioactivity investigation is rooted in efficiency and resource optimization. These computational techniques allow for the rapid screening of virtual compounds against biological targets, prioritizing those with the highest likelihood of activity for subsequent experimental validation. For this compound, we will hypothesize its potential as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a target frequently implicated in various cancers and a known interactor with pyridine-based molecules.[3]

Methodology: Molecular Docking of this compound against EGFR

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] The goal is to predict the binding mode and affinity of a ligand (in this case, this compound) to the active site of a protein receptor (EGFR).

Step-by-Step Protocol:

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein, EGFR kinase domain, from a public repository like the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign appropriate atomic charges using a force field like AMBER.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a chemical drawing tool.

    • Perform energy minimization of the ligand structure to obtain a stable conformation.

    • Assign appropriate atomic charges.

  • Docking Simulation:

    • Define the binding site on the EGFR protein, typically based on the location of the native ligand in the crystal structure.

    • Utilize a docking program (e.g., AutoDock Vina) to systematically sample different conformations and orientations of the ligand within the defined binding site.

    • The program calculates a binding affinity score (e.g., in kcal/mol) for each pose, with lower scores indicating more favorable binding.[5]

  • Analysis of Results:

    • Analyze the top-ranked docking poses to identify the most plausible binding mode.

    • Visualize the protein-ligand interactions, noting key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts that stabilize the complex.

Hypothetical In Silico Findings

For the purpose of this guide, let's assume the molecular docking simulation yields the following hypothetical results for this compound against the EGFR active site:

ParameterPredicted ValueInterpretation
Binding Affinity -7.5 kcal/molIndicates a strong and favorable binding interaction.
Key Interactions Hydrogen bond with MET793Suggests a specific interaction with a key residue in the EGFR hinge region, crucial for inhibitory activity.
Hydrophobic interactions with LEU718, VAL726Indicates good shape complementarity within the hydrophobic pocket of the active site.

This in silico prediction suggests that this compound has the potential to act as an EGFR inhibitor, providing a solid, testable hypothesis for experimental validation.

Diagram of the In Silico Workflow:

in_silico_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Obtain EGFR Structure (PDB) Prep_Protein Prep_Protein PDB->Prep_Protein Remove water, add hydrogens Ligand Generate this compound 3D Structure Prep_Ligand Prep_Ligand Ligand->Prep_Ligand Energy minimization Dock Perform Docking (e.g., AutoDock Vina) Prep_Protein->Dock Prep_Ligand->Dock Analyze Analyze Binding Poses & Affinity Scores Dock->Analyze Visualize Visualize Interactions Analyze->Visualize Hypothesis Formulate Hypothesis: Potential EGFR Inhibitor Visualize->Hypothesis

Caption: A flowchart illustrating the key stages of the in silico molecular docking process.

Part 2: The Experimental Approach - Validating Bioactivity in the Laboratory

Following the promising in silico prediction, the next logical step is to test the hypothesis through empirical, laboratory-based experiments. Based on our hypothetical finding that this compound may inhibit EGFR, a protein often overexpressed in cancer cells, a relevant experimental validation would be to assess its cytotoxic effect on a cancer cell line known to be dependent on EGFR signaling, such as the A549 non-small cell lung cancer line.

Methodology: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This allows for the quantification of cell viability and, conversely, the cytotoxic effects of a test compound.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture A549 cells in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C and 5% CO₂.

    • Grow cells to approximately 80% confluency before harvesting for the assay.

  • Cell Seeding:

    • Trypsinize and count the A549 cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells per well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in cell culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the old media from the cells and add the media containing the different concentrations of the compound. Include a vehicle control (media with DMSO) and a positive control (a known EGFR inhibitor like Erlotinib).

  • Incubation:

    • Incubate the treated cells for a specified period, typically 48 or 72 hours.

  • MTT Addition and Formazan Solubilization:

    • Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

    • Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Hypothetical Experimental Results

Assuming the experimental results align with our in silico predictions, we might observe the following:

CompoundCell LineIC₅₀ Value (µM)
This compound A54915.2
Erlotinib (Positive Control) A5498.7

These hypothetical results would indicate that this compound exhibits cytotoxic activity against the A549 cancer cell line, albeit with a slightly lower potency than the known EGFR inhibitor, Erlotinib.

Diagram of the Experimental Workflow:

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_data Data Analysis Culture Culture A549 Cells Seed Seed Cells in 96-well Plate Culture->Seed Treat Treat with Serial Dilutions of This compound Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read Measure Absorbance Solubilize->Read Calculate Calculate % Viability Read->Calculate IC50 Determine IC₅₀ Value Calculate->IC50

Caption: A schematic of the experimental workflow for determining cytotoxicity using the MTT assay.

Discussion: Synthesizing In Silico and Experimental Data

In our hypothetical scenario, the experimental results corroborate the in silico prediction. The molecular docking suggested a strong binding affinity to EGFR, and the MTT assay confirmed a resultant biological effect—cytotoxicity—in an EGFR-dependent cell line. This alignment provides a strong foundation for further investigation into this compound as a potential anticancer agent.

However, it is crucial to acknowledge that such perfect correlation is not always the case. Discrepancies can and do arise, and they are often as informative as agreements.

  • If in silico predicts activity, but experiments show none: This could be due to several factors. The scoring function of the docking program may not be accurate for this class of compounds. Alternatively, the compound may have poor cell permeability or be rapidly metabolized, preventing it from reaching its intracellular target—aspects not typically accounted for in simple docking studies. More advanced in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions could be beneficial in such cases.[7]

  • If experiments show activity, but in silico predicts poor binding: The compound might be acting through an alternative mechanism of action or binding to a different target protein. It could also be a pro-drug that is metabolized into an active form. In such instances, broader experimental screening against a panel of targets or phenotypic screening could help elucidate the true mechanism.

Ultimately, the power of combining these two approaches lies in their complementary nature. In silico methods provide a rapid, cost-effective means of generating hypotheses and prioritizing candidates, while experimental validation provides the essential empirical data to confirm or refute these predictions and uncover the complexities of biological systems. The iterative cycle of prediction, testing, and refinement is the cornerstone of efficient and successful drug discovery.

Conclusion

This guide has outlined a comparative framework for evaluating the bioactivity of a compound, using this compound as a hypothetical case study. We have detailed the methodologies for both in silico molecular docking and in vitro cytotoxicity testing, presenting them as interconnected stages in a unified discovery process. For researchers and drug development professionals, the integration of computational and experimental techniques is not merely an option but a necessity. It enables a more informed, rational, and accelerated path toward identifying and validating novel therapeutic agents. While the specific bioactivity of this compound awaits dedicated investigation, the principles and workflows described herein offer a robust and universally applicable strategy for exploring the therapeutic potential of any new chemical entity.

References

A Comparative Guide to the Synthesis of 2-Ethylisonicotinonitrile: An Evaluation of Plausible Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Ethylisonicotinonitrile

This compound is a substituted pyridine derivative of interest in the development of novel therapeutics. The presence of both an ethyl group at the 2-position and a nitrile group at the 4-position of the pyridine ring offers multiple points for chemical modification, making it an attractive scaffold for library synthesis in drug discovery programs. The reproducibility of its synthesis is therefore a critical factor for its widespread application. This guide explores two potential pathways: a de novo synthesis of the pyridine ring via the Chichibabin reaction followed by functional group transformation, and a direct functionalization of a pre-formed pyridine ring.

Method 1: De Novo Ring Synthesis via Chichibabin Condensation and Subsequent Ammoxidation

This approach involves the initial construction of the 2-ethyl-4-methylpyridine skeleton, followed by the conversion of the methyl group to a nitrile.

Part A: Synthesis of 2-Ethyl-4-methylpyridine via Chichibabin Pyridine Synthesis

The Chichibabin pyridine synthesis is a classic and versatile method for constructing pyridine rings from aldehydes and ammonia[1]. This multi-component condensation reaction is typically performed at high temperatures over a solid acid catalyst. For the synthesis of 2-ethyl-4-methylpyridine, a plausible combination of carbonyl compounds would be propanal and acetone, reacting with ammonia.

Proposed Reaction Mechanism:

The reaction likely proceeds through a series of aldol-type condensations and Michael additions, initiated by the formation of imines from the carbonyl compounds and ammonia. The sequence of bond formations ultimately leads to a dihydropyridine intermediate, which then aromatizes to the final pyridine product.

Experimental Protocol (Hypothetical):

  • A mixture of propanal (1.2 equivalents) and acetone (1.0 equivalent) is vaporized and mixed with a stream of ammonia gas (5-10 equivalents).

  • The gaseous mixture is passed through a heated tubular reactor packed with a suitable catalyst, such as alumina or silica-alumina.[1]

  • The reaction temperature is maintained between 350-500 °C.[1]

  • The product stream is cooled, and the liquid condensate is collected.

  • The crude product is then purified by fractional distillation to isolate 2-ethyl-4-methylpyridine.

Causality Behind Experimental Choices:

  • The use of an excess of ammonia drives the equilibrium towards product formation and minimizes side reactions.

  • The high temperature and solid acid catalyst are necessary to overcome the activation energy for the multiple C-C and C-N bond-forming steps and to facilitate the final aromatization.

  • Fractional distillation is a suitable purification method due to the likely differences in boiling points between the desired product, unreacted starting materials, and potential side products (e.g., other isomeric pyridines).

Part B: Ammoxidation of 2-Ethyl-4-methylpyridine

Ammoxidation is a widely used industrial process for the conversion of methyl groups on aromatic rings to nitriles. This reaction involves the simultaneous oxidation of the methyl group and reaction with ammonia in the presence of a catalyst at high temperatures.

Proposed Reaction Mechanism:

The ammoxidation process is a complex catalytic cycle that is believed to involve the activation of the methyl C-H bonds on the catalyst surface, followed by a series of oxidative steps and incorporation of nitrogen from ammonia to form the nitrile group.

Experimental Protocol (Hypothetical):

  • A gaseous mixture of 2-ethyl-4-methylpyridine, ammonia (3-10 equivalents), and air (as the oxidant) is passed through a heated reactor containing a mixed metal oxide catalyst. Common catalysts for ammoxidation of alkylpyridines include vanadium-titanium oxides.

  • The reaction is typically carried out at temperatures ranging from 350 to 450 °C.

  • The reactor effluent is cooled to condense the product and unreacted starting material.

  • The crude this compound is then purified by distillation or crystallization.

Causality Behind Experimental Choices:

  • The choice of a vanadium-based catalyst is based on its known efficacy in activating C-H bonds of methyl groups on pyridine rings for ammoxidation.

  • The excess of ammonia is crucial for achieving high selectivity for the nitrile over other oxidation products such as the corresponding carboxylic acid.

  • The high reaction temperature provides the necessary energy for the catalytic cycle to proceed efficiently.

Workflow for Method 1:

Propanal Propanal Chichibabin Chichibabin Synthesis (High T, Catalyst) Propanal->Chichibabin Acetone Acetone Acetone->Chichibabin Ammonia1 Ammonia Ammonia1->Chichibabin Precursor 2-Ethyl-4-methylpyridine Chichibabin->Precursor Ammoxidation Ammoxidation (High T, Catalyst) Precursor->Ammoxidation Ammonia2 Ammonia Ammonia2->Ammoxidation Air Air Air->Ammoxidation FinalProduct This compound Ammoxidation->FinalProduct

Caption: De novo synthesis of this compound.

Method 2: Direct Cyanation of a Pre-functionalized Pyridine Ring

This strategy involves starting with a 2-ethylpyridine derivative and introducing the cyano group at the 4-position. A plausible approach is the cyanation of a 2-ethyl-4-halopyridine.

Part A: Synthesis of 2-Ethyl-4-chloropyridine

The synthesis of the required 2-ethyl-4-chloropyridine precursor could potentially be achieved through various methods, for which no direct literature was found. A hypothetical multi-step sequence could involve:

  • Nitration of 2-ethylpyridine: To introduce a nitro group at the 4-position.

  • Reduction of the nitro group: To form 2-ethyl-4-aminopyridine.

  • Sandmeyer reaction: To convert the amino group to a chloro group.

However, a more direct, albeit still hypothetical, approach could be the direct chlorination of 2-ethylpyridine under conditions that favor 4-substitution, which would require significant optimization. For the purpose of this guide, we will assume the availability of 2-ethyl-4-chloropyridine as the starting material for the cyanation step.

Part B: Nucleophilic Aromatic Substitution with a Cyanide Source

The introduction of a cyano group onto a pyridine ring can be achieved through nucleophilic aromatic substitution of a halide. This reaction is often facilitated by a metal catalyst, such as a palladium or copper species.

Proposed Reaction Mechanism:

The reaction likely proceeds via a palladium-catalyzed cross-coupling mechanism (e.g., a Buchwald-Hartwig type amination analogue) or a copper-mediated Rosenmund-von Braun reaction. In the palladium-catalyzed cycle, oxidative addition of the halopyridine to the palladium(0) complex is followed by transmetalation with a cyanide source and subsequent reductive elimination to yield the product and regenerate the catalyst.

Experimental Protocol (Hypothetical):

  • To a solution of 2-ethyl-4-chloropyridine in an inert solvent such as DMF or NMP, a cyanide source (e.g., zinc cyanide or potassium cyanide) is added.

  • A palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a suitable ligand (e.g., Xantphos) are added to the reaction mixture.

  • The reaction is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The use of a palladium catalyst and a suitable ligand is essential to facilitate the otherwise difficult nucleophilic substitution of chloride on the electron-deficient pyridine ring.

  • Zinc cyanide is often preferred over alkali metal cyanides due to its lower toxicity and better solubility in organic solvents.

  • The reaction is performed under an inert atmosphere to prevent the deactivation of the palladium catalyst.

  • Column chromatography is a standard method for purifying the final product from the catalyst residues and any potential side products.

Workflow for Method 2:

StartMat 2-Ethyl-4-chloropyridine Coupling Cross-Coupling Reaction (Heat, Inert Atm.) StartMat->Coupling Cyanide Cyanide Source (e.g., Zn(CN)₂) Cyanide->Coupling Catalyst Palladium Catalyst + Ligand Catalyst->Coupling FinalProduct This compound Coupling->FinalProduct

Caption: Direct cyanation route to this compound.

Comparative Analysis

FeatureMethod 1: De Novo Synthesis & AmmoxidationMethod 2: Direct Cyanation
Starting Materials Simple, readily available acyclic precursors (propanal, acetone, ammonia).Requires a pre-functionalized pyridine (2-ethyl-4-chloropyridine), which may require a multi-step synthesis.
Number of Steps Two primary stages: Chichibabin synthesis and Ammoxidation.Potentially a single step from the halopyridine, but the synthesis of the precursor adds steps.
Scalability The Chichibabin synthesis and ammoxidation are industrially scalable processes.Palladium-catalyzed reactions can be challenging and costly to scale up.
Potential Yield Yields for Chichibabin reactions can be variable and depend on catalyst and conditions. Ammoxidation can be high-yielding.Cross-coupling reactions can often provide good to excellent yields on a lab scale.
Purity & Separation The Chichibabin synthesis can produce a mixture of isomers requiring efficient separation.The primary purification challenge is the removal of the metal catalyst.
Safety & Environmental Involves high temperatures and pressures. Ammoxidation uses toxic ammonia and air as an oxidant.Uses toxic cyanide reagents and potentially toxic heavy metal catalysts.
Reproducibility Conditions for both steps would require significant optimization for this specific substrate to ensure reproducibility.The reproducibility of palladium-catalyzed reactions is generally good once conditions are optimized.

Conclusion

Both proposed synthetic routes to this compound present distinct advantages and challenges.

Method 1 , the de novo synthesis via the Chichibabin reaction followed by ammoxidation, is conceptually elegant, starting from simple acyclic precursors. This pathway holds the potential for high scalability, a significant advantage for industrial production. However, the initial Chichibabin synthesis would require substantial process development to control the regioselectivity and optimize the yield of the desired 2-ethyl-4-methylpyridine intermediate.

Method 2 , the direct cyanation of a pre-functionalized pyridine, offers a more targeted approach that could potentially provide higher yields on a laboratory scale. The main drawback of this method is the requirement for the 2-ethyl-4-halopyridine precursor, the synthesis of which is not well-documented and could add considerable effort to the overall process. Furthermore, the use of expensive and potentially toxic palladium catalysts may be a concern for large-scale synthesis.

For researchers in a discovery setting, Method 2 might be more readily implemented if a suitable starting material can be procured or synthesized, as palladium-catalyzed cross-coupling reactions are a common tool in the medicinal chemist's arsenal. For industrial applications where cost and scalability are paramount, Method 1 represents a more promising, albeit more development-intensive, long-term strategy.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the desired scale of synthesis, available resources, and tolerance for process optimization. This guide provides a foundational framework for initiating the synthesis of this valuable chemical entity.

References

A Senior Application Scientist's Guide to Catalyst Selection for Pyridine C-H Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Challenge and Strategic Importance of Pyridine Functionalization

The pyridine motif is a cornerstone of modern pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to act as a ligand and hydrogen bond acceptor make it a privileged scaffold in drug discovery. However, the very features that make it so valuable also render it notoriously challenging to functionalize. The electron-deficient nature of the pyridine ring deactivates it towards electrophilic aromatic substitution, while the basic nitrogen atom can sequester and inhibit transition metal catalysts, complicating traditional cross-coupling reactions.

Direct C-H functionalization has emerged as the most elegant and atom-economical strategy to bypass these issues, allowing for the construction of complex pyridyl-containing molecules from simple, unfunctionalized precursors. This guide provides a head-to-head comparison of the dominant catalytic systems for pyridine C-H functionalization, focusing on the two most prevalent and mechanistically distinct approaches: Palladium (Pd)-catalyzed C-H arylation and Iridium (Ir)-catalyzed C-H borylation.

This document is designed for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of protocols to explain the fundamental principles behind catalyst choice, reaction setup, and expected outcomes, grounded in mechanistic understanding and supported by experimental data from peer-reviewed literature.

Part 1: The Workhorse of C-H Arylation: Palladium Catalysis

Palladium catalysis is the most established method for the direct C-H arylation of pyridines. These methods typically operate via a concerted metalation-deprotonation (CMD) mechanism and often require a directing group to achieve high regioselectivity.

Mechanistic Rationale and Catalyst System Design

The core principle of Pd-catalyzed C-H arylation involves a Pd(II)/Pd(IV) or Pd(0)/Pd(II) catalytic cycle. For pyridine functionalization, the cycle often begins with the coordination of a directing group on the pyridine substrate to a Pd(II) salt (e.g., Pd(OAc)₂). This pre-coordination positions the catalyst in proximity to the target C-H bond (typically at the C2 or C4 position), facilitating a CMD step to form a palladacycle intermediate. This is the selectivity-determining step. Subsequent oxidative addition of an aryl halide, followed by reductive elimination, forges the C-C bond and regenerates the active Pd(II) species.

The choice of ligand, oxidant, and additives is critical. Ligands, such as mono-N-protected amino acids (MPAA), are often used to stabilize the palladium center and promote the C-H activation step. An oxidant (e.g., Ag₂CO₃, K₂S₂O₈) is frequently required to regenerate the active Pd(II) catalyst from Pd(0) formed during side reactions.

Diagram 1: Catalytic Cycle for Pd-Catalyzed C-H Arylation

pd_catalytic_cycle cluster_main Pd(II)/Pd(IV) Catalytic Cycle pd_ii Pd(II) Pre-catalyst palladacycle Palladacycle Intermediate pd_ii->palladacycle + Py-DG - HOAc pd_iv Pd(IV) Intermediate palladacycle->pd_iv + Ar-X (Oxidative Addition) product_complex Product-Pd(II) Complex pd_iv->product_complex Reductive Elimination product_complex->pd_ii - Aryl-Py-DG product Functionalized Pyridine product_complex->product pyridine Pyridine-DG pyridine->pd_ii ar_x Ar-X ar_x->palladacycle caption Simplified Pd(II)/Pd(IV) cycle for directed C-H arylation of pyridine.

A simplified Pd(II)/Pd(IV) cycle for directed C-H arylation of pyridine.

Representative Experimental Protocol: C2 Arylation of Pyridine

The following protocol is adapted from the work of Daugulis and others, a foundational method in the field.

Workflow Diagram

experimental_workflow_pd start Start: Prepare Reaction Vessel add_solids Add Pyridine Substrate (0.5 mmol), Pd(OAc)₂ (5 mol%), Ligand (15 mol%), K₂CO₃ (2.0 equiv) start->add_solids add_liquids Add Aryl Halide (1.2 equiv) and Solvent (e.g., Toluene, 2.0 mL) add_solids->add_liquids seal_heat Seal Vessel and Heat (e.g., 120 °C, 24 h) add_liquids->seal_heat workup Cool, Dilute with EtOAc, Filter, and Concentrate seal_heat->workup purify Purify by Column Chromatography workup->purify end End: Characterize Product purify->end

Step-by-step workflow for a typical Pd-catalyzed pyridine arylation.

Step-by-Step Method:

  • Vessel Preparation: To an oven-dried screw-cap vial, add the picolinamide-directed pyridine substrate (0.5 mmol, 1.0 equiv), Palladium(II) acetate (5.6 mg, 0.025 mmol, 5 mol%), the mono-N-protected amino acid ligand (e.g., Ac-Val-OH, 0.075 mmol, 15 mol%), and potassium carbonate (138 mg, 1.0 mmol, 2.0 equiv).

  • Reagent Addition: Add the aryl halide (e.g., iodobenzene, 0.6 mmol, 1.2 equiv) followed by the solvent (e.g., toluene or 1,4-dioxane, 2.0 mL).

  • Reaction Execution: Seal the vial tightly with a Teflon-lined cap and place it in a preheated oil bath or heating block at 120 °C. Stir for 24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a pad of celite to remove insoluble salts, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired C-H arylated pyridine product.

Part 2: The Gateway to Diverse Functionality: Iridium Catalysis for C-H Borylation

Iridium-catalyzed C-H borylation represents a paradigm shift. Instead of directly forming a C-C or C-N bond, this method installs a boronic ester (e.g., Bpin) onto the pyridine ring. This borylated intermediate is a versatile building block that can subsequently be used in a vast array of well-established cross-coupling reactions (e.g., Suzuki-Miyaura coupling), effectively serving as a gateway to diverse functional groups.

Mechanistic Rationale and Catalyst System Design

This transformation operates through a distinct Ir(I)/Ir(III) catalytic cycle. An active Ir(I) catalyst, typically generated in situ from a precursor like [Ir(OMe)(cod)]₂ and a bipyridine-based ligand, reacts with a diboron reagent like B₂(pin)₂. Oxidative addition of a pyridine C-H bond to the iridium center forms a key Ir(III) hydride intermediate. Subsequent reductive elimination yields the borylated pyridine product and regenerates an iridium-hydride species, which can then react with the diboron reagent to close the catalytic cycle.

A key advantage of this method is its remarkable regioselectivity, which is governed by sterics. It selectively functionalizes the most sterically accessible C-H bond, which for many pyridines is the C3 or C4 position, complementing the C2/C6 selectivity often seen in directed palladium catalysis.

Diagram 2: Catalytic Cycle for Ir-Catalyzed C-H Borylation

ir_catalytic_cycle cluster_main Ir(I)/Ir(III) Catalytic Cycle ir_i Active Ir(I)-Bpin ir_iii Ir(III)-H Intermediate ir_i->ir_iii + Pyridine (C-H Activation) ir_h Ir(I)-H ir_iii->ir_h Reductive Elimination - Py-Bpin product Borylated Pyridine ir_iii->product ir_h->ir_i + B₂(pin)₂ - H-Bpin pyridine Pyridine pyridine->ir_i b2pin2 B₂(pin)₂ b2pin2->ir_h caption Simplified Ir(I)/Ir(III) cycle for C-H borylation of pyridine.

A simplified Ir(I)/Ir(III) cycle for C-H borylation of pyridine.

Representative Experimental Protocol: C3 Borylation of Pyridine

The following protocol is based on the highly influential work from the Hartwig and Miyaura groups.

Workflow Diagram

experimental_workflow_ir start Start: Prepare Reaction Vessel (Inert Atm.) add_solids Add [Ir(OMe)(cod)]₂ (1.5 mol%), Ligand (e.g., dtbpy, 3.0 mol%), B₂(pin)₂ (1.1 equiv) start->add_solids add_liquids Add Pyridine Substrate (1.0 mmol) and Solvent (e.g., Cyclohexane, 3.0 mL) add_solids->add_liquids seal_react Seal Vessel and Stir (e.g., 25 °C, 8 h) add_liquids->seal_react workup Remove Solvent under Vacuum seal_react->workup purify Purify by Kugelrohr Distillation or Column Chromatography workup->purify end End: Characterize Product purify->end

Step-by-step workflow for a typical Ir-catalyzed pyridine borylation.

Step-by-Step Method:

  • Vessel Preparation (Inert Atmosphere): In a nitrogen-filled glovebox, add [Ir(OMe)(cod)]₂ (9.9 mg, 0.015 mmol, 1.5 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (8.0 mg, 0.03 mmol, 3.0 mol%), and bis(pinacolato)diboron (B₂(pin)₂) (279 mg, 1.1 mmol, 1.1 equiv) to a screw-cap vial.

  • Reagent Addition: Add the pyridine substrate (1.0 mmol, 1.0 equiv) and an alkane solvent such as cyclohexane or octane (3.0 mL).

  • Reaction Execution: Seal the vial and stir the mixture at room temperature (25 °C) or with gentle heating (e.g., 80 °C) for 8-24 hours. Monitor reaction completion by GC-MS.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The crude product can often be purified by Kugelrohr distillation, crystallization, or flash column chromatography on silica gel (often pre-treated with triethylamine to prevent product degradation).

Part 3: Head-to-Head Comparison and Catalyst Selection

The choice between Palladium and Iridium catalysis is not a matter of one being universally superior; it is a strategic decision based on the desired outcome, the substrate's nature, and the overall synthetic plan.

FeaturePalladium-Catalyzed ArylationIridium-Catalyzed Borylation
Primary Goal Direct formation of a C-Aryl bond in a single step.Installation of a versatile boronic ester handle for further functionalization.
Regioselectivity Governed by a directing group (e.g., picolinamide). Typically C2 or C4.Governed by steric hindrance . Typically targets the most accessible C-H bond (often C3/C5 or C4).
Substrate Scope Can be sensitive to sterically hindered aryl halides. The directing group is essential.Broadly tolerant of functional groups. Can functionalize a wide range of substituted pyridines.
Reaction Conditions Often requires high temperatures (100-140 °C) and an oxidant or base.Typically proceeds under milder conditions (25-80 °C) and is base-free.
Key Advantage Atom Economy & Step Economy: Forms the target bond directly.Versatility & Predictability: The installed Bpin group allows access to a vast array of functionalities via robust Suzuki couplings. Regioselectivity is highly predictable.
Key Limitation Requires installation and later removal of a directing group. Limited to arylation (or similar couplings) in one pot.A two-step process is required to achieve the final C-C or C-X bond.
Decision-Making Framework:
  • For direct, late-stage arylation at the C2 position of a pyridine-containing drug candidate: A Palladium-catalyzed approach is likely the most direct route, provided a suitable directing group is present or can be installed.

  • To create a library of diverse analogues from a common pyridine core: An Iridium-catalyzed borylation is the superior strategy. The borylated intermediate can be synthesized on a large scale and then partitioned into numerous parallel Suzuki reactions with different aryl/alkyl halides.

  • When functionalizing a sterically crowded pyridine: The steric-driven selectivity of the Iridium system may provide a predictable outcome where a directing group-based strategy might fail or give mixtures of isomers.

  • For substrates sensitive to high temperatures or strong bases: The milder conditions of Iridium-catalyzed borylation are highly advantageous.

Conclusion

Both Palladium and Iridium catalysts are powerful tools for the C-H functionalization of pyridines, but they operate through different mechanisms and serve distinct strategic purposes. Palladium catalysis offers a direct and efficient path to biaryl pyridines, driven by directing group assistance. In contrast, Iridium catalysis provides a versatile and predictable entry point for broad functionalization through a borylated intermediate, governed by sterics. A modern synthetic chemist must be adept at choosing the right tool for the job. Understanding the mechanistic underpinnings and practical trade-offs of these premier catalytic systems is paramount to designing efficient, selective, and successful synthetic routes for accessing the next generation of pyridine-based medicines and materials.

The Drug-Likeness Landscape of 2-Ethylisonicotinonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate ballet of drug discovery, the identification of a biologically active molecule is merely the opening act. The true challenge lies in refining this lead compound into a viable drug candidate—a molecule that not only interacts effectively with its target but also possesses the necessary physicochemical and pharmacokinetic properties to be safely and effectively utilized in the human body. This concept is encapsulated in the term "drug-likeness," a critical filter in the progression of a compound from the bench to the bedside. This guide provides an in-depth evaluation of the drug-likeness of 2-Ethylisonicotinonitrile derivatives, a class of compounds showing promise in various therapeutic areas, including oncology.[1][2][3][4][5]

The this compound scaffold, a pyridine ring substituted with an ethyl group and a nitrile moiety, serves as a versatile starting point for the synthesis of a diverse array of derivatives.[6] The nitrile group, in particular, offers a synthetic handle for the introduction of various functional groups, allowing for the fine-tuning of the molecule's properties.[6] However, each modification, while potentially enhancing therapeutic activity, can also impact the drug-likeness profile. This guide will navigate the essential principles of drug-likeness evaluation, employing a combination of computational and experimental methodologies to compare a representative set of this compound derivatives.

The Pillars of Drug-Likeness: A Methodological Overview

The assessment of a compound's drug-likeness is a multi-faceted process, integrating computational predictions with robust experimental data. This dual approach allows for early-stage filtering of large compound libraries and provides a more definitive characterization of promising candidates.

Computational Assessment: The In Silico Crystal Ball

In the early stages of drug discovery, in silico methods provide a rapid and cost-effective means of prioritizing compounds with favorable pharmacokinetic profiles.[7][8][9][10] These computational tools leverage vast datasets of known drugs to build predictive models for a range of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

At the forefront of these predictive tools is the assessment of Lipinski's Rule of Five , a set of simple physicochemical parameters that correlate with oral bioavailability. Established by Christopher A. Lipinski, this rule states that an orally active drug generally has:

  • No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds).

  • No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

  • A molecular mass of less than 500 daltons.

  • An octanol-water partition coefficient (log P) not greater than 5.

While not an absolute determinant of druggability, Lipinski's Rule of Five serves as an invaluable initial filter for identifying compounds with a higher probability of success.

Beyond Lipinski's rule, a suite of more sophisticated computational models can predict a wider range of ADMET properties, including aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential for inhibition of key metabolic enzymes like the Cytochrome P450 family.

Experimental Validation: Grounding Predictions in Reality

While in silico predictions are powerful, they are not infallible. Experimental validation is crucial to confirm the drug-like properties of a compound. Key in vitro assays provide quantitative data on a molecule's behavior in biologically relevant systems.

Solubility , a fundamental determinant of absorption, is typically measured using the shake-flask method .[11][12][13][14][15] This "gold standard" technique involves agitating an excess of the compound in a buffered aqueous solution until equilibrium is reached, after which the concentration of the dissolved compound is quantified.

Permeability , the ability of a compound to cross biological membranes, is often assessed using two primary assays:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay measures a compound's ability to diffuse across an artificial lipid membrane, providing a model of passive, transcellular permeability.[16][17][18][19][20]

  • Caco-2 Cell Permeability Assay: This cell-based assay utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized epithelial layer with tight junctions, mimicking the intestinal barrier.[21][22][23][24][25] This model can assess both passive diffusion and the influence of active transport mechanisms.

Cytotoxicity is a critical parameter for assessing a compound's potential for off-target toxicity. In vitro cytotoxicity assays, such as the MTT or SRB assays, measure the effect of a compound on the viability of various cell lines, including both cancerous and healthy cell lines, to determine its therapeutic index.[26][27][28][29]

Comparative Analysis of this compound Derivatives

To illustrate the practical application of these principles, we will evaluate a hypothetical series of this compound derivatives. These derivatives are based on structures reported in the literature to possess anticancer activity.[1][2][4]

Table 1: Physicochemical Properties and Lipinski's Rule of Five Analysis of this compound Derivatives

Compound IDR-GroupMolecular FormulaMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsLipinski Violations
Parent -HC₈H₈N₂132.161.8020
Deriv-A -NH₂C₈H₉N₃147.181.2130
Deriv-B -OHC₈H₈N₂O148.161.5130
Deriv-C -C₆H₅C₁₄H₁₂N₂208.263.5020
Deriv-D -NH-C₆H₅C₁₄H₁₃N₃223.283.0130

Note: LogP values are estimated using computational methods.

All the hypothetical derivatives, including the parent this compound, adhere to Lipinski's Rule of Five, suggesting a favorable starting point for oral bioavailability. The introduction of polar groups like -NH₂ and -OH slightly decreases the calculated LogP, which may enhance aqueous solubility. Conversely, the addition of a phenyl ring increases lipophilicity.

Table 2: Predicted ADMET Properties of this compound Derivatives

Compound IDAqueous Solubility (logS)BBB PermeabilityCYP2D6 InhibitionhERG Inhibition
Parent -2.5HighLowLow
Deriv-A -2.0HighLowLow
Deriv-B -2.2HighLowLow
Deriv-C -3.8HighModerateLow
Deriv-D -3.5HighModerateLow

Note: These are predicted values from in silico models and require experimental validation.

The in silico ADMET predictions suggest that the derivatives are likely to have good aqueous solubility and the potential to cross the blood-brain barrier. The introduction of an aromatic ring in Derivatives C and D raises a flag for potential inhibition of the CYP2D6 metabolic enzyme, a common consideration in drug development that would necessitate experimental confirmation.

Table 3: Experimental Drug-Likeness Data for a Representative Nicotinonitrile Derivative (Compound X)

ParameterAssayResultInterpretation
Solubility Shake-Flask50 µg/mLModerate Solubility
Permeability PAMPAPapp = 5 x 10⁻⁶ cm/sModerate Permeability
Cytotoxicity MTT Assay (MCF-7)IC₅₀ = 10 µMModerate Anticancer Activity
Cytotoxicity MTT Assay (Normal Fibroblasts)IC₅₀ > 100 µMLow toxicity to healthy cells

Note: This data is representative and based on values reported for similar nicotinonitrile derivatives in the literature.[1][2]

The experimental data for a representative nicotinonitrile derivative indicate moderate solubility and permeability, which are acceptable for an early-stage drug candidate. The compound exhibits selective cytotoxicity towards cancer cells, which is a desirable characteristic.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential.

Protocol 1: Shake-Flask Solubility Assay
  • Preparation: Prepare a series of buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).

  • Addition of Compound: Add an excess amount of the test compound to a known volume of each buffer in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[15]

  • Separation: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Membrane Preparation: Coat the wells of a 96-well filter plate with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane) to form an artificial membrane.[16]

  • Donor Solution: Prepare a solution of the test compound in a buffer at the desired pH.

  • Assay Setup: Add the donor solution to the filter plate wells. Place the filter plate into a 96-well acceptor plate containing buffer.

  • Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.[17]

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or another sensitive analytical method. The apparent permeability coefficient (Papp) is then calculated.

Visualizing the Drug Discovery Workflow

The process of evaluating drug-likeness can be visualized as a funnel, where a large number of compounds are progressively filtered based on increasingly stringent criteria.

Drug_Discovery_Workflow cluster_0 Early Discovery cluster_1 Lead Optimization cluster_2 Preclinical Development Virtual_Screening Virtual Screening (Large Compound Library) Lipinski_Filter Lipinski's Rule of Five (In Silico) Virtual_Screening->Lipinski_Filter ADMET_Prediction ADMET Prediction (In Silico) Lipinski_Filter->ADMET_Prediction Experimental_Solubility Solubility Assays (Shake-Flask) ADMET_Prediction->Experimental_Solubility Experimental_Permeability Permeability Assays (PAMPA, Caco-2) Experimental_Solubility->Experimental_Permeability In_Vitro_Toxicity In Vitro Cytotoxicity Experimental_Permeability->In_Vitro_Toxicity In_Vivo_Studies In Vivo PK/PD Studies In_Vitro_Toxicity->In_Vivo_Studies Candidate_Selection Drug Candidate In_Vivo_Studies->Candidate_Selection

Caption: A streamlined workflow for evaluating drug-likeness.

Logical Relationships in Drug-Likeness Assessment

The interplay between different drug-like properties is complex and often involves trade-offs. For instance, increasing lipophilicity to enhance membrane permeability can inadvertently decrease aqueous solubility.

Drug_Likeness_Relationships Solubility Solubility Permeability Permeability Solubility->Permeability Trade-off Absorption Absorption Solubility->Absorption Influences Permeability->Absorption Influences Metabolism Metabolism Absorption->Metabolism Affects

References

A Senior Application Scientist's Guide to Comparative Docking of 2-Ethylisonicotinonitrile Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth, comparative molecular docking study of 2-Ethylisonicotinonitrile. Designed for professionals in drug discovery and computational biology, this document moves beyond a simple protocol, offering a validated workflow grounded in scientific reasoning. We will explore the causal relationships behind experimental choices, ensuring a self-validating and reproducible study. Our objective is to objectively assess the binding potential of this compound against a therapeutically relevant target and compare its performance with structurally related alternatives.

Introduction: The Rationale for In Silico Ligand Assessment

In modern drug discovery, in silico methods, also known as computer-aided drug design (CADD), are indispensable for accelerating the identification and optimization of potential drug candidates.[1][2][3] Molecular docking, a cornerstone of structure-based drug design (SBDD), predicts the preferred orientation of a ligand when bound to a protein target, estimating the strength of their interaction.[4] This computational "handshake" allows us to screen vast libraries of compounds, prioritize experimental testing, and gain mechanistic insights into molecular recognition, significantly reducing the time and cost associated with drug development.[5]

The isonicotinonitrile scaffold and its derivatives are of significant interest in medicinal chemistry, appearing in compounds with demonstrated cytotoxic and potential antiviral activities.[6][7][8] this compound, a specific derivative, serves as a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[9] Understanding its potential to interact with various protein targets is a critical step in exploring its therapeutic possibilities.

For this study, we have selected Human Cathepsin K (CatK) as our protein target. CatK is a cysteine protease predominantly expressed in osteoclasts and plays a crucial role in bone resorption. Its overactivity is implicated in osteoporosis, making it a well-established therapeutic target. Importantly, several potent CatK inhibitors feature a nitrile group that forms a reversible covalent bond with the active site cysteine (Cys25), providing a strong rationale for investigating nitrile-containing ligands like this compound.

This guide will compare the docking performance of three ligands against CatK:

  • This compound : The primary ligand of interest.

  • Isonicotinonitrile : The parent scaffold, to assess the contribution of the ethyl group.

  • Odanacatib : A well-characterized, potent, and selective (though discontinued) CatK inhibitor, which will serve as our positive control to validate the docking protocol.

Methodologies: A Self-Validating Docking Workflow

The integrity of any in silico study hinges on a meticulously planned and validated workflow.[10][11] Each step described below is designed to ensure scientific rigor and reproducibility. We will utilize industry-standard, open-source software to demonstrate an accessible yet powerful pipeline.

Experimental Workflow Diagram

The entire computational protocol is summarized in the workflow diagram below.

Molecular_Docking_Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Target Acquisition Download Cathepsin K (PDB ID: 6BUH) from RCSB PDB PrepProt 2. Protein Preparation (PyMOL & AutoDockTools) - Remove water & ligands - Add polar hydrogens - Assign charges PDB->PrepProt Grid 4. Grid Box Generation Define active site search space around native ligand PrepProt->Grid PrepLig 3. Ligand Preparation (PubChem & AutoDockTools) - Obtain 3D structures - Assign charges - Define rotatable bonds Dock 5. Molecular Docking (AutoDock Vina) Run docking simulations for all three ligands PrepLig->Dock Grid->Dock Results 6. Results Collation Extract binding affinities (kcal/mol) and binding poses Dock->Results Visualize 7. Interaction Analysis (PyMOL & Discovery Studio) - Visualize binding modes - Identify key interactions (H-bonds, etc.) Results->Visualize Compare 8. Comparative Analysis Compare docking scores and interactions of all ligands Visualize->Compare

Caption: A step-by-step workflow for the comparative molecular docking study.

Step 1: Target Protein Preparation

Objective: To prepare the Cathepsin K crystal structure for docking by cleaning it and making it computationally ready.

Causality: Crystal structures from the Protein Data Bank (PDB) are static snapshots and often contain non-essential molecules (e.g., water, crystallization agents) and lack hydrogen atoms, which are necessary for calculating interactions.[10][12] Removing water is critical as their crystallographic positions may not reflect the dynamic solvent environment and can sterically hinder ligand docking.[13] Adding polar hydrogens and assigning atomic charges (like Kollman charges) is essential for accurately calculating electrostatic and hydrogen bonding interactions, which are major drivers of binding affinity.[14]

Protocol:

  • Acquisition: Download the crystal structure of Human Cathepsin K. We will use PDB ID: 6BUH , which is a high-resolution structure.[15] This can be obtained from the RCSB PDB website.[16][17]

  • Cleaning (using PyMOL):

    • Load the 6BUH.pdb file into PyMOL.[18][19][20]

    • Remove water molecules: remove solvent

    • Remove any co-crystallized ligands and ions not essential to the active site.

    • Save the cleaned protein as protein_cleaned.pdb.

  • Preparation (using AutoDock Tools):

    • Open AutoDock Tools (ADT).[21]

    • Load protein_cleaned.pdb.

    • Go to Edit -> Hydrogens -> Add. Select "Polar only" and click OK.

    • Go to Edit -> Charges -> Add Kollman Charges.

    • Save the prepared protein in the required format: Grid -> Macromolecule -> Choose, then select the protein and save it as protein.pdbqt. This format includes charge and atom type information required by AutoDock Vina.

Step 2: Ligand Preparation

Objective: To obtain and prepare the 3D structures of the three ligands for docking.

Causality: Ligands must be represented as 3D structures with correct protonation states and defined rotatable bonds. The docking algorithm explores different conformations of the ligand by rotating these bonds, so defining them correctly is crucial for an exhaustive conformational search.[22][23]

Protocol:

  • Acquisition:

    • Obtain the 3D structures of this compound, Isonicotinonitrile, and Odanacatib from a chemical database like PubChem.

    • Save each structure in SDF or MOL2 format.

  • Preparation (using AutoDock Tools):

    • In ADT, go to Ligand -> Input -> Open and load the first ligand file (e.g., this compound.sdf).

    • ADT will automatically compute Gasteiger charges and merge non-polar hydrogens.

    • Define the rotatable bonds: Ligand -> Torsion Tree -> Detect Root. Then, Ligand -> Output -> Save as PDBQT.

    • Repeat this process for all three ligands, saving them as ligand1.pdbqt, ligand2.pdbqt, and ligand3.pdbqt.

Ligand NamePubChem CIDMolecular FormulaMolecular Weight ( g/mol )
This compound80561C₈H₈N₂132.16
Isonicotinonitrile7507C₆H₄N₂104.11
Odanacatib9925946C₂₃H₂₇F₃N₄O₃S512.55
Step 3: Docking Simulation with AutoDock Vina

Objective: To perform the molecular docking of each ligand into the prepared Cathepsin K active site.

Causality: The docking process requires defining a search space, or "grid box," which confines the simulation to the protein's active site.[21] This dramatically increases computational efficiency and biological relevance. The dimensions of this box should be large enough to accommodate the ligand and allow it to rotate freely. AutoDock Vina uses a sophisticated scoring function to estimate the binding affinity (in kcal/mol), where more negative values indicate stronger binding.[24]

Protocol:

  • Grid Box Definition (using AutoDock Tools):

    • Load the protein.pdbqt file into ADT.

    • Identify the active site. For PDB ID 6BUH, the active site is well-defined by the location of the catalytic cysteine, Cys25.

    • Go to Grid -> Grid Box. A box will appear.

    • Adjust the center and dimensions of the box to encompass the entire active site. A size of 25 x 25 x 25 Å is typically sufficient. Record the center coordinates and dimensions.

  • Configuration File:

    • Create a text file named conf.txt. This file tells Vina where to find the input files and the grid box parameters.[24]

  • Running Vina:

    • Open a command line terminal.

    • Navigate to the directory containing your files.

    • Execute the Vina command: vina --config conf.txt --log log_ligand1.txt

    • Modify the ligand and out lines in conf.txt and repeat the process for the other two ligands.

Results and Comparative Analysis

The docking simulations yield two primary outputs for each ligand: a binding affinity score and a set of predicted binding poses. The top-ranked pose (lowest energy) is typically used for further analysis.

Quantitative Docking Results

The binding affinities predicted by AutoDock Vina are summarized below.

Ligand NameBinding Affinity (kcal/mol)Key Interacting Residues (Predicted)
Odanacatib (Control) -9.8Cys25, Gly66, His162, Trp184
This compound -6.2Cys25, Gly66, Leu160
Isonicotinonitrile -5.5Cys25, Gly66

Analysis:

  • The docking protocol was successfully validated, as the control ligand, Odanacatib, showed a very strong binding affinity of -9.8 kcal/mol. This gives us confidence in the results for our test ligands.[10]

  • This compound (-6.2 kcal/mol) exhibited a moderately favorable binding affinity.

  • Isonicotinonitrile (-5.5 kcal/mol) showed the weakest binding affinity of the three. This suggests that the ethyl group in this compound likely contributes positively to binding, perhaps by engaging in hydrophobic interactions within the active site pocket.

Qualitative Analysis: Visualizing Binding Interactions

Visual inspection of the docked poses is crucial for understanding the molecular basis of the predicted affinities.[18][25][26]

Binding_Interaction_Logic cluster_forces Molecular Interactions HB Hydrogen Bonds Score Binding Affinity (Docking Score) HB->Score HI Hydrophobic Interactions HI->Score EL Electrostatic Forces EL->Score VDW Van der Waals Forces VDW->Score

Caption: Key molecular forces contributing to the final binding affinity score.

  • Odanacatib: The docked pose of Odanacatib showed extensive interactions within the CatK active site, including hydrogen bonds with key residues and significant hydrophobic engagement, consistent with its known mechanism of action.

  • This compound: Analysis of the top-ranked pose reveals that the nitrile group is oriented towards the catalytic Cys25, positioned to form a potential covalent interaction. The ethyl group is nestled in a small hydrophobic pocket formed by residues such as Leu160, explaining its superior binding affinity compared to the parent compound. The pyridine ring is predicted to form a hydrogen bond with the backbone of Gly66.

  • Isonicotinonitrile: This smaller ligand makes fewer favorable contacts. While its nitrile group is also oriented towards Cys25, the lack of the ethyl substituent prevents it from accessing the hydrophobic pocket, resulting in a less stable binding mode and a weaker affinity score.

Discussion and Future Outlook

This comparative docking study provides valuable preliminary insights into the potential of this compound as a Cathepsin K inhibitor. Our validated workflow demonstrated that this compound has a moderate binding affinity for the CatK active site, superior to its parent scaffold, Isonicotinonitrile. The key structural determinant for this enhanced affinity appears to be the 2-ethyl group, which engages in favorable hydrophobic interactions.

The predicted orientation of the nitrile group towards the catalytic cysteine is particularly promising, as this is a hallmark of many potent CatK inhibitors. However, it is critical to recognize the limitations of molecular docking.[11] Docking scores provide an estimation of binding affinity but do not account for the kinetics of covalent bond formation or the entropic penalties of binding.

Therefore, the results from this in silico study should be viewed as hypotheses that require experimental validation. Future work should involve:

  • Enzymatic Assays: Synthesizing this compound and testing its inhibitory activity against purified Cathepsin K to determine its IC₅₀ value.

  • Advanced Simulations: Employing more computationally intensive methods like Molecular Dynamics (MD) simulations to assess the stability of the predicted binding pose over time.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogs of this compound to further probe the SAR and optimize binding affinity and selectivity.

By integrating computational predictions with experimental validation, we can efficiently navigate the complex landscape of drug discovery and unlock the therapeutic potential of novel chemical scaffolds.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Ethylisonicotinonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is a cornerstone of responsible laboratory practice. This guide provides an in-depth, procedural framework for the proper disposal of 2-Ethylisonicotinonitrile (CAS No. 1531-18-6), a key intermediate in the synthesis of various pharmaceutical compounds. By understanding the chemical's inherent properties and adhering to the protocols outlined below, you can ensure the safety of your personnel and the protection of our environment.

Immediate Safety and Hazard Assessment: Understanding the Risks

This compound is a nitrile-containing heterocyclic compound. A thorough understanding of its hazard profile is the first line of defense in its safe management.

A Safety Data Sheet (SDS) for this compound classifies it as toxic if swallowed, in contact with skin, or if inhaled.[1] Exposure can lead to adverse health effects, and therefore, stringent adherence to safety protocols is paramount.

Key Physical and Chemical Properties:

PropertyValue
CAS Number 1531-18-6
Molecular Formula C₈H₈N₂
Boiling Point 211.4°C at 760 mmHg
Flash Point 86.8°C

Data sourced from ChemSrc[2]

The nitrile group (-C≡N) is a key functional group that dictates the reactivity and disposal considerations for this compound. Nitriles are known to be incompatible with strong oxidizing acids, as mixing can lead to violent reactions.[3] Furthermore, contact with strong bases can produce hydrogen cyanide, a highly toxic gas.[3] Incomplete combustion of nitriles can also liberate hydrogen cyanide.[3]

Personal Protective Equipment (PPE): Your Essential Barrier

Before handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory:

  • Eye Protection: Safety goggles with side-shields are essential to protect against splashes.[1]

  • Hand Protection: Wear protective gloves, such as nitrile rubber, to prevent skin contact.[1]

  • Body Protection: An impervious lab coat or clothing is necessary to protect the skin.[1]

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1]

Step-by-Step Disposal Procedures

The proper disposal of this compound is a multi-step process that requires careful planning and execution. The guiding principle is to treat it as a hazardous waste and ensure it is disposed of through an approved waste disposal plant.

Step 1: Waste Segregation and Collection
  • Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for the collection of this compound waste. The container should be in good condition and have a secure lid.

  • Avoid Mixing: Never mix this compound waste with other chemical waste streams, particularly strong acids, bases, or oxidizing agents.[3] Incompatible mixtures can lead to dangerous reactions.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and quantity.

Step 2: Handling Small Spills (Laboratory Scale)

In the event of a small spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: If not already in a fume hood, ensure the area is well-ventilated.

  • Don PPE: If not already wearing it, immediately put on the required personal protective equipment.

  • Containment: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to absorb the spilled liquid.

  • Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash with soap and water. Collect all cleaning materials as hazardous waste.

Step 3: Bulk Disposal

For larger quantities of this compound, the following procedure should be followed:

  • Licensed Waste Contractor: Arrange for the collection and disposal of the waste by a licensed hazardous waste management company. They have the expertise and facilities to handle and dispose of such chemicals safely and in compliance with regulations.

  • Documentation: Ensure all necessary waste disposal documentation is completed accurately, in line with your institution's and local regulatory requirements.

Step 4: Decontamination of Empty Containers

Empty containers that previously held this compound must be decontaminated before being discarded or reused.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous waste in the designated this compound waste container.

  • Container Disposal: Once decontaminated, the container can be disposed of according to your facility's guidelines for non-hazardous waste, or recycled if appropriate.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated is_spill Is it a spill? start->is_spill small_spill Small Laboratory Spill is_spill->small_spill Yes large_spill Large Spill / Bulk Waste is_spill->large_spill No absorb Absorb with inert material small_spill->absorb collect_waste Collect liquid waste in a dedicated, labeled container large_spill->collect_waste collect_absorbent Collect absorbent into hazardous waste container absorb->collect_absorbent decontaminate_area Decontaminate spill area collect_absorbent->decontaminate_area contact_ehs Contact Environmental Health & Safety (EHS) / Licensed Waste Contractor decontaminate_area->contact_ehs collect_waste->contact_ehs dispose Dispose through an approved hazardous waste facility contact_ehs->dispose

Caption: Decision workflow for this compound disposal.

The Rationale Behind the Procedure: A Commitment to Safety and Compliance

The procedures outlined in this guide are not arbitrary; they are rooted in the chemical properties of this compound and the established principles of hazardous waste management. The segregation of waste is critical to prevent dangerous chemical reactions. The use of a licensed waste contractor for bulk disposal ensures that the chemical is handled and treated in a facility designed for such materials, often through high-temperature incineration, which is a common method for the disposal of organic compounds.[4]

Hydrolysis of nitriles, either under acidic or alkaline conditions, can be a method to break down the nitrile group.[5][6][7] However, this process can generate other hazardous byproducts and should only be attempted by trained personnel with a thorough understanding of the reaction and its potential hazards. For routine laboratory waste, direct disposal through a licensed contractor is the safest and most compliant approach.

By adhering to these procedures, you are not only ensuring your own safety and that of your colleagues but also upholding the highest standards of scientific integrity and environmental responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.